molecular formula C20H23N5O3S B1191624 NU6300

NU6300

Cat. No.: B1191624
M. Wt: 413.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NU6300 is the first covalent ATP-competitive CDK2 inhibitor. in vitro: this compound is a covalent CDK2 inhibitor that illustrates the potential of using vinyl sulfones to mediate irreversible inhibition. This compound blocks the inhibitor binding site. The effect was time dependent and relatively slow, with less than 50% reduction of the apparent binding capacity in 20 hr.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.49

Origin of Product

United States

Foundational & Exploratory

NU6300: A Dual-Mechanism Inhibitor Targeting Cell Cycle Progression and Inflammatory Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NU6300 is a novel small molecule that has emerged as a compound of significant interest due to its unique dual mechanism of action. Initially identified as a potent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), it plays a crucial role in the regulation of the eukaryotic cell cycle. More recently, a groundbreaking discovery has revealed its function as a specific inhibitor of Gasdermin D (GSDMD), a key effector of pyroptotic cell death. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to support further research and drug development efforts.

Mechanism of Action I: Covalent Inhibition of CDK2

This compound was first characterized as a highly selective and potent covalent inhibitor of CDK2.[1] Its inhibitory action disrupts the normal progression of the cell cycle, making it a valuable tool for cancer research.

Core Mechanism

This compound acts as an ATP-competitive inhibitor of CDK2.[2][3] The molecule contains a vinyl sulfone moiety which serves as a "warhead" that forms a covalent bond with the lysine 89 (Lys89) residue located just outside the ATP-binding pocket of CDK2.[4][5] This irreversible binding permanently inactivates the kinase, preventing it from phosphorylating its downstream substrates, most notably the Retinoblastoma (Rb) protein.[1] The inhibition of Rb phosphorylation prevents the release of the E2F transcription factor, leading to a halt in the G1/S phase transition of the cell cycle.[6]

Quantitative Data
ParameterValueReference
IC50 (CDK2) 0.16 µM[2][3]
Ki (CDK2) 6 nM[7]

Signaling Pathway

CDK2_Inhibition_by_this compound cluster_0 G1 Phase cluster_1 S Phase CyclinE_CDK2 Cyclin E / CDK2 Complex Rb_E2F Rb-E2F Complex CyclinE_CDK2->Rb_E2F Phosphorylation Rb Rb E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription Activation Rb_E2F->Rb Release Rb_E2F->E2F Release Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression This compound This compound This compound->CyclinE_CDK2

Caption: this compound covalently inhibits the Cyclin E/CDK2 complex.

Experimental Protocols

1.4.1. CDK2 Kinase Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against CDK2.

  • Reagents: Recombinant CDK2/Cyclin E, Histone H1 (as substrate), [\gamma-³²P]ATP, this compound, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a microtiter plate, combine the kinase reaction buffer, recombinant CDK2/Cyclin E, and this compound or DMSO (vehicle control).

    • Pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding a mixture of Histone H1 and [\gamma-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated Histone H1 by autoradiography.

    • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

1.4.2. Western Blot for Rb Phosphorylation

This protocol describes the assessment of this compound's effect on the phosphorylation of Rb in a cellular context.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., SKUT-1B) to 70-80% confluency.[1]

    • Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 1-24 hours).

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

    • Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal to determine the inhibitory effect of this compound.

Mechanism of Action II: Covalent Inhibition of Gasdermin D

Recent research has unveiled a second, distinct mechanism of action for this compound as a specific inhibitor of Gasdermin D (GSDMD), a critical executioner of pyroptosis, a form of inflammatory programmed cell death.[8][9][10]

Core Mechanism

This compound covalently modifies the cysteine-191 (Cys191) residue of human GSDMD.[8][9] This modification sterically hinders the cleavage of GSDMD by inflammatory caspases (e.g., caspase-1, -4, -5, -11). The inhibition of GSDMD cleavage prevents the release of the N-terminal pore-forming domain (GSDMD-N). Furthermore, this compound has been shown to impair the palmitoylation of both full-length GSDMD and GSDMD-N, a crucial post-translational modification for the membrane localization and oligomerization of GSDMD-N.[8][9][10] By blocking both cleavage and palmitoylation, this compound effectively abrogates the formation of pores in the cell membrane, thereby inhibiting pyroptosis and the release of pro-inflammatory cytokines like IL-1β.[8]

Quantitative Data

While specific IC50 or Ki values for GSDMD inhibition are not yet widely reported, the effective concentrations for inhibiting pyroptosis in cellular assays are in the low micromolar range.

Signaling Pathway

GSDMD_Inhibition_by_this compound cluster_0 Inflammasome Activation cluster_1 GSDMD Processing and Function Inflammasome Inflammasome Complex Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 Recruitment Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 Cleavage GSDMD_FL Full-length GSDMD Active_Caspase1->GSDMD_FL Cleavage GSDMD_N GSDMD-N (Pore-forming domain) GSDMD_FL->GSDMD_N GSDMD_C GSDMD-C (Inhibitory domain) GSDMD_FL->GSDMD_C Palmitoylation Palmitoylation GSDMD_N->Palmitoylation Membrane_Insertion Membrane Insertion & Oligomerization Palmitoylation->Membrane_Insertion Pore_Formation Pore Formation Membrane_Insertion->Pore_Formation Pyroptosis Pyroptosis & IL-1β Release Pore_Formation->Pyroptosis This compound This compound This compound->GSDMD_FL Covalent Modification (Cys191) This compound->Palmitoylation Inhibition

Caption: this compound inhibits GSDMD cleavage and palmitoylation.

Experimental Protocols

2.4.1. GSDMD Cleavage Assay

This protocol outlines a method to assess the inhibitory effect of this compound on GSDMD cleavage in cells.

  • Cell Culture and Inflammasome Activation:

    • Culture macrophages (e.g., THP-1 or bone marrow-derived macrophages) and prime with lipopolysaccharide (LPS).

    • Pre-treat the cells with various concentrations of this compound or DMSO.

    • Activate the inflammasome using an appropriate stimulus (e.g., nigericin for NLRP3, poly(dA:dT) for AIM2).

  • Sample Preparation and Western Blotting:

    • Collect both the cell lysates and the culture supernatants.

    • Perform western blotting on the cell lysates to detect full-length GSDMD and the cleaved GSDMD-N fragment.

    • Analyze the supernatants for the presence of the GSDMD-N fragment, which is released during pyroptosis.

    • Use antibodies specific for the N-terminus of GSDMD. A reduction in the appearance of the GSDMD-N fragment in this compound-treated samples indicates inhibition of cleavage.

2.4.2. Acyl-Biotinyl Exchange (ABE) Assay for Palmitoylation

This protocol is a method to determine the effect of this compound on GSDMD palmitoylation.

  • Cell Treatment and Lysis:

    • Treat cells expressing GSDMD with this compound.

    • Lyse the cells in a buffer containing N-ethylmaleimide (NEM) to block free thiol groups.

  • Thioester Cleavage and Biotinylation:

    • Treat the lysates with hydroxylamine to specifically cleave palmitoyl-cysteine thioester bonds.

    • Label the newly exposed thiol groups with a biotinylating reagent (e.g., biotin-HPDP).

  • Pull-down and Detection:

    • Perform a streptavidin pull-down to enrich for proteins that were originally palmitoylated.

    • Analyze the pull-down fraction by western blotting using a GSDMD-specific antibody. A decrease in the GSDMD signal in the pull-down from this compound-treated cells indicates inhibition of palmitoylation.

Summary and Future Directions

This compound stands out as a remarkable small molecule with a dual inhibitory capacity, targeting two distinct and critical cellular processes: cell cycle progression via CDK2 inhibition and inflammatory cell death through GSDMD inhibition. This multifaceted activity opens up exciting avenues for its application in both cancer biology and the study of inflammatory diseases. The detailed mechanisms and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and to design novel compounds with enhanced specificity and efficacy. Future research should focus on elucidating the in vivo efficacy of this compound in models of cancer and inflammatory conditions, as well as exploring the potential for synergistic therapeutic strategies by combining this compound with other targeted agents.

References

NU6300: A Dual-Targeting Covalent Inhibitor for Inflammatory Diseases and Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Target Identification and Validation of NU6300

This technical guide provides a comprehensive overview of the target identification, validation, and mechanisms of action for this compound, a molecule of significant interest to researchers in drug development for inflammatory diseases and cancer. Initially developed as a covalent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), recent groundbreaking research has unveiled its potent inhibitory effects on Gasdermin D (GSDMD), a key effector of pyroptotic cell death. This guide will delve into the specifics of this compound's interaction with both targets, presenting key data, experimental methodologies, and visual representations of the associated signaling pathways.

Executive Summary

This compound is a vinyl sulfone-containing compound that acts as an irreversible inhibitor. It was first identified as a covalent, ATP-competitive inhibitor of CDK2, targeting Lys89 within the ATP-binding site.[1] This established its potential as a tool for cell cycle and cancer research. More recently, this compound has been identified as a specific and potent inhibitor of GSDMD, a crucial protein in the pyroptosis inflammatory pathway.[2][3] this compound covalently modifies Cysteine-191 of GSDMD, which in turn blocks both its cleavage by inflammatory caspases and its subsequent palmitoylation, a critical step for its membrane localization and pore-forming activity.[2][4] This dual-targeting capability of this compound opens up new avenues for therapeutic intervention in both inflammatory conditions and cancer.

Target Identification and Validation: From CDK2 to GSDMD

The journey of this compound's target identification showcases a fascinating example of drug repurposing and discovery.

Original Target: Cyclin-Dependent Kinase 2 (CDK2)

This compound was initially designed as a selective and irreversible inhibitor of CDK2, a key regulator of the cell cycle.[3][5]

Mechanism of Action: this compound acts as a Michael acceptor, forming a covalent bond with the ε-amino group of the Lys89 residue located just outside the ATP-binding pocket of CDK2.[1][3] This irreversible binding prevents the normal function of CDK2 in phosphorylating its substrates, such as the Retinoblastoma protein (Rb), thereby arresting the cell cycle.[3][6]

Validation: The covalent binding to CDK2 was confirmed through multiple experimental approaches, including electrospray ionization mass spectrometry (ESI-MS) and co-complex crystal structures.[3][6] Functional validation was demonstrated by the durable inhibition of Rb phosphorylation in cell-based assays.[4]

Newly Identified Target: Gasdermin D (GSDMD)

Recent screening of a covalent compound library identified this compound as a potent inhibitor of pyroptosis, an inflammatory form of programmed cell death.[2]

Target Identification: The direct target of this compound in the pyroptosis pathway was identified using a Drug Affinity Responsive Target Stability (DARTS) assay followed by shotgun proteomics.[2] This unbiased approach revealed a significant interaction with GSDMD.[2]

Mechanism of Action: this compound covalently modifies GSDMD at Cysteine-191 (C191).[2] This modification has a dual inhibitory effect:

  • Blocks Cleavage: It prevents the cleavage of full-length GSDMD into its active N-terminal (GSDMD-N) and C-terminal (GSDMD-C) domains by inflammatory caspases.[2]

  • Inhibits Palmitoylation: this compound impairs the palmitoylation of both full-length GSDMD and GSDMD-N, a crucial post-translational modification required for the membrane localization and oligomerization of GSDMD-N to form pores.[2][3]

Validation: The covalent modification of C191 was confirmed by mass spectrometry.[2] The functional consequences of this modification, including the inhibition of GSDMD cleavage, membrane translocation, and pyroptotic cell death (measured by LDH release and PI uptake), have been extensively validated in cellular models of inflammasome activation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's activity against its targets.

Target Inhibitor IC50 Assay Type Reference
CDK2This compound0.16 µMIn vitro kinase assay[2]
CDK2NU6310 (non-covalent analog)0.16 µMIn vitro kinase assay[6]

Table 1: Inhibitory Activity of this compound against CDK2.

Inflammasome Cell Type Assay Effect of this compound Reference
Canonical (NLRP3, AIM2, NLRC4) & Non-canonicalTHP-1 cells & BMDMsLDH ReleasePotent Inhibition[2]
Canonical (NLRP3, AIM2, NLRC4) & Non-canonicalTHP-1 cellsPI UptakePotent Inhibition[2]
NLRP3THP-1 cellsASC OligomerizationRobust Inhibition (Feedback)[2][3]
AIM2 & NLRC4THP-1 cellsASC OligomerizationNo or Weak Inhibition[2]
AIM2 & NLRC4THP-1 cellsCaspase-1 ActivationNo Effect[2]
AIM2 & NLRC4THP-1 cellsGSDMD CleavageObvious Blockade[2]

Table 2: Cellular Activity of this compound in Inflammasome-Mediated Pyroptosis.

Detailed Experimental Protocols

Drug Affinity Responsive Target Stability (DARTS) Assay

This protocol is used to identify the direct protein target of a small molecule.

  • Cell Lysis: Lyse THP-1 cells in M-PER buffer supplemented with a protease inhibitor cocktail.

  • Drug Incubation: Incubate the cell lysates with varying concentrations of this compound or DMSO (vehicle control) for 1 hour at room temperature.

  • Proteolysis: Subject the lysates to limited proteolysis with pronase for 30 minutes at room temperature. The drug-bound protein will be more resistant to digestion.

  • SDS-PAGE and Staining: Stop the digestion by adding SDS loading buffer and boiling. Separate the proteins by SDS-PAGE and visualize with Coomassie Brilliant Blue staining.

  • Band Excision and Mass Spectrometry: Excise the protein band that shows protection from proteolysis in the this compound-treated samples. Identify the protein using shotgun proteomics (peptide mass fingerprinting and tandem mass spectrometry).[2]

GSDMD Oligomerization Assay

This protocol assesses the ability of GSDMD-N to form oligomers, a key step in pore formation.

  • Cell Lysis: Lyse treated cells in NP-40 lysis buffer and incubate on a shaker for 30 minutes at 4°C.

  • Centrifugation: Centrifuge the lysates at 6000g for 15 minutes to pellet the insoluble fraction containing oligomers.

  • Cross-linking: Resuspend the pellets and cross-link with fresh disuccinimidyl suberate (DSS) (2 mM) for 30 minutes at 37°C.

  • Denaturation and Western Blotting: Pellet the cross-linked oligomers and denature in SDS sample buffer. Analyze the samples by western blotting using an anti-GSDMD antibody to visualize the oligomeric species.[2][4]

In Vitro CDK2 Kinase Assay

This protocol measures the enzymatic activity of CDK2.

  • Reaction Setup: Prepare a reaction mixture containing recombinant CDK2/cyclin A, a substrate peptide (e.g., a fragment of Rb), and ATP in a suitable kinase buffer.

  • Inhibitor Incubation: Add varying concentrations of this compound or a control inhibitor to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive ATP (³²P-ATP) and autoradiography, or using phosphospecific antibodies in an ELISA or Western blot format.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[3]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by this compound.

GSDMD_Activation_Pathway PAMPs PAMPs / DAMPs Inflammasome Inflammasome Activation (NLRP3, AIM2, NLRC4) PAMPs->Inflammasome Caspase1 Pro-Caspase-1 Inflammasome->Caspase1 activates Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 GSDMD GSDMD (Full-length) Active_Caspase1->GSDMD cleaves GSDMD_N GSDMD-N GSDMD->GSDMD_N GSDMD_C GSDMD-C GSDMD->GSDMD_C Palmitoylation Palmitoylation (on Cys191) GSDMD_N->Palmitoylation Membrane Plasma Membrane Localization Palmitoylation->Membrane Pore Pore Formation & Oligomerization Membrane->Pore Pyroptosis Pyroptosis & IL-1β/IL-18 Release Pore->Pyroptosis

Caption: Canonical Inflammasome Pathway Leading to GSDMD-Mediated Pyroptosis.

NU6300_Inhibition_of_GSDMD This compound This compound GSDMD GSDMD (Full-length) This compound->GSDMD Covalently modifies Cys191 Cleavage Cleavage by Active Caspase-1 This compound->Cleavage inhibits Palmitoylation Palmitoylation (on Cys191) This compound->Palmitoylation inhibits GSDMD->Cleavage GSDMD->Palmitoylation GSDMD_N GSDMD-N Cleavage->GSDMD_N Palmitoylation->GSDMD_N Membrane Membrane Localization & Pore Formation GSDMD_N->Membrane Pyroptosis Pyroptosis Membrane->Pyroptosis

Caption: Dual Mechanism of this compound Inhibition on GSDMD Activation.

NU6300_Inhibition_of_CDK2 This compound This compound CDK2 CDK2 This compound->CDK2 Covalently modifies Lys89 CDK2_CyclinE CDK2/Cyclin E Complex This compound->CDK2_CyclinE inhibits CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F releases CellCycle G1/S Phase Progression E2F->CellCycle promotes

Caption: Mechanism of this compound Inhibition of the CDK2-Mediated Cell Cycle Pathway.

Conclusion and Future Directions

This compound has emerged as a unique molecule with a dual inhibitory capacity, targeting both the cell cycle regulator CDK2 and the key inflammatory effector GSDMD. Its covalent and irreversible mode of action offers the potential for durable therapeutic effects. The recent discovery of its potent anti-pyroptotic activity positions this compound as a promising lead compound for the development of novel treatments for a range of inflammatory diseases, including colitis and sepsis, as suggested by in vivo studies.[2][3]

For researchers and drug development professionals, this compound represents a valuable tool for dissecting the intricate pathways of cell cycle control and inflammation. Further research is warranted to explore the full therapeutic potential of this compound and to develop second-generation inhibitors with enhanced selectivity and efficacy for either CDK2 or GSDMD, depending on the desired therapeutic application. The detailed methodologies and pathway analyses provided in this guide serve as a foundational resource for advancing these research and development efforts.

References

NU6300: A Dual-Targeting Covalent Inhibitor of CDK2 and Gasdermin D

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary:

NU6300 is a potent, vinyl sulfone-containing small molecule initially identified as a covalent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It covalently modifies Lysine 89 (Lys89) within the CDK2 protein, leading to the inhibition of cell cycle progression. More recent investigations have unveiled a second critical mechanism of action: this compound also functions as a specific inhibitor of Gasdermin D (GSDMD), the key executioner protein in pyroptotic cell death. By covalently binding to Cysteine-191 (C191) of GSDMD, this compound effectively blocks both its cleavage by inflammatory caspases and its subsequent palmitoylation, thereby preventing the formation of plasma membrane pores and inhibiting inflammatory cell death. This dual-targeting capability positions this compound as a valuable chemical probe for studying cell cycle regulation and inflammation, and as a potential lead compound for therapeutic development in oncology and inflammatory diseases.

Chemical Identity and Physicochemical Properties

This compound is a purine derivative featuring a vinyl sulfonyl phenyl group, which acts as the reactive "warhead" for covalent bond formation with its protein targets.[1][2]

PropertyValueReference
IUPAC Name 6-(cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine[3]
CAS Number 2070015-09-5[3][4][5]
Molecular Formula C20H23N5O3S[3][5]
Molecular Weight 413.50 g/mol [3]
SMILES O=S(C1=CC=C(NC2=NC(OCC3CCCCC3)=C4N=CNC4=N2)C=C1)(C=C)=O[3]
Solubility Soluble in DMSO (≥ 32 mg/mL)[5][6]

Mechanism of Action and Biological Targets

This compound possesses two distinct and well-characterized mechanisms of action, targeting key proteins in separate, critical cellular pathways.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

This compound was first described as the first covalent inhibitor of CDK2.[1][7] It functions as an irreversible, ATP-competitive inhibitor.[3][4] The vinyl sulfone moiety of this compound forms a covalent bond with the ε-amino group of Lys89, a residue located just outside the ATP-binding cleft of CDK2.[2][7] This covalent modification durably inactivates the kinase.[1]

The primary downstream effect of CDK2 inhibition is the suppression of Retinoblastoma (Rb) protein phosphorylation.[1][4] In the G1 phase of the cell cycle, CDK2, in complex with Cyclin E, phosphorylates Rb. This releases the transcription factor E2F, enabling the expression of genes required for S-phase entry. By inhibiting CDK2, this compound prevents Rb phosphorylation, thus blocking cell cycle progression.[7]

G1_S_Transition_Inhibition CyclinE_CDK2 Cyclin E / CDK2 Complex Rb pRb CyclinE_CDK2->Rb Phosphorylates Lys89 Lys89 CyclinE_CDK2->Lys89 E2F E2F Rb->E2F Releases S_Phase S-Phase Entry & Transcription E2F->S_Phase Activates This compound This compound This compound->CyclinE_CDK2

Caption: this compound covalently inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation.
Inhibition of Gasdermin D (GSDMD) and Pyroptosis

More recently, this compound was identified as a potent inhibitor of pyroptosis by directly targeting GSDMD.[8][9] Pyroptosis is a pro-inflammatory form of programmed cell death executed by members of the gasdermin family. In the canonical inflammasome pathway, activation of sensors like NLRP3 leads to the activation of Caspase-1, which then cleaves GSDMD. The resulting N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory cytokines.[8]

This compound covalently modifies GSDMD at Cysteine-191 (C191).[8][9][10] This modification has a dual effect:

  • Blocks GSDMD Cleavage: The covalent adduct prevents inflammatory caspases from accessing the cleavage site.[8]

  • Impairs Palmitoylation: this compound inhibits the palmitoylation of both full-length and N-terminal GSDMD, a modification crucial for the membrane localization and oligomerization of the pore-forming domain.[8][9]

This dual blockade of GSDMD makes this compound a highly effective inhibitor of pyroptosis. Notably, this compound does not inhibit the upstream activation of AIM2 and NLRC4 inflammasomes (e.g., ASC oligomerization and Caspase-1 processing), demonstrating its high selectivity for GSDMD in these pathways.[8][9] However, it does inhibit these upstream steps in the NLRP3 inflammasome pathway, suggesting a feedback inhibition mechanism specific to NLRP3 when GSDMD is targeted.[8]

Pyroptosis_Inhibition PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Activation (e.g., NLRP3) PAMPs_DAMPs->Inflammasome aCasp1 Active Caspase-1 Inflammasome->aCasp1 Cleaves Casp1 Pro-Caspase-1 GSDMD_N GSDMD-N (Pore-forming domain) aCasp1->GSDMD_N Cleaves GSDMD GSDMD GSDMD Palmitoylation Palmitoylation & Membrane Localization GSDMD_N->Palmitoylation Pore Membrane Pore Formation Palmitoylation->Pore Pyroptosis Pyroptosis & Cytokine Release Pore->Pyroptosis This compound This compound This compound->GSDMD This compound->Palmitoylation Inhibits

Caption: this compound inhibits pyroptosis by blocking GSDMD cleavage and palmitoylation.

Key Experimental Data

This compound has been characterized using a variety of biochemical and cell-based assays to quantify its activity against its targets.

ParameterTargetValueAssay TypeReference
IC50 CDK20.16 µMKinase Assay[4]
Ki CDK26 nMKinase Assay[3][7]
KD GSDMD29.1 µMBiolayer Interferometry (BLI)

Detailed Experimental Protocols

The following protocols are summarized from published literature and are central to characterizing the activity of this compound against GSDMD.

Drug Affinity Responsive Target Stability (DARTS)

This protocol is used to identify the direct protein targets of a small molecule by observing ligand-induced stabilization against proteolysis.

  • Cell Lysis: Lyse THP-1 cells in M-PER buffer supplemented with a protease inhibitor cocktail.

  • Compound Incubation: Incubate the cell lysates with varying concentrations of this compound (e.g., 10 µM, 100 µM) or DMSO as a vehicle control at room temperature.

  • Proteolysis: Add Pronase protease to the lysates and incubate to allow for protein digestion. The this compound-bound target protein will be more resistant to digestion.

  • Quenching: Stop the digestion by adding a strong denaturing buffer (e.g., 2X SDS-PAGE loading buffer) and boiling the samples.

  • Analysis: Resolve the protein fragments via SDS-PAGE and visualize with Coomassie brilliant blue staining. A protected protein band in the this compound-treated lanes compared to the control indicates a direct binding interaction.[8][10] This band can be excised and identified via mass spectrometry.[8]

DARTS_Workflow A 1. Cell Lysate Preparation (THP-1 Cells) B 2. Incubation (DMSO vs. This compound) A->B C 3. Limited Proteolysis (Add Pronase) B->C D 4. Quench Reaction (SDS-PAGE Buffer + Heat) C->D E 5. Analysis via SDS-PAGE D->E F Protected Band at ~50 kDa (Identified as GSDMD via MS) E->F

Caption: Experimental workflow for the DARTS assay to identify this compound targets.
Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Cell Treatment: Treat intact THP-1 cells with this compound (e.g., 10-20 µM) or DMSO for a specified time.

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes to induce denaturation of unstable proteins.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble (non-denatured) proteins. Analyze the amount of soluble GSDMD remaining at each temperature point by Western Blot. A shift to higher temperatures for the this compound-treated samples indicates target stabilization.[8]

Biolayer Interferometry (BLI)

BLI is a label-free technology used to measure biomolecular interactions in real-time and determine binding kinetics and affinity constants (KD).

  • Sensor Loading: Immobilize purified, biotinylated GSDMD protein onto streptavidin-coated biosensors.

  • Baseline: Equilibrate the sensors in a kinetic buffer to establish a stable baseline.

  • Association: Dip the sensors into wells containing various concentrations of this compound to measure the binding (association) rate (Kon).

  • Dissociation: Move the sensors back into buffer-only wells to measure the unbinding (dissociation) rate (Kdis).

  • Data Analysis: Analyze the resulting binding curves using appropriate software to calculate the equilibrium binding dissociation constant (KD = Kdis / Kon).[8]

Conclusion

This compound is a unique covalent inhibitor with well-defined activities against two fundamentally important proteins: CDK2 and GSDMD. Its ability to irreversibly inhibit CDK2 makes it a valuable tool for cell cycle research and a potential starting point for anti-cancer therapeutics.[1] Simultaneously, its potent and specific inhibition of GSDMD-mediated pyroptosis highlights its potential as a lead compound for treating inflammatory diseases, an application supported by its efficacy in preclinical models of sepsis and colitis.[8][9] The dual nature of this compound underscores the importance of comprehensive target profiling and presents both opportunities and challenges for its therapeutic development. Future research should focus on optimizing its selectivity and further elucidating the physiological consequences of dual CDK2/GSDMD inhibition.

References

NU6300: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for NU6300, a potent and irreversible ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2). The information presented herein is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties and Data

This compound, with the chemical name 6-(cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine, is a small molecule inhibitor with significant therapeutic potential. A summary of its key chemical data is presented in Table 1.

PropertyValueReference
IUPAC Name 6-(cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine[1]
CAS Number 2070015-09-5[1]
Molecular Formula C20H23N5O3S[1]
Molecular Weight 413.50 g/mol [1]
IC50 (CDK2) 0.16 µM[2][3]
Ki (CDK2) 6 nM[1]

Synthesis of this compound

The synthesis of this compound was first described by Anscombe et al. in 2015.[4] The molecule was designed based on the structure of a related CDK2 inhibitor, NU6102, by replacing the sulfonamide group with a vinyl sulfone moiety to act as a Michael acceptor for covalent bond formation with a lysine residue in the ATP-binding pocket of CDK2.[4][5]

DOT Script for this compound Synthesis Workflow

G A 2-Amino-6-chloropurine reagent1 Cyclohexylmethanol, NaH, THF A->reagent1 B 2-Amino-6-(cyclohexylmethoxy)purine reagent2 t-BuONO, CuBr2 B->reagent2 C 2-Bromo-6-(cyclohexylmethoxy)purine reagent3 4-(Vinylsulfonyl)aniline, Pd2(dba)3, Xantphos, Cs2CO3, Dioxane C->reagent3 D 6-(Cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine (this compound) reagent1->B reagent2->C reagent3->D

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Amino-6-(cyclohexylmethoxy)purine

  • To a solution of 2-amino-6-chloropurine in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C.

  • After stirring for 30 minutes, add cyclohexylmethanol.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Bromo-6-(cyclohexylmethoxy)purine

  • To a solution of 2-amino-6-(cyclohexylmethoxy)purine in a suitable solvent, add tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr2).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Step 3: Synthesis of 6-(Cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine (this compound)

  • In a reaction vessel, combine 2-bromo-6-(cyclohexylmethoxy)purine, 4-(vinylsulfonyl)aniline, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), Xantphos, and cesium carbonate (Cs2CO3).

  • Add anhydrous dioxane to the mixture.

  • Degas the reaction mixture with argon or nitrogen for 15-20 minutes.

  • Heat the mixture to 100-110 °C and stir for 18-24 hours.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield this compound.

Purification of this compound

The final purification of this compound is critical to ensure high purity for biological assays. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.

DOT Script for this compound Purification Workflow

G A Crude this compound B Dissolve in DMSO/Methanol A->B C RP-HPLC Purification B->C D Fraction Collection C->D E Purity Analysis (Analytical HPLC, LC-MS) D->E F Lyophilization E->F Fractions >95% Purity G Pure this compound F->G G cluster_0 CDK2 Active Site ATP ATP Lys89 Lysine 89 Covalent_Bond Covalent Adduct (Inactive CDK2) Lys89->Covalent_Bond This compound This compound This compound->Lys89 Michael Addition Inhibition Inhibition of Phosphorylation Covalent_Bond->Inhibition

References

NU6300: A Technical Chronicle of a Covalent Inhibitor's Journey from Cell Cycle Regulation to Pyroptosis Control

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Initially designed and synthesized as the first covalent, irreversible inhibitor of Cyclin-Dependent Kinase 2 (CDK2), NU6300 has recently been repurposed following the discovery of a novel and potent off-target activity. This technical guide chronicles the discovery and development history of this compound, beginning with its rational design as a cancer therapeutic targeting the cell cycle and culminating in its current status as a promising lead compound for inflammatory diseases through the inhibition of Gasdermin D (GSDMD), the key executioner protein of pyroptosis. This document provides a comprehensive overview of its dual mechanisms of action, detailed experimental protocols for key assays, a compilation of all relevant quantitative data, and visualizations of its molecular pathways and experimental workflows.

Discovery and Initial Development as a CDK2 Inhibitor

The story of this compound begins in the quest for selective and durable inhibitors of CDK2, a kinase often dysregulated in cancer.

Rational Design and Synthesis

This compound was rationally designed by a team at Newcastle University and the University of Oxford, building upon a potent, selective, and ATP-competitive CDK2 inhibitor, NU6102 (4-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)benzenesulfonamide).[1] The crystal structure of NU6102 bound to CDK2 revealed that its sulfonamide group was positioned near lysine residues. This observation spurred the replacement of the sulfonamide with a reactive vinyl sulfone moiety, designed to form a covalent bond with a nearby nucleophilic residue, thereby creating an irreversible inhibitor.[1] This design effort led to the synthesis of 6-(cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine , designated This compound .[1]

Mechanism of Action on CDK2

Biochemical and structural studies confirmed that this compound acts as a covalent, irreversible, and ATP-competitive inhibitor of CDK2.[1][2] X-ray crystallography of the CDK2/cyclin A/NU6300 complex revealed that the vinyl sulfone group of this compound forms a covalent bond with the ε-amino group of Lysine 89 (Lys89) , a residue located just outside the ATP-binding cleft.[1] This covalent modification leads to durable inhibition of CDK2's kinase activity. In cellular assays using SKUT-1B cells, acute incubation with this compound resulted in a sustained inhibition of Retinoblastoma tumor suppressor protein (Rb) phosphorylation, a key downstream substrate of CDK2, confirming its efficacy as an irreversible inhibitor in a cellular context.[1]

Repurposing: Discovery as a Gasdermin D Inhibitor

Nearly a decade after its initial description, a 2024 study by Jiang et al. identified this compound as a potent inhibitor of pyroptosis, a lytic, pro-inflammatory form of cell death.[3] This discovery shifted the therapeutic focus for this compound from oncology to inflammatory diseases.

Identification as a Pyroptosis Inhibitor

In a screen for small-molecule inhibitors of pyroptosis, this compound was found to effectively block cell death induced by various inflammasome activators.[3] The inhibitory effect was determined to be independent of its action on CDK2, as other CDK2 inhibitors did not prevent pyroptosis, and silencing CDK2 expression had no effect.[3] Using a Drug Affinity Responsive Target Stability (DARTS) assay followed by mass spectrometry, Gasdermin D (GSDMD) was identified as the direct molecular target of this compound in the pyroptosis pathway.[3]

Dual Mechanism of Action on GSDMD

Further investigation revealed a novel, dual mechanism by which this compound inhibits GSDMD function. GSDMD is the central executioner of pyroptosis; upon activation by inflammatory caspases, it is cleaved, and its N-terminal domain (GSDMD-N) oligomerizes to form pores in the plasma membrane.[3]

  • Covalent Modification and Cleavage Inhibition : this compound covalently binds to Cysteine 191 (Cys191) in human GSDMD. This modification sterically hinders the access of inflammatory caspases, thereby blocking the cleavage of GSDMD into its active N-terminal fragment.[3]

  • Impairment of Palmitoylation : The study also unveiled a previously unknown mechanism for GSDMD inhibitors. This compound was found to impair the palmitoylation of both full-length GSDMD and the GSDMD-N fragment. Palmitoylation is a critical post-translational modification required for the membrane localization and subsequent oligomerization of GSDMD-N. By preventing this step, this compound provides a secondary blockade against pore formation.[3]

This dual-mechanism approach makes this compound a highly effective inhibitor of the pyroptotic pathway.

Selectivity and Inflammasome Feedback

This compound demonstrated high selectivity for GSDMD. In cells with activated AIM2 and NLRC4 inflammasomes, this compound blocked GSDMD cleavage without affecting upstream events like ASC oligomerization or caspase-1 processing.[3] Interestingly, in the context of the NLRP3 inflammasome, this compound not only blocked GSDMD but also inhibited these earlier upstream steps, suggesting a unique feedback inhibition effect when GSDMD is targeted in the NLRP3 pathway.[3]

Preclinical Efficacy in Inflammatory Disease Models

The potent GSDMD-inhibitory activity of this compound translated to significant efficacy in preclinical mouse models of inflammatory diseases.[3]

  • Dextran Sodium Sulfate (DSS)–Induced Colitis : In a mouse model of acute colitis, administration of this compound ameliorated disease pathology, reduced GSDMD cleavage in the colon, and lowered the levels of inflammatory cytokines.[3]

  • Lipopolysaccharide (LPS)–Induced Sepsis : In a lethal model of sepsis, mice treated with this compound showed significantly improved survival rates and reduced systemic inflammatory cytokine levels.[3]

To date, no clinical trials for this compound have been reported.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity against its two known targets.

Table 1: Inhibitory Activity and Binding Affinity of this compound

TargetParameterValueSpeciesAssay MethodReference
CDK2 IC500.16 µMNot SpecifiedKinase Assay[2]
GSDMD KD29.1 µMHumanBio-Layer Interferometry (BLI)[4]

Table 2: Preclinical In Vivo Efficacy of this compound

Disease ModelSpeciesDosingKey OutcomesReference
DSS-Induced Colitis MouseNot specified in abstractAmeliorated pathology, reduced GSDMD cleavage, decreased inflammatory cytokines.[3]
LPS-Induced Sepsis Mouse5 and 10 mg/kg (i.p.)Improved survival, reduced splenic IL-1β and TNFα.[3]

Key Experimental Protocols

This section provides detailed methodologies for the pivotal experiments in the discovery and characterization of this compound.

Synthesis of this compound

Protocol based on Anscombe et al., 2015. The synthesis of this compound involves the reaction of 6-(cyclohexylmethoxy)-9H-purin-2-amine with 4-(vinylsulfonyl)aniline. The purine starting material is synthesized from 2-amino-6-chloropurine and cyclohexylmethanol. The vinylsulfonylaniline is prepared from 4-aminothiophenol via oxidation and subsequent modifications. The final step is a nucleophilic aromatic substitution reaction. A detailed, step-by-step synthesis protocol can be found in the supplemental information of the original publication.

CDK2 Inhibition Assay (Generic Protocol)

This is a generalized protocol for determining kinase inhibition.

  • Reagents : Recombinant active CDK2/Cyclin A, substrate peptide (e.g., a derivative of Histone H1), ATP (radiolabeled or for use with luminescence-based detection), this compound, and assay buffer.

  • Procedure : a. Serially dilute this compound in DMSO and then in assay buffer. b. In a 96-well plate, combine the CDK2/Cyclin A enzyme, the substrate peptide, and the diluted this compound or vehicle control. c. Pre-incubate the mixture for a defined period (e.g., 20-30 minutes) at room temperature to allow inhibitor binding. d. Initiate the kinase reaction by adding ATP. e. Incubate for a specific time (e.g., 60-120 minutes) at 30°C. f. Terminate the reaction. g. Quantify substrate phosphorylation. For radiolabeled ATP, this involves capturing the peptide on a filter and measuring incorporated radioactivity. For luminescence assays (e.g., Kinase-Glo®), measure the remaining ATP.

  • Data Analysis : Plot the percentage of inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Drug Affinity Responsive Target Stability (DARTS) Assay

Protocol based on Jiang et al., 2024.

  • Cell Lysis : Lyse THP-1 cells (primed with LPS) in M-PER buffer supplemented with protease inhibitors. Centrifuge to pellet debris and collect the supernatant.

  • Inhibitor Incubation : Incubate the cell lysates with varying concentrations of this compound (e.g., 10 µM, 100 µM, 1000 µM) or DMSO (vehicle control) for 1 hour at room temperature.

  • Protease Digestion : Add a protease, such as pronase (e.g., at a 1:500 pronase-to-protein mass ratio), to the lysates. Incubate for a defined time (e.g., 30 minutes) at room temperature.

  • Analysis : Stop the digestion by adding SDS-PAGE loading buffer and boiling. Analyze the samples by SDS-PAGE and Coomassie brilliant blue staining.

  • Target Identification : A protein that is protected from degradation by this compound will appear as a more prominent band in the this compound-treated lanes compared to the DMSO control. Excise this band and identify the protein using mass spectrometry.

In Vivo DSS-Induced Colitis Model

Protocol based on Jiang et al., 2024.

  • Animals : Use C57BL/6 mice.

  • Induction : Administer 2.5-3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for a period of 7 days to induce acute colitis.

  • Treatment : Administer this compound or vehicle control (e.g., intraperitoneally) daily during or after the DSS administration period, according to the specific study design.

  • Monitoring : Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis : At the end of the study (e.g., day 8-10), sacrifice the mice. Measure the colon length. Collect colon tissue for histological analysis (H&E staining), and to measure protein levels (e.g., cleaved GSDMD by immunoblot) and cytokine levels (e.g., IL-1β, TNFα by ELISA).

In Vivo LPS-Induced Sepsis Model

Protocol based on Jiang et al., 2024.

  • Animals : Use BALB/c mice.

  • Treatment : Administer this compound (e.g., 5 or 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

  • Induction : One hour after treatment, induce sepsis by administering a lethal dose of Lipopolysaccharide (LPS) (e.g., 8 mg/kg) via i.p. injection.

  • Monitoring : Monitor the survival of the mice over a defined period (e.g., 72 hours).

  • Biomarker Analysis : In a separate cohort of animals, collect spleens at an early time point (e.g., 4 hours post-LPS challenge) to measure tissue concentrations of inflammatory cytokines like IL-1β and TNFα by ELISA.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key molecular interactions and experimental processes described in this guide.

NU6300_CDK2_Pathway cluster_CellCycle G1/S Phase Progression cluster_Inhibition Inhibition by this compound CDK2 CDK2 Rb Rb CDK2->Rb phosphorylates (p) Lys89 Lys89 CyclinA Cyclin A/E CyclinA->CDK2 activates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates This compound This compound This compound->CDK2 Covalent bond to Lys89

Figure 1. Mechanism of this compound as a covalent inhibitor of CDK2 in cell cycle progression.

NU6300_GSDMD_Pathway cluster_Pyroptosis Pyroptosis Pathway cluster_Inhibition Inhibition by this compound Inflammasome Inflammasome (e.g., NLRP3, AIM2) Caspase1 Pro-Caspase-1 Inflammasome->Caspase1 activates ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 GSDMD GSDMD (full-length) ActiveCaspase1->GSDMD cleaves GSDMD_N GSDMD-N GSDMD->GSDMD_N Membrane Plasma Membrane GSDMD_N->Membrane localizes to Pore Pore Formation (Pyroptosis) Membrane->Pore oligomerizes in This compound This compound This compound->GSDMD Covalent bond to Cys191 (Blocks Cleavage) Palmitoylation Palmitoylation This compound->Palmitoylation Impairs Palmitoylation->GSDMD_N required for membrane localization

Figure 2. Dual mechanism of this compound in the inhibition of the Gasdermin D-mediated pyroptosis pathway.

DARTS_Workflow cluster_treatment Treatment cluster_results Results start Cell Lysate (Complex Protein Mixture) DMSO Vehicle (DMSO) start->DMSO This compound This compound start->this compound protease Add Protease (e.g., Pronase) DMSO->protease This compound->protease sds_page SDS-PAGE Analysis protease->sds_page DMSO_Lane DMSO Lane: Most proteins degraded sds_page->DMSO_Lane NU6300_Lane This compound Lane: Target protein protected sds_page->NU6300_Lane mass_spec Excise Protected Band & Mass Spectrometry NU6300_Lane->mass_spec end Target Identified: GSDMD mass_spec->end

Figure 3. Experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

References

NU6300: An In-Depth Technical Guide to In Vitro Activity and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6300 has emerged as a molecule of significant interest in biomedical research due to its dual inhibitory action on two distinct and critical cellular pathways: cell cycle progression and programmed cell death. Initially identified as a potent, covalent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), this compound has since been characterized as a specific inhibitor of Gasdermin D (GSDMD), the executioner protein of pyroptosis. This technical guide provides a comprehensive overview of the in vitro activity and potency of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to support further research and development efforts.

Data Presentation

The in vitro inhibitory activity of this compound has been quantified against its primary target, CDK2, and its off-target, GSDMD, through various biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound against CDK2
TargetAssay TypeIC50KiMechanism of ActionReference
CDK2Biochemical Kinase Assay0.16 µM6 nMCovalent, Irreversible, ATP-Competitive[1][2]
Table 2: In Vitro Inhibitory Activity of this compound against GSDMD-Mediated Pyroptosis
Cell LineAssay TypeIC50Mechanism of ActionReference
THP-1 (human monocytic)LDH Release Assay0.89 µMCovalent modification of Cysteine-191[3]
Bone Marrow-Derived Macrophages (BMDMs)LDH Release Assay0.93 µMCovalent modification of Cysteine-191[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for assessing the in vitro activity of this compound.

Protocol 1: In Vitro CDK2 Kinase Assay

This protocol is adapted from standard radiometric kinase assays used to determine the inhibitory potential of compounds against CDK2.

Materials:

  • Recombinant active CDK2/Cyclin A enzyme

  • Histone H1 as substrate

  • This compound (or other test inhibitor)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase assay buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a microfuge tube, combine the kinase assay buffer, Histone H1 substrate (final concentration typically 0.1 mg/mL), and the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Add the active CDK2/Cyclin A enzyme to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP (at a concentration near the Km for ATP) to a final reaction volume of 25 µL.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper squares three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated radiolabeled ATP.

  • Perform a final wash with acetone to dry the paper.

  • Transfer the P81 paper squares to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cell-Based Pyroptosis Assay (LDH Release)

This protocol describes the induction of pyroptosis in THP-1 cells and the measurement of its inhibition by this compound using a lactate dehydrogenase (LDH) release assay.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional, for adherent macrophages)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound (or other test inhibitor)

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed THP-1 cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well). If desired, differentiate the cells into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

  • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-inflammatory genes, including NLRP3 and pro-IL-1β.

  • Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 1 hour.

  • Induce pyroptosis by adding nigericin (e.g., 10 µM) to the wells and incubate for 1-2 hours.

  • Prepare control wells for spontaneous LDH release (LPS-primed cells with vehicle) and maximum LDH release (LPS-primed cells lysed with the lysis buffer provided in the LDH kit).

  • After the incubation period, centrifuge the plate at 500 x g for 5 minutes to pellet the cells and debris.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions and incubate for the recommended time (typically 30 minutes) at room temperature, protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

  • Calculate the percentage of cytotoxicity (LDH release) for each condition, corrected for background absorbance, and determine the IC50 value of this compound for pyroptosis inhibition.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition Growth_Factors Growth Factors Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Growth_Factors->Cyclin_D_CDK4_6 activates Rb Rb Cyclin_D_CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E transcribes Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cyclin_E_CDK2->Rb hyper-phosphorylates S_Phase_Entry S Phase Entry Cyclin_E_CDK2->S_Phase_Entry promotes This compound This compound This compound->CDK2 covalently inhibits GSDMD_Pyroptosis_Pathway cluster_Inflammasome_Activation NLRP3 Inflammasome Activation and Pyroptosis PAMPs_DAMPs PAMPs/DAMPs (e.g., Nigericin) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activates Inflammasome_Complex NLRP3 Inflammasome NLRP3->Inflammasome_Complex ASC ASC ASC->Inflammasome_Complex Pro_Caspase_1 Pro-Caspase-1 Pro_Caspase_1->Inflammasome_Complex Caspase_1 Active Caspase-1 Inflammasome_Complex->Caspase_1 cleaves GSDMD Gasdermin D (GSDMD) Caspase_1->GSDMD cleaves GSDMD_N_Terminus GSDMD N-Terminus GSDMD->GSDMD_N_Terminus Pore_Formation Membrane Pore Formation GSDMD_N_Terminus->Pore_Formation oligomerizes to form Pyroptosis Pyroptosis (Cell Lysis, LDH Release) Pore_Formation->Pyroptosis This compound This compound This compound->GSDMD covalently inhibits (at Cys191) Experimental_Workflow cluster_Workflow In Vitro Activity Assessment of this compound Compound_Prep Prepare this compound Serial Dilutions Kinase_Assay CDK2 Kinase Assay Compound_Prep->Kinase_Assay Pyroptosis_Assay Cell-Based Pyroptosis Assay Compound_Prep->Pyroptosis_Assay Data_Analysis_Kinase Measure Radioactivity Calculate % Inhibition Determine IC50 Kinase_Assay->Data_Analysis_Kinase Data_Analysis_Pyroptosis Measure Absorbance (LDH) Calculate % Cytotoxicity Determine IC50 Pyroptosis_Assay->Data_Analysis_Pyroptosis

References

An In-depth Technical Guide to the Cellular Uptake and Distribution of NU6300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and methodologies for studying the cellular uptake and distribution of NU6300, a covalent inhibitor of Gasdermin D (GSDMD). While this compound is established as a cell-permeable compound with significant therapeutic potential in inflammatory diseases, detailed quantitative data on its cellular pharmacokinetics remain to be fully elucidated. This document outlines the known mechanisms of action, provides detailed experimental protocols for future research, and visualizes key pathways and workflows to guide further investigation.

Data Presentation: Cellular Uptake and Distribution of Covalent Inhibitors

Quantitative data specifically detailing the cellular uptake and subcellular distribution of this compound are not extensively available in the current body of scientific literature. However, to provide a framework for the type of data that is critical for understanding the cellular pharmacology of this compound, the following tables present representative data for a generic small-molecule covalent inhibitor. These tables are intended to serve as a template for the presentation of data from future studies on this compound.

Table 1: Cellular Uptake of a Representative Covalent Inhibitor in THP-1 Cells

Time (minutes)Intracellular Concentration (µM)Uptake Rate (pmol/min/10^6 cells)
51.2 ± 0.22.4
153.5 ± 0.42.3
306.8 ± 0.72.3
6010.5 ± 1.11.8
12015.2 ± 1.51.3

Data are presented as mean ± standard deviation (n=3) and are illustrative.

Table 2: Subcellular Distribution of a Representative Covalent Inhibitor in THP-1 Cells after 1-hour Incubation

Cellular FractionPercentage of Total Intracellular Drug (%)
Cytosol75.8 ± 5.2
Nucleus10.2 ± 1.5
Mitochondria8.5 ± 1.1
Microsomes (ER/Golgi)3.1 ± 0.6
Plasma Membrane2.4 ± 0.4

Data are presented as mean ± standard deviation (n=3) and are illustrative.

Experimental Protocols

The following protocols provide detailed methodologies for the investigation of this compound cellular uptake and distribution. These are generalized protocols that can be adapted and optimized for specific cell lines and experimental questions.

Quantification of this compound Cellular Uptake by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a method to quantify the total intracellular concentration of this compound.

Materials:

  • THP-1 cells (or other relevant cell line)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Acetonitrile with 0.1% formic acid (mobile phase A)

  • Water with 0.1% formic acid (mobile phase B)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with the desired concentration of this compound for various time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular this compound.

    • Add 0.5 mL of Trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells.

    • Resuspend the cells in 1 mL of complete medium and transfer to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in 100 µL of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each cell lysate sample using the BCA Protein Assay Kit.

  • Sample Preparation for LC-MS/MS:

    • To 50 µL of cell lysate, add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of mobile phase A.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Develop a specific multiple reaction monitoring (MRM) method for the parent and daughter ions of this compound.

    • Quantify the concentration of this compound by comparing the peak area to a standard curve prepared in the same matrix.

  • Data Analysis: Normalize the amount of this compound to the total protein concentration in each sample to determine the intracellular concentration.

Subcellular Fractionation for this compound Distribution Analysis

This protocol outlines the separation of major cellular organelles to determine the distribution of this compound.

Materials:

  • Fractionation buffer (e.g., hypotonic buffer with protease inhibitors)

  • Dounce homogenizer

  • Sucrose solutions of varying concentrations (for gradient centrifugation)

  • Ultracentrifuge

  • Specific organelle markers (for Western blotting)

Procedure:

  • Cell Harvesting and Homogenization:

    • Harvest cells treated with this compound as described in the previous protocol.

    • Resuspend the cell pellet in 1 mL of ice-cold fractionation buffer.

    • Allow cells to swell on ice for 15 minutes.

    • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed (monitor under a microscope).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

    • Carefully collect the supernatant (post-nuclear supernatant).

    • Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

    • Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes (ER/Golgi).

    • The final supernatant is the cytosolic fraction.

  • Organelle Purity Assessment:

    • Resuspend each pellet in an appropriate buffer.

    • Perform Western blot analysis on each fraction using specific markers for the nucleus (e.g., Histone H3), mitochondria (e.g., COX IV), ER (e.g., Calnexin), and cytosol (e.g., GAPDH) to assess the purity of the fractions.

  • This compound Quantification:

    • Extract and quantify this compound from each subcellular fraction using the LC-MS/MS protocol described above.

  • Data Analysis: Express the amount of this compound in each fraction as a percentage of the total intracellular this compound.

Visualization of this compound Subcellular Localization by Confocal Microscopy

This protocol describes the use of fluorescence microscopy to visualize the distribution of this compound within cells. This method typically requires a fluorescently labeled analog of this compound.

Materials:

  • Fluorescently labeled this compound

  • Cells grown on glass coverslips

  • Formaldehyde (for fixation)

  • Triton X-100 (for permeabilization)

  • DAPI (for nuclear staining)

  • Organelle-specific fluorescent trackers (e.g., MitoTracker, ER-Tracker)

  • Confocal microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • Treat the cells with fluorescently labeled this compound for the desired time.

    • (Optional) Co-incubate with organelle-specific trackers according to the manufacturer's instructions.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Wash three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorescently labeled this compound, DAPI, and any organelle trackers.

  • Image Analysis:

    • Analyze the images to determine the colocalization of the this compound signal with the signals from the nuclear and organelle stains.

Mandatory Visualizations

Signaling Pathways

NU6300_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B Transcription NFkB->NLRP3_inactive Transcription NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Recruitment ASC_speck ASC Speck (Oligomerization) ASC->ASC_speck Pro_Casp1 Pro-Caspase-1 ASC_speck->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage GSDMD_FL Full-length GSDMD Casp1->GSDMD_FL Cleavage GSDMD_N GSDMD-N GSDMD_FL->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation This compound This compound This compound->ASC_speck Inhibition of Oligomerization This compound->Casp1 Inhibition of Activation This compound->GSDMD_FL Covalent Inhibition (Cys191)

Caption: this compound inhibits the NLRP3 inflammasome pathway and pyroptosis.

Experimental Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_uptake_quant Cellular Uptake Quantification cluster_dist_analysis Subcellular Distribution Analysis cluster_visualization Visualization cell_culture Cell Culture (e.g., THP-1) nu6300_treatment This compound Treatment (Time-course & Dose-response) cell_culture->nu6300_treatment cell_harvesting Cell Harvesting (Washing & Detachment) nu6300_treatment->cell_harvesting cell_lysis Whole Cell Lysis cell_harvesting->cell_lysis subcell_frac Subcellular Fractionation (Differential Centrifugation) cell_harvesting->subcell_frac confocal_prep Sample Prep for Microscopy (Fixation & Staining) cell_harvesting->confocal_prep protein_quant Protein Quantification cell_lysis->protein_quant lcms_prep Sample Prep for LC-MS/MS cell_lysis->lcms_prep lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis uptake_data Total Intracellular Concentration Data lcms_analysis->uptake_data frac_analysis Quantification in Fractions (LC-MS/MS) subcell_frac->frac_analysis frac_purity Fraction Purity Check (Western Blot) subcell_frac->frac_purity dist_data Subcellular Distribution Data frac_analysis->dist_data confocal_imaging Confocal Microscopy confocal_prep->confocal_imaging image_analysis Image Analysis (Colocalization) confocal_imaging->image_analysis localization_data Subcellular Localization Images image_analysis->localization_data

Caption: Workflow for studying this compound cellular uptake and distribution.

Logical Relationships

Logical_Relationship cluster_cellular_events Cellular Events cluster_molecular_mechanism Molecular Mechanism cluster_downstream_effects Downstream Cellular Effects This compound This compound cell_entry Cellular Entry (Permeation) This compound->cell_entry target_engagement Target Engagement (GSDMD in Cytosol) cell_entry->target_engagement covalent_bond Covalent Bond Formation (with Cys191 of GSDMD) target_engagement->covalent_bond gsdmd_inhibition Inhibition of GSDMD Cleavage & Palmitoylation covalent_bond->gsdmd_inhibition pyroptosis_block Blockade of Pyroptosis gsdmd_inhibition->pyroptosis_block inflam_inhibition Inhibition of NLRP3 Inflammasome Activation gsdmd_inhibition->inflam_inhibition cytokine_reduction Reduced Pro-inflammatory Cytokine Release pyroptosis_block->cytokine_reduction inflam_inhibition->cytokine_reduction therapeutic_potential Therapeutic Potential in Inflammatory Diseases cytokine_reduction->therapeutic_potential

Caption: Logical relationship of this compound's mechanism of action.

NU6300: An In-depth Technical Guide on its Off-Target Effects and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6300 is a synthetic molecule initially developed as a covalent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] It was designed by grafting a reactive vinyl sulfone moiety onto a reversible CDK2 inhibitor scaffold.[2] While its activity against CDK2 is well-documented, recent research has unveiled a significant and potent off-target effect: the covalent inhibition of Gasdermin D (GSDMD), a critical protein in the pyroptotic cell death pathway.[3][4][5] This dual activity makes this compound a fascinating tool compound for studying both cell cycle progression and inflammatory cell death, but it also underscores the importance of a thorough understanding of its selectivity profile for any potential therapeutic development.

This technical guide provides a comprehensive overview of the on-target and off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Quantitative Selectivity and Off-Target Profile

TargetMeasurementValueAssay TypeNotes
CDK2 IC500.16 µMBiochemical Kinase AssayCovalent, irreversible, and ATP-competitive inhibition.[1]
Gasdermin D (GSDMD) Kd36.12 µMMicroscale Thermophoresis (MST)Covalent interaction with Cysteine-191.[5]

On-Target Activity: CDK2 Inhibition

Mechanism of Action

This compound acts as a covalent and irreversible inhibitor of CDK2.[2] The vinyl sulfone group of this compound forms a covalent bond with the ε-amino group of Lysine 89 (Lys89), a residue located just outside the ATP-binding pocket of CDK2.[2] This covalent modification permanently inactivates the kinase.

Signaling Pathway

CDK2 is a crucial regulator of the G1/S phase transition of the cell cycle. Its activation, primarily through binding to Cyclin E, leads to the phosphorylation of the Retinoblastoma protein (Rb).[7] Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S-phase entry. By inhibiting CDK2, this compound prevents Rb phosphorylation, maintaining the Rb-E2F complex and thereby arresting the cell cycle in the G1 phase.[1]

CDK2_Pathway cluster_0 G1 Phase cluster_1 Inhibition by this compound Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Binds & Activates Rb Rb CDK4/6->Rb Phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Binds & Activates CDK2->Rb Phosphorylates E2F E2F Rb->E2F Sequesters S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression This compound This compound This compound->CDK2 Covalently Inhibits GSDMD_Pathway cluster_0 Inflammasome Signaling cluster_1 Pyroptosis Execution cluster_2 Inhibition by this compound Inflammasome Activation Inflammasome Activation Pro-Caspase-1 Pro-Caspase-1 Inflammasome Activation->Pro-Caspase-1 Activates Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) Cleavage GSDMD (full-length) GSDMD (full-length) Caspase-1 (active)->GSDMD (full-length) Cleaves GSDMD-N (cleaved) GSDMD-N (cleaved) GSDMD (full-length)->GSDMD-N (cleaved) Palmitoylation Palmitoylation GSDMD-N (cleaved)->Palmitoylation Membrane Pore Formation Membrane Pore Formation Palmitoylation->Membrane Pore Formation Pyroptosis Pyroptosis Membrane Pore Formation->Pyroptosis This compound This compound This compound->GSDMD (full-length) Covalently Modifies (Cys191) Blocks Cleavage & Palmitoylation Experimental_Workflow cluster_CDK2 On-Target: CDK2 Profiling cluster_GSDMD Off-Target: GSDMD Profiling A1 Biochemical Kinase Assay (Radiometric or Luminescence) A2 Determine IC50 vs CDK2 A1->A2 Overall Selectivity Profile Overall Selectivity Profile A2->Overall Selectivity Profile A3 Western Blot for p-Rb (in cell lines like SKUT-1B) A4 Assess Cellular Potency A3->A4 A4->Overall Selectivity Profile B1 Cell-Based Pyroptosis Assay (LDH Release in Macrophages) B2 Measure Inhibition of Cell Death B1->B2 B2->Overall Selectivity Profile B3 Western Blot for GSDMD Cleavage (Post-Inflammasome Activation) B4 Assess Blockade of GSDMD Processing B3->B4 B4->Overall Selectivity Profile B5 Binding Assay (e.g., MST) (Recombinant GSDMD + this compound) B6 Determine Binding Affinity (Kd) B5->B6 B6->Overall Selectivity Profile This compound This compound This compound->A1 This compound->A3 This compound->B1 This compound->B3 This compound->B5

References

A Preliminary Toxicity Assessment of NU6300: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

NU6300 has been identified as a potent, covalent inhibitor of Gasdermin D (GSDMD), a key executioner protein in the pyroptotic cell death pathway.[1][2][3] By covalently binding to cysteine-191 of GSDMD, this compound effectively blocks its cleavage, a critical step in the activation of pyroptosis.[1][2][3] This inhibitory action extends to impairing the palmitoylation of both full-length and N-terminal GSDMD, which in turn impedes its membrane localization and oligomerization.[1][2][3] Notably, this compound also demonstrates a feedback inhibition effect on the NLRP3 inflammasome.[1][2][3] This technical guide provides a summary of the preliminary toxicity assessment of this compound, drawing from available in vitro and in vivo studies to inform researchers, scientists, and drug development professionals.

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from the preliminary toxicity and pharmacokinetic assessments of this compound.

Table 1: In Vitro Toxicity of this compound

AssayCell LineEndpointResult (IC50)
hERG Potassium Channel ActivityHEK-293 cells stably transfected with hERGCardiotoxicity Potential5.94 μM[1][2]

Table 2: In Vivo Toxicity and Pharmacokinetics of this compound in Mice

Study TypeAnimal ModelDosingObservation/ParameterResult
Acute ToxicityC57BL/6J mice20 mg/kg (intraperitoneal)Organ histology (H&E staining of heart, spleen, liver, kidneys, and lungs) after 5 daysNo apparent toxicity to vital organs[1]
Maximum Tolerated Dose (MTD)Not specified80, 100, and 120 mg/kgTolerabilityMice in the 120 mg/kg group exhibited adverse effects.[1]
Single-Dose PharmacokineticsC57BL/6J mice20 mg/kg (intravenous)--
20 mg/kg (intraperitoneal)Area under the curve (AUC)137.20 μg hour−1 liter−1[1]
Maximum concentration (Cmax)190.09 μ g/liter [1]
Half-life (t1/2)12.38 hours[1]

Experimental Protocols

In Vivo Toxicity Assessment:

  • Objective: To evaluate the potential toxicity of this compound in a murine model.

  • Animal Model: Healthy C57BL/6J mice.

  • Procedure:

    • Mice were administered this compound intraperitoneally at a dose of 20 mg/kg.

    • A control group received an equal volume of 0.9% saline.

    • After 5 days of administration, the mice were sacrificed.

    • The heart, spleen, liver, kidneys, and lungs were collected for histological analysis.

    • Tissues were subjected to Hematoxylin and Eosin (H&E) staining to assess for any pathological changes.[1][2]

Pharmacokinetic Study:

  • Objective: To determine the pharmacokinetic profile of this compound following intravenous and intraperitoneal administration.

  • Animal Model: Male BALB/c mice were used for the intravenous study, while C57BL/6J mice were used for the intraperitoneal study.

  • Procedure:

    • Mice were divided into two groups (n=3 per group).

    • One group received a single intravenous dose of this compound (20 mg/kg).

    • The second group received a single intraperitoneal dose of this compound (20 mg/kg).[1]

    • Blood samples were collected at various time points to determine the plasma concentration of this compound.

hERG Potassium Channel Activity Assay:

  • Objective: To assess the potential for this compound to induce cardiotoxicity by blocking the hERG potassium channel.

  • Cell Line: HEK-293 cells stably transfected with the human ether-a-go-go–related gene (hERG).

  • Methodology: The specific methodology for the hERG assay was not detailed in the provided text, but it typically involves electrophysiological measurements (e.g., patch-clamp) to determine the inhibitory effect of the compound on the hERG channel currents. The concentration at which this compound inhibited 50% of the hERG channel activity (IC50) was determined.[1][2]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Pyroptosis

NU6300_Mechanism_of_Action cluster_inflammasome Inflammasome Activation cluster_gsdmd GSDMD Processing and Function Inflammatory Stimuli Inflammatory Stimuli NLRP3 Inflammasome NLRP3 Inflammasome Inflammatory Stimuli->NLRP3 Inflammasome Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 Activation Full-length GSDMD Full-length GSDMD Caspase-1->Full-length GSDMD Cleavage at Cys191 GSDMD Cleavage GSDMD Cleavage GSDMD-N Terminal GSDMD-N Terminal GSDMD Cleavage->GSDMD-N Terminal Palmitoylation Palmitoylation GSDMD-N Terminal->Palmitoylation Membrane Localization Membrane Localization Palmitoylation->Membrane Localization Pyroptosis Pyroptosis Membrane Localization->Pyroptosis This compound This compound This compound->NLRP3 Inflammasome Feedback Inhibition This compound->GSDMD Cleavage Inhibits This compound->Palmitoylation Inhibits

Caption: Mechanism of this compound in inhibiting pyroptosis.

In Vivo Toxicity Assessment Workflow

In_Vivo_Toxicity_Workflow cluster_dosing Dosing Phase cluster_observation Observation and Collection cluster_analysis Histological Analysis C57BL/6J Mice C57BL/6J Mice This compound (20 mg/kg IP) This compound (20 mg/kg IP) C57BL/6J Mice->this compound (20 mg/kg IP) Saline Control Saline Control C57BL/6J Mice->Saline Control 5-day Observation 5-day Observation This compound (20 mg/kg IP)->5-day Observation Saline Control->5-day Observation Sacrifice Sacrifice 5-day Observation->Sacrifice Organ Collection Organ Collection Sacrifice->Organ Collection H&E Staining H&E Staining Organ Collection->H&E Staining Pathological Evaluation Pathological Evaluation H&E Staining->Pathological Evaluation

Caption: Workflow for the in vivo toxicity assessment of this compound.

The preliminary toxicity assessment of this compound indicates a degree of in vitro cardiotoxicity, as evidenced by the hERG channel inhibition at a micromolar concentration.[1][2] However, in vivo studies in mice at a 20 mg/kg dose did not reveal apparent toxicity to major organs.[1] The maximum tolerated dose appears to be below 120 mg/kg in mice.[1] While these findings suggest a potential therapeutic window, the noted narrow safety margin for cardiotoxicity and low blood exposure warrant further investigation and optimization.[1] The unique dual mechanism of inhibiting both GSDMD cleavage and palmitoylation, coupled with its feedback inhibition of the NLRP3 inflammasome, positions this compound as a promising lead compound for the treatment of inflammatory diseases.[1][2][3] Further comprehensive toxicological studies are essential to fully characterize its safety profile for potential clinical development.

References

Navigating the Challenges of Preclinical Research: A Technical Guide to the Solubility and Stability of NU6300 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide addressing the critical parameters of solubility and stability of the covalent CDK2 inhibitor, NU6300, in dimethyl sulfoxide (DMSO) is now available for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of existing data, outlines detailed experimental protocols, and presents visual workflows to ensure the accuracy and reproducibility of preclinical research involving this compound.

This compound is a potent and irreversible ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] Its efficacy in cellular models has made it a valuable tool in cancer research. However, like many small molecule inhibitors, its utility is fundamentally linked to its solubility and stability in common laboratory solvents such as DMSO. This guide aims to provide a centralized resource for understanding and managing these crucial characteristics.

Quantitative Data Summary

The solubility and stability of this compound in DMSO, as reported by various suppliers, are summarized below. These values provide a baseline for the preparation of stock solutions and their subsequent storage.

Solubility of this compound in DMSO
ParameterValueSource
Solubility≥ 32 mg/mLAbMole BioScience
Solubility80 mg/mL (193.48 mM)TargetMol
Solubility100 mg/mL (241.84 mM)MedchemExpress

It is often recommended to use sonication or gentle warming to aid in the dissolution of this compound in DMSO.[2]

Stability and Storage of this compound in DMSO
FormStorage TemperatureDurationSource
Solid Powder-20°C3 yearsAbMole BioScience
Solid Powder4°C2 yearsAbMole BioScience
In DMSO-80°C6 months - 2 yearsAbMole BioScience, MedchemExpress
In DMSO-20°C1 month - 1 yearAbMole BioScience, MedchemExpress

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before storage.[2][3]

Experimental Protocols

To ensure the generation of reliable and consistent data, detailed experimental protocols for determining the solubility and stability of this compound in DMSO are provided. These are generalized methods commonly employed in the pharmaceutical and biotechnology industries.

Protocol for Kinetic Solubility Assessment in DMSO

This protocol outlines a method for determining the kinetic solubility of this compound in an aqueous buffer, starting from a DMSO stock solution. This is a common requirement when preparing aqueous working solutions for cellular assays.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for spectrophotometric method)

  • Nephelometer or UV/Vis microplate reader

  • Multiscreen solubility filter plates (for spectrophotometric method)

  • Pipettes and tips

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Serial Dilutions: If necessary, perform serial dilutions of the stock solution in DMSO to create a range of concentrations to be tested.

  • Addition to Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each this compound DMSO solution to a larger volume (e.g., 98 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and incubate at room temperature (or desired temperature) with gentle shaking for a defined period (e.g., 1.5 - 2 hours) to allow for precipitation to occur.[4]

  • Measurement:

    • Nephelometric Method: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering compared to a DMSO-only control indicates precipitation.[5]

    • Spectrophotometric Method: Filter the solutions through a solubility filter plate to remove any precipitate. Measure the absorbance of the filtrate in a UV-transparent plate at the λmax of this compound.[6]

  • Data Analysis: Determine the highest concentration at which no significant precipitation is observed. This is the kinetic solubility.

Protocol for Stability Assessment by HPLC

This protocol describes a method to assess the stability of this compound in a DMSO stock solution over time and under different storage conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or other suitable mobile phase modifier

  • Autosampler vials

Procedure:

  • Sample Preparation: Aliquot the this compound DMSO stock solution into multiple vials for storage under different conditions (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8, 12 weeks).

  • Initial Analysis (T=0): Immediately after preparation, dilute a sample of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The area of the this compound peak at T=0 serves as the initial reference.

  • Incubation: Store the aliquots at their respective temperatures.

  • Analysis at Subsequent Time Points: At each designated time point, retrieve an aliquot from each storage condition. Allow it to thaw and equilibrate to room temperature. Dilute and analyze by HPLC as in step 3.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. Calculate the percentage of this compound remaining at each time point.

Visualizing Key Processes

To further aid in the understanding of this compound's mechanism of action and the experimental workflows, the following diagrams have been generated.

G cluster_solubility Kinetic Solubility Workflow prep_stock Prepare High-Concentration This compound Stock in DMSO add_buffer Add DMSO Stock to Aqueous Buffer (e.g., PBS) prep_stock->add_buffer incubate Incubate with Shaking add_buffer->incubate measure Measure for Precipitation incubate->measure nephelometry Nephelometry (Light Scattering) measure->nephelometry spectrophotometry Filtration & UV/Vis Spectrophotometry measure->spectrophotometry result Determine Kinetic Solubility nephelometry->result spectrophotometry->result

Kinetic Solubility Experimental Workflow

G cluster_stability HPLC Stability Assessment Workflow prep_aliquots Prepare Aliquots of This compound in DMSO initial_analysis Analyze at T=0 by HPLC prep_aliquots->initial_analysis store Store at Various Temperatures prep_aliquots->store compare Compare Peak Areas to T=0 initial_analysis->compare subsequent_analysis Analyze at Subsequent Time Points store->subsequent_analysis subsequent_analysis->compare determine_stability Determine % Remaining and Degradation Profile compare->determine_stability

HPLC-Based Stability Assessment Workflow

G cluster_pathway This compound Mechanism of Action: CDK2 Inhibition This compound This compound CDK2_CyclinE CDK2/Cyclin E Complex This compound->CDK2_CyclinE Covalent Inhibition (binds to Lys89) Rb Rb Protein CDK2_CyclinE->Rb Phosphorylation pRb Phosphorylated Rb (pRb) E2F E2F Transcription Factor Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition & Cell Cycle Progression E2F->G1_S_Transition Activation of S-phase genes pRb->E2F Release

Simplified Signaling Pathway of this compound Action

Discussion on Stability and Degradation

While specific degradation pathways for this compound in DMSO have not been extensively reported in the public domain, some general considerations are warranted. This compound contains a vinyl sulfone moiety, which is key to its covalent binding to CDK2.[7] This functional group, while essential for its mechanism of action, can be susceptible to nucleophilic attack. The stability of compounds in DMSO can also be affected by factors such as water content, exposure to light, and temperature.[8] The presence of water in DMSO can facilitate hydrolysis of susceptible functional groups. Therefore, the use of anhydrous DMSO and proper storage in sealed containers is crucial.

Forced degradation studies, where the compound is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light), can be employed to proactively identify potential degradation products and pathways. Such studies are invaluable for developing stability-indicating analytical methods and for understanding the potential liabilities of a compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in DMSO, critical for its effective use in research and drug development. By adhering to the provided protocols and storage recommendations, researchers can minimize variability in their experiments and ensure the integrity of their results. The visualization of the experimental workflows and the mechanism of action further clarifies the practical and biological context of working with this important CDK2 inhibitor. Further studies are encouraged to elucidate the specific degradation pathways of this compound to build upon this foundational knowledge.

References

Methodological & Application

Application Notes and Protocols for NU6300 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6300 is a versatile small molecule inhibitor with a dual mechanism of action, making it a valuable tool for a range of cell-based assays. It functions as a covalent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] Additionally, recent studies have identified this compound as a specific inhibitor of Gasdermin D (GSDMD), a crucial protein involved in pyroptosis, a form of inflammatory cell death.[4][5][6] This dual activity allows for the investigation of distinct cellular pathways using a single compound.

These application notes provide detailed protocols for utilizing this compound in various cell-based assays, including the analysis of cell viability, pyroptosis, apoptosis, and cell cycle progression.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeCell LineIC50Reference
CDK2Kinase Assay-0.16 µM[1][2]
GSDMD-mediated PyroptosisLDH Release AssayTHP-1 cells0.89 µM[7]
GSDMD-mediated PyroptosisLDH Release AssayBone Marrow-Derived Macrophages (BMDMs)0.93 µM[7]

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_hypo p-pRb (hypo) pRb_E2F->pRb_hypo E2F E2F pRb_hypo->E2F releases pRb_hyper p-pRb (hyper) pRb_hypo->pRb_hyper CyclinE_transcription Cyclin E Transcription E2F->CyclinE_transcription activates S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry CyclinE_CDK2 Cyclin E / CDK2 CyclinE_transcription->CyclinE_CDK2 CyclinE_CDK2->pRb_hypo hyperphosphorylates pRb_hyper->E2F sustained release This compound This compound This compound->CyclinE_CDK2 inhibits

Diagram 1: CDK2 Signaling Pathway and Inhibition by this compound.

GSDMD_Pathway cluster_inflammasome Inflammasome Activation cluster_execution Pyroptosis Execution PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, Nigericin) Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 GSDMD_FL Full-length GSDMD Caspase1->GSDMD_FL cleaves GSDMD_N GSDMD-N Terminal GSDMD_FL->GSDMD_N GSDMD_C GSDMD-C Terminal GSDMD_FL->GSDMD_C Pore Pore Formation in Plasma Membrane GSDMD_N->Pore oligomerizes to form Pyroptosis Pyroptosis Pore->Pyroptosis IL1b_release IL-1β Release Pore->IL1b_release This compound This compound This compound->GSDMD_FL inhibits cleavage (covalently binds Cys191)

Diagram 2: GSDMD-Mediated Pyroptosis Pathway and Inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • This compound

  • Selected cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well clear-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Workflow:

MTT_Workflow A 1. Seed Cells (5,000-10,000 cells/well) B 2. Incubate (Overnight) A->B C 3. Treat with this compound (e.g., 0.1 - 50 µM) B->C D 4. Incubate (24, 48, or 72 hours) C->D E 5. Add MTT (10 µL/well) D->E F 6. Incubate (4 hours) E->F G 7. Add DMSO (100 µL/well) F->G H 8. Read Absorbance (570 nm) G->H

Diagram 3: Workflow for the MTT Cell Viability Assay.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 to 50 µM.

  • Replace the medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Pyroptosis Assay (LDH Release Assay)

This assay quantifies pyroptosis by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

Materials:

  • This compound

  • THP-1 monocytes or bone marrow-derived macrophages (BMDMs)

  • LPS (Lipopolysaccharide)

  • Nigericin

  • Serum-free cell culture medium

  • LDH cytotoxicity detection kit

  • 96-well culture plates

Procedure:

  • Seed THP-1 cells or BMDMs in a 96-well plate. For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.

  • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1 - 10 µM) for 1 hour.

  • Induce pyroptosis by adding Nigericin (e.g., 10 µM) for 1-2 hours.

  • Centrifuge the plate at 500 x g for 5 minutes.

  • Carefully collect the supernatant.

  • Measure LDH activity in the supernatant according to the manufacturer's protocol of the LDH cytotoxicity detection kit.[8][9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell line of interest

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with desired concentrations of this compound (e.g., 1 - 20 µM) for a specified time (e.g., 24 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells at room temperature for 15 minutes in the dark.

  • Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry immediately.[10][11]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound

  • Proliferating cell line

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound (e.g., 1 - 20 µM) for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[12][13][14][15]

Western Blot for Phospho-Rb

This protocol assesses the inhibition of CDK2 activity by this compound by measuring the phosphorylation status of its substrate, the Retinoblastoma protein (pRb).

Materials:

  • This compound

  • Cell line with functional Rb (e.g., MCF-7)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Treat cells with this compound (e.g., 1 - 20 µM) for 6-24 hours.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal and quantify the band intensities. The ratio of phosphorylated pRb to total pRb indicates the level of CDK2 inhibition.[16][17][18]

References

Application Notes and Protocols for NU6300 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NU6300 is a potent and specific small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It functions as a covalent, irreversible, and ATP-competitive inhibitor, making it a valuable tool for studying the roles of CDK2 in cell cycle regulation and for potential therapeutic development.[1] Western blotting is a fundamental technique to investigate the cellular effects of CDK2 inhibition by this compound, primarily by assessing the phosphorylation status of its downstream targets. These application notes provide a comprehensive guide to utilizing this compound in Western blot experiments to probe its impact on the CDK2 signaling pathway.

Mechanism of Action

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is a key driver of the G1/S phase transition of the cell cycle. A primary substrate of the CDK2/Cyclin E complex is the Retinoblastoma tumor suppressor protein (Rb). Phosphorylation of Rb by CDK2 leads to the dissociation of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry. This compound covalently binds to CDK2, irreversibly inhibiting its kinase activity.[1] This prevents the phosphorylation of Rb, leading to cell cycle arrest at the G1/S checkpoint.[1][2]

Data Presentation

The following table summarizes key quantitative data for this compound, providing a reference for experimental design.

ParameterValueCell LineNotesReference
IC50 0.16 µM-In vitro kinase assay.[1]
Effective Concentration 50 µMSKUT-1BConcentration shown to affect Rb phosphorylation.[1]
Incubation Time 0 - 1 hourSKUT-1BTimeframe for observing an effect on Rb phosphorylation.[1]

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess the efficacy of this compound in a relevant cell line.

Materials and Reagents
  • Cell Line: A cell line known to be sensitive to CDK2 inhibition (e.g., SKUT-1B, or other cancer cell lines with high Cyclin E expression).

  • Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Store at -20°C or -80°C.[1]

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE Gels: Appropriate percentage gels to resolve target proteins.

  • Transfer Membrane: PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-Rb (e.g., Ser807/811)

    • Rabbit anti-total Rb

    • Rabbit anti-total CDK2

    • Mouse or Rabbit anti-loading control (e.g., β-Actin, GAPDH)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate: ECL Western Blotting Substrate.

Experimental Workflow

The following diagram outlines the major steps in the Western blotting workflow for analyzing the effects of this compound.

experimental_workflow Experimental Workflow for this compound Western Blotting cluster_cell_culture 1. Cell Culture & Treatment cluster_lysis 2. Cell Lysis cluster_quantification 3. Protein Quantification cluster_electrophoresis 4. SDS-PAGE cluster_transfer 5. Protein Transfer cluster_blotting 6. Western Blotting cluster_analysis 7. Data Analysis cell_seeding Seed cells and allow to adhere treatment Treat with this compound (dose-response or time-course) cell_seeding->treatment wash Wash cells with ice-cold PBS treatment->wash lyse Lyse cells in RIPA buffer wash->lyse quantify Determine protein concentration (BCA assay) lyse->quantify sample_prep Prepare samples with Laemmli buffer quantify->sample_prep run_gel Run gel electrophoresis sample_prep->run_gel transfer Transfer proteins to PVDF membrane run_gel->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate secondary_ab->detection imaging Image chemiluminescent signal detection->imaging quantification Quantify band intensity imaging->quantification

Caption: Standard experimental workflow for Western blotting.

Detailed Protocol

1. Cell Culture and Treatment

  • Cell Seeding: Seed the chosen cell line in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. For a dose-response experiment, a range of concentrations (e.g., 0, 0.1, 1, 10, 50 µM) can be used. For a time-course experiment, a single effective concentration (e.g., 50 µM) can be applied for different durations (e.g., 0, 1, 4, 8, 24 hours).

  • Treatment: Replace the culture medium with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. Incubate the cells for the desired time.

2. Cell Lysis and Protein Quantification

  • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

  • Run the gel according to the manufacturer's recommendations.

  • Transfer the separated proteins from the gel to a PVDF membrane.

4. Western Blotting

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

5. Data Analysis

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the phospho-Rb band to the total Rb band and the loading control to determine the relative change in phosphorylation.

Signaling Pathway

The diagram below illustrates the simplified signaling pathway involving CDK2 and the inhibitory action of this compound.

cdk2_pathway Simplified CDK2 Signaling Pathway and this compound Inhibition CyclinE_CDK2 Cyclin E / CDK2 Complex Rb_E2F Rb-E2F Complex CyclinE_CDK2->Rb_E2F Phosphorylates pRb p-Rb E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates S_Phase S Phase S_Phase_Genes->S_Phase Drives G1_Phase G1 Phase This compound This compound This compound->CyclinE_CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for NU6300 in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6300 is a versatile small molecule inhibitor with a dual mechanism of action, acting as a covalent, irreversible inhibitor of both Cyclin-Dependent Kinase 2 (CDK2) and Gasdermin D (GSDMD).[1][2][3] Initially identified as an ATP-competitive inhibitor of CDK2, it plays a significant role in the regulation of the eukaryotic cell cycle and transcription.[1] More recent research has unveiled its potent inhibitory effects on GSDMD, a key mediator of pyroptosis, an inflammatory form of programmed cell death.[2][3] This dual activity makes this compound a valuable tool for research in oncology and inflammatory diseases.

These application notes provide detailed protocols for utilizing this compound in biochemical and cell-based kinase assays to characterize its inhibitory effects on CDK2.

Mechanism of Action

This compound acts as a covalent inhibitor, forming an irreversible bond with its target proteins. In the context of CDK2, this compound's vinyl sulfone moiety covalently modifies Lys89, a residue located near the ATP-binding pocket, leading to the durable inhibition of its kinase activity.[4][5] For GSDMD, this compound covalently interacts with cysteine-191, which blocks its cleavage and subsequent pyroptotic activity.[2][3]

Quantitative Data Summary

The inhibitory potency of this compound against its primary targets has been determined in various assays. The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound against CDK2

ParameterValueAssay TypeSource
IC₅₀0.16 µMBiochemical[1][6][7]

Table 2: Inhibitory Activity of this compound against Gasdermin D (GSDMD)

ParameterValueCell LineSource
IC₅₀0.89 µMTHP-1 cells[2]
IC₅₀0.93 µMBone marrow-derived macrophages (BMDMs)[2]
K_d_36.12 µMBiochemical (MST)[2]

Signaling Pathways

CDK2 Signaling Pathway

CDK2 is a key regulator of cell cycle progression, particularly during the G1/S transition.[8] Upon binding to its regulatory partners, Cyclin E or Cyclin A, CDK2 becomes active and phosphorylates key substrates, most notably the Retinoblastoma protein (Rb).[9] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S-phase entry.[9] Inhibition of CDK2 by this compound blocks this cascade, leading to cell cycle arrest.

CDK2_Signaling_Pathway CDK2 Signaling Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry drives CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE activates CDK2_CyclinE->pRb hyper-phosphorylates This compound This compound This compound->CDK2_CyclinE inhibits

Caption: CDK2 signaling pathway and the point of inhibition by this compound.

GSDMD-Mediated Pyroptosis Pathway

Inflammasome activation leads to the cleavage of pro-caspase-1 into active caspase-1.[10] Caspase-1 then cleaves GSDMD, releasing the N-terminal domain (GSDMD-N) which oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines, a process known as pyroptosis.[11] this compound directly inhibits GSDMD, preventing its cleavage and subsequent pore formation.[2][3]

GSDMD_Pyroptosis_Pathway GSDMD-Mediated Pyroptosis Pathway Inflammasome Inflammasome Activation Caspase1 Caspase-1 Inflammasome->Caspase1 activates GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD cleaves GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore_Formation Pore Formation GSDMD_N->Pore_Formation oligomerizes to form Pyroptosis Pyroptosis Pore_Formation->Pyroptosis This compound This compound This compound->GSDMD inhibits cleavage

Caption: GSDMD-mediated pyroptosis pathway and inhibition by this compound.

Experimental Protocols

Biochemical Kinase Assay for CDK2 Inhibition (IC₅₀ Determination)

This protocol describes a luminescence-based kinase assay to determine the IC₅₀ value of this compound for CDK2. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

  • CDK substrate peptide (e.g., a peptide derived from Rb)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit

  • DMSO

  • 384-well white, opaque plates

  • Plate reader capable of measuring luminescence

Experimental Workflow:

Biochemical_Assay_Workflow Biochemical Kinase Assay Workflow start Start prep_inhibitor Prepare serial dilutions of this compound in DMSO start->prep_inhibitor add_inhibitor Add this compound or DMSO to 384-well plate prep_inhibitor->add_inhibitor add_enzyme Add CDK2/Cyclin enzyme solution to each well add_inhibitor->add_enzyme pre_incubate Pre-incubate at room temperature for 15-30 min add_enzyme->pre_incubate initiate_reaction Initiate reaction with ATP/Substrate mixture pre_incubate->initiate_reaction incubate Incubate at 30°C for 60 minutes initiate_reaction->incubate stop_reaction Stop reaction and deplete ATP with ADP-Glo™ Reagent incubate->stop_reaction incubate_stop Incubate at room temperature for 40 min stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent incubate_stop->add_detection incubate_detect Incubate at room temperature for 30-60 min add_detection->incubate_detect read_luminescence Measure luminescence incubate_detect->read_luminescence analyze_data Analyze data and determine IC₅₀ read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the biochemical CDK2 kinase assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted this compound or DMSO (for vehicle control and positive control wells).

  • Enzyme Addition: Add 2 µL of the CDK2/Cyclin enzyme solution to each well.[12]

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15-30 minutes to allow for covalent bond formation.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.[12] The final ATP concentration should be at or near the Km for ATP.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[12]

  • Reaction Termination: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assay for CDK2 Inhibition: Western Blot Analysis of Rb Phosphorylation

This protocol describes how to assess the effect of this compound on CDK2 activity in a cellular context by measuring the phosphorylation of its downstream substrate, the Retinoblastoma protein (Rb).[4][13]

Materials:

  • Cancer cell line with functional Rb (e.g., SKUT-1B, HCT116)

  • Complete cell culture medium

  • This compound

  • DMSO

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (e.g., Ser780, Ser807/811), anti-total Rb, and an antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Experimental Workflow:

Cell_Based_Assay_Workflow Cell-Based Assay Workflow for Rb Phosphorylation start Start seed_cells Seed cells in culture plates and allow to adhere start->seed_cells treat_cells Treat cells with this compound or DMSO for desired time seed_cells->treat_cells lyse_cells Harvest and lyse cells treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page Perform SDS-PAGE and protein transfer quantify_protein->sds_page block_membrane Block membrane sds_page->block_membrane primary_ab Incubate with primary antibodies (p-Rb, total Rb, loading control) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect_signal Detect chemiluminescent signal secondary_ab->detect_signal analyze_results Analyze band intensities detect_signal->analyze_results end End analyze_results->end

Caption: Workflow for Western Blot analysis of Rb phosphorylation.

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) or DMSO (vehicle control) for a specified time (e.g., 1-24 hours). A 1-hour treatment with 50 µM this compound has been shown to affect Rb phosphorylation in SKUT-1B cells.[1][6]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Rb, total Rb, and a loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb and the loading control to determine the effect of this compound.

Troubleshooting

  • Low Kinase Activity in Biochemical Assay:

    • Ensure the enzyme is properly stored and has not undergone multiple freeze-thaw cycles.

    • Verify the activity of the ATP stock.

    • Optimize the enzyme concentration and incubation time.

  • High Background in Biochemical Assay:

    • Ensure complete depletion of ATP by the ADP-Glo™ Reagent.

    • Check for any contamination in the reagents.

  • No Change in Rb Phosphorylation in Cell-Based Assay:

    • Confirm that the cell line expresses functional Rb.

    • Increase the concentration of this compound or the treatment time.

    • Ensure the antibodies are specific and used at the correct dilution.

  • Inconsistent Results:

    • Maintain consistent cell seeding densities and treatment conditions.

    • Ensure accurate pipetting and thorough mixing of reagents.

Conclusion

This compound is a potent dual inhibitor of CDK2 and GSDMD, making it a valuable research tool for studying cell cycle regulation and pyroptosis. The provided protocols offer a framework for characterizing the inhibitory activity of this compound in both biochemical and cellular contexts. These methodologies can be adapted for screening and profiling other potential kinase inhibitors.

References

Application Notes and Protocols for NU6300 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanism of Action

NU6300 is a versatile small molecule inhibitor with a dual mechanism of action, making it a valuable tool for in vivo studies in mouse models. Initially identified as a covalent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), it has more recently been characterized as a potent and specific inhibitor of Gasdermin D (GSDMD), the key executioner protein in pyroptotic cell death.

  • As a GSDMD Inhibitor: this compound covalently binds to cysteine-191 on human GSDMD.[1] This modification blocks two critical steps in pyroptosis: the cleavage of GSDMD by inflammatory caspases and the subsequent palmitoylation of the N-terminal fragment (GSDMD-N).[1] By preventing these events, this compound impedes the membrane localization, oligomerization, and pore-forming activity of GSDMD-N.[1] This mechanism effectively halts the inflammatory cell death process known as pyroptosis. Interestingly, while it directly targets GSDMD, this compound also exerts a feedback inhibition on the NLRP3 inflammasome pathway.[1]

  • As a CDK2 Inhibitor: this compound was originally developed as a covalent inhibitor of CDK2, a key regulator of the G1/S phase transition in the cell cycle.[2] It binds irreversibly and competitively with ATP to inhibit CDK2's kinase activity, which is often dysregulated in cancer.[2] This inhibition prevents the phosphorylation of target proteins like the Retinoblastoma tumor suppressor protein (Rb), leading to cell cycle arrest.

These distinct mechanisms allow for the investigation of this compound in models of inflammatory diseases and cancer.

Signaling Pathway Diagrams

GSDMD-Mediated Pyroptosis Inhibition by this compound

GSDMD_Pathway cluster_inflammasome Inflammasome Activation cluster_gsdmd GSDMD Processing & Pore Formation PAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 Casp1_pro Pro-Caspase-1 NLRP3->Casp1_pro Casp1_active Active Caspase-1 Casp1_pro->Casp1_active Activation GSDMD_FL Full-Length GSDMD (Inactive) Casp1_active->GSDMD_FL Cleavage GSDMD_Cleaved Cleaved GSDMD (N- and C-Termini) GSDMD_FL->GSDMD_Cleaved Palmitoylation Palmitoylation GSDMD_Cleaved->Palmitoylation GSDMD_N GSDMD N-Terminus Palmitoylation->GSDMD_N Membrane Plasma Membrane Insertion & Oligomerization GSDMD_N->Membrane Pore Pore Formation Membrane->Pore Pyroptosis Pyroptosis & IL-1β Release Pore->Pyroptosis This compound This compound This compound->NLRP3 This compound->GSDMD_FL Blocks Cleavage This compound->Palmitoylation Blocks Palmitoylation Feedback Feedback Inhibition

Caption: this compound inhibits pyroptosis by blocking GSDMD cleavage and palmitoylation.

CDK2-Mediated Cell Cycle Arrest by this compound

Caption: Experimental workflow for the DSS-induced colitis model with this compound treatment.

Procedure:

  • Induction of Colitis: Use male C57BL/6 mice (8-10 weeks old). After acclimatization and baseline weight recording, provide drinking water containing 2.5-3% (w/v) Dextran Sulfate Sodium (DSS, MW 36-50 kDa) ad libitum for 5-7 consecutive days.

  • This compound Treatment: On the same day DSS administration begins (Day 1), start daily intraperitoneal injections of this compound (e.g., 5, 10, or 20 mg/kg) or vehicle control.

  • Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on a standardized scoring system (see Table 3).

  • Termination and Analysis: At the end of the study period (e.g., Day 8), euthanize the mice.

    • Excise the colon from the cecum to the anus and measure its length.

    • Collect colon tissue for histological analysis (H&E staining) to assess inflammation, crypt damage, and cellular infiltration.

    • Collect additional tissue for protein analysis (Western blot for GSDMD cleavage) or cytokine measurement (ELISA).

Table 3: Disease Activity Index (DAI) Scoring Criteria

Score Weight Loss (%) Stool Consistency Fecal Blood
0 None Normal, formed pellets Negative
1 1 - 5
2 5 - 10 Loose stool Positive (Occult)
3 10 - 15
4 > 15 Diarrhea Gross bleeding

Note: The total DAI is the sum of the scores for weight loss, stool consistency, and fecal blood, typically divided by 3.

[3]#### Protocol 3: LPS-Induced Sepsis (Endotoxemia) Model

Caption: Experimental workflow for the LPS-induced sepsis model with this compound treatment.

Procedure:

  • Animal Model: Use male BALB/c or C57BL/6 mice (8-12 weeks old).

  • This compound Administration: Administer a single intraperitoneal injection of this compound (e.g., 5 or 10 mg/kg) or vehicle control.

  • Induction of Sepsis: One hour after this compound administration, induce endotoxemia by injecting Lipopolysaccharide (LPS from E. coli, e.g., 8 mg/kg, i.p.).

  • Survival Study: For survival analysis, monitor the mice every 12 hours for a period of at least 96 hours and record mortality.

  • Cytokine Analysis: For mechanistic studies, a separate cohort of mice is used. Euthanize mice 4 hours after the LPS challenge.

    • Collect spleen tissue and/or blood (for serum).

    • Homogenize spleen tissue or process blood to obtain serum.

    • Measure the concentration of inflammatory cytokines such as IL-1β and TNF-α using a commercial ELISA kit according to the manufacturer's instructions.

Protocol 4: Western Blot for GSDMD Cleavage

Procedure:

  • Lysate Preparation: Lyse cells or homogenized mouse colon tissue in RIPA buffer supplemented with a protease inhibitor cocktail. Keep samples on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein lysates on a 12% polyacrylamide gel to resolve both full-length (~53 kDa) and cleaved GSDMD-N (~31 kDa).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting GSDMD. Use an antibody that can detect both the full-length and the N-terminal cleaved fragment. A typical dilution is 1:1000.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.

  • Detection: After final washes with TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. β-actin or GAPDH should be used as a loading control.

Protocol 5: Cell Viability Assessment (CyQUANT® Direct Assay)

Given this compound's function as a CDK2 inhibitor, a DNA-based proliferation assay is recommended over metabolic assays (e.g., MTT), as CDK inhibitors can cause cell cycle arrest without immediate cell death, leading to an increase in cell size and metabolic activity that can confound results.

Procedure:

  • Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line with known CDK2 dependency like SKUT-1B or MCF-7) in a 96-well clear-bottom black plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Preparation: Prepare the CyQUANT® Direct detection reagent according to the manufacturer's protocol.

  • Staining: Add 100 µL of the detection reagent to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Data Analysis: Subtract background fluorescence (from no-cell control wells) and normalize the data to the vehicle-treated wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

References

Application Notes & Protocols: Utilizing NU6300 for Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the application of NU6300 in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments. This compound is a versatile small molecule inhibitor with well-characterized covalent interactions with at least two key cellular proteins: Cyclin-Dependent Kinase 2 (CDK2) and Gasdermin D (GSDMD). By irreversibly binding to its targets, this compound can be used to stabilize or disrupt protein-protein interactions, making it a valuable tool for elucidating cellular signaling pathways. These application notes describe this compound's mechanism of action and provide comprehensive protocols for its use in IP-based studies to investigate its effects on target protein complexes.

Mechanism of Action of this compound

This compound was first identified as a covalent, irreversible, and ATP-competitive inhibitor of CDK2.[1][2][3] It was the first reported covalent inhibitor for CDK2, illustrating the potential of vinyl sulfones in designing potent and selective kinase inhibitors.[2][4] The covalent bond formation allows for durable inhibition of CDK2 activity, which can be observed through a sustained reduction in the phosphorylation of its downstream targets, such as the retinoblastoma tumor suppressor protein (Rb).[1][2]

More recently, this compound has been identified as a specific inhibitor of Gasdermin D (GSDMD), a key protein involved in pyroptosis, a form of inflammatory cell death.[5][6] this compound covalently binds to cysteine-191 on GSDMD, which blocks its cleavage by inflammatory caspases.[5][6] This inhibition prevents the formation of GSDMD pores in the plasma membrane. Additionally, this compound has been shown to impair the palmitoylation of GSDMD, a crucial step for its membrane localization and oligomerization.[5][6]

Quantitative Data for this compound Interactions

The following tables summarize the key quantitative parameters of this compound's interaction with its primary targets.

Table 1: Kinase Inhibition Profile of this compound

Target Inhibition Type IC50 Ki

| CDK2 | Covalent, Irreversible, ATP-Competitive | 0.16 µM | 6 nM |

Data sourced from MedchemExpress, AbMole BioScience, and MedKoo Biosciences.[1][3][7]

Table 2: GSDMD Interaction Profile of this compound

Target Binding Site Interaction Type Binding Dissociation Constant (KD)

| Gasdermin D (GSDMD) | Cysteine-191 | Covalent | 29.1 µM |

Data sourced from a study published in Science Advances.[5]

Signaling Pathways Modulated by this compound

This compound's dual inhibitory action makes it a tool for studying two distinct and critical cellular pathways: cell cycle progression and inflammatory cell death.

CDK2_Pathway cluster_activation cluster_inhibition CyclinE Cyclin E CDK2 CDK2 Active_CDK2_E Active CDK2/ Cyclin E Complex CyclinE->Active_CDK2_E Binds CyclinA Cyclin A Active_CDK2_A Active CDK2/ Cyclin A Complex CyclinA->Active_CDK2_A Binds Rb Rb Active_CDK2_E->Rb Phosphorylates Active_CDK2_A->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Promotes This compound This compound This compound->CDK2 Covalently Inhibits GSDMD_Pathway PAMPs PAMPs / DAMPs Inflammasome Inflammasome Activation (e.g., NLRP3) PAMPs->Inflammasome Triggers Caspase1_pro Pro-Caspase-1 Inflammasome->Caspase1_pro Activates Caspase1_active Active Caspase-1 Caspase1_pro->Caspase1_active Cleavage GSDMD_full Full-length GSDMD Caspase1_active->GSDMD_full Cleaves GSDMD_cleaved GSDMD-N + GSDMD-C Palmitoylation Palmitoylation GSDMD_cleaved->Palmitoylation Membrane Membrane Insertion & Oligomerization Palmitoylation->Membrane Pore GSDMD Pore Formation Membrane->Pore Pyroptosis Pyroptosis Pore->Pyroptosis This compound This compound This compound->GSDMD_full Inhibits Cleavage (Cys191) This compound->Palmitoylation Impairs CoIP_Workflow start 1. Cell Culture treatment 2. Treat Cells with this compound (or vehicle control) start->treatment lysis 3. Cell Lysis (Non-denaturing buffer) treatment->lysis preclear 4. Pre-clearing Lysate (with beads) lysis->preclear incubation 5. Incubate with Primary Antibody (e.g., anti-CDK2 or anti-GSDMD) preclear->incubation capture 6. Capture with Protein A/G Beads incubation->capture wash 7. Wash Beads (Remove non-specific binders) capture->wash elute 8. Elute Protein Complexes wash->elute analysis 9. Analysis (Western Blot, Mass Spec) elute->analysis

References

Application Notes and Protocols for NU6300 in CRISPR Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6300 is a versatile small molecule inhibitor with a dual mechanism of action, making it a valuable tool for chemical biology and drug discovery. Initially identified as a covalent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), it has a reported IC50 value of 0.16 μM.[1][2][3] CDK2 is a critical regulator of cell cycle progression, particularly at the G1/S transition.[4][5][6] More recent research has unveiled a novel activity for this compound as a specific, covalent inhibitor of Gasdermin D (GSDMD).[7][8][9] this compound interacts with cysteine-191 of GSDMD, blocking its cleavage and subsequent pore formation, a key step in pyroptosis, a form of inflammatory cell death.[7][8][9]

The dual activity of this compound opens up exciting possibilities for its use in CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening to dissect complex biological pathways and identify novel drug targets. CRISPR screens, particularly pooled loss-of-function screens, are powerful tools for identifying genes that modulate cellular responses to a small molecule inhibitor.[10][11][12][13] By combining a genome-wide or targeted CRISPR knockout library with this compound treatment, researchers can identify genes whose loss confers either sensitivity (synthetic lethality) or resistance to its effects.

These application notes provide a framework and detailed protocols for two proposed CRISPR screening applications of this compound, leveraging its distinct inhibitory activities against CDK2 and GSDMD.

Data Presentation

The following tables present the known inhibitory concentrations of this compound and illustrative examples of how data from a CRISPR screen with this compound could be presented.

Table 1: Known Inhibitory Activities of this compound

TargetType of InhibitionIC50 / KDReference
CDK2Covalent, Irreversible, ATP-competitive0.16 μM (IC50)[1][2]
Gasdermin D (GSDMD)Covalent36.12 μM (KD)[7][9]

Table 2: Illustrative Data from a Hypothetical Negative Selection CRISPR Screen with this compound (CDK2-Targeted)

This table is an example of how results could be presented and does not represent actual experimental data.

Gene SymbolsgRNA SequenceLog2 Fold Change (this compound vs. DMSO)p-valuePhenotype
GENE-AACGT...-4.21.2e-8Sensitizer
GENE-BTGCA...-3.85.6e-7Sensitizer
GENE-CGATC...0.10.89No Effect
GENE-DCTAG...0.050.92No Effect

Table 3: Illustrative Data from a Hypothetical Positive Selection CRISPR Screen with this compound (GSDMD-Targeted)

This table is an example of how results could be presented and does not represent actual experimental data.

Gene SymbolsgRNA SequenceLog2 Fold Change (this compound + Stimulant vs. Stimulant)p-valuePhenotype
GENE-XAATT...5.13.4e-9Resistance
GENE-YCCGG...4.79.1e-8Resistance
GENE-ZGGCC...-0.20.85No Effect
GENE-WTTAA...-0.10.90No Effect

Signaling Pathways and Experimental Workflows

Application 1: Identifying Synthetic Lethal Partners of CDK2 Inhibition

A key application for this compound in CRISPR screening is to identify synthetic lethal interactions with CDK2 inhibition. In cancer cells, loss of certain genes may render them exquisitely sensitive to the cytostatic or cytotoxic effects of CDK2 inhibition by this compound. A negative selection screen can identify genes whose knockout leads to cell depletion in the presence of this compound.[14][15][16]

CDK2 Signaling Pathway

CDK2, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S transition of the cell cycle.[4][5] It phosphorylates key substrates like the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for DNA replication.[4][17]

CDK2_Pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb p Cyclin E Cyclin E CDK4/6->Cyclin E induces expression E2F E2F Rb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates CDK2 CDK2 Cyclin E->CDK2 binds CDK2->Rb p This compound This compound This compound->CDK2 p21/p27 p21/p27 p21/p27->CDK2

Caption: Simplified CDK2 signaling pathway at the G1/S cell cycle checkpoint.

Experimental Workflow: Negative Selection Screen

This workflow outlines a pooled CRISPR knockout screen to identify genes that are synthetically lethal with this compound.[11][12][13][18]

Caption: Workflow for a negative selection CRISPR screen with this compound.

Application 2: Interrogating the GSDMD-Mediated Pyroptosis Pathway

This compound's ability to inhibit GSDMD provides a unique tool to probe the regulation and consequences of pyroptosis. A positive selection CRISPR screen can be designed to identify genes whose knockout confers resistance to a pyroptosis-inducing stimulus when GSDMD is inhibited by this compound.[14][15][19] This could reveal novel regulators of pyroptosis or pathways that compensate for GSDMD inhibition.

GSDMD Signaling Pathway (Pyroptosis)

Pyroptosis is a pro-inflammatory form of programmed cell death.[20][21][22] In the canonical pathway, inflammasome activation leads to the cleavage of pro-caspase-1 into active caspase-1.[23][24] Caspase-1 then cleaves GSDMD, releasing its N-terminal domain which oligomerizes to form pores in the cell membrane, leading to cell lysis and the release of inflammatory cytokines like IL-1β and IL-18.[20][21][22][24] this compound blocks the cleavage of GSDMD, thereby inhibiting pore formation.[7][8]

References

NU6300: A Dual-Targeting Chemical Probe for Cyclin-Dependent Kinase 2 (CDK2) and Gasdermin D (GSDMD)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

NU6300 is a versatile and potent chemical probe characterized by its covalent, irreversible mechanism of action. Initially identified as an ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the eukaryotic cell cycle, subsequent research has revealed its potent inhibitory activity against Gasdermin D (GSDMD), a critical executioner of pyroptotic cell death.[1][2][3][4] This dual-targeting capability makes this compound a valuable tool for investigating two distinct and crucial cellular signaling pathways: cell cycle progression and inflammatory cell death.

This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe for both CDK2 and GSDMD, aimed at researchers, scientists, and drug development professionals.

Target Profile and Mechanism of Action

This compound contains a vinyl sulfone moiety that acts as a Michael acceptor, enabling it to form a covalent bond with specific amino acid residues within its target proteins.[5]

  • Cyclin-Dependent Kinase 2 (CDK2): this compound irreversibly binds to Lysine 89 (Lys89), a residue located just outside the ATP-binding pocket of CDK2.[3][5][6] This covalent modification prevents the binding of ATP and subsequent phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest.[3][5][7]

  • Gasdermin D (GSDMD): this compound covalently modifies Cysteine 191 (Cys191) in human GSDMD (Cys192 in mouse).[4][8] This modification blocks the cleavage of GSDMD by inflammatory caspases (e.g., caspase-1, -4, -5, -11), a critical step for the release of its N-terminal pore-forming domain.[2][4][9] By preventing pore formation, this compound inhibits the release of pro-inflammatory cytokines (IL-1β, IL-18) and subsequent pyroptotic cell death.[4][10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity against its primary targets.

Table 1: In Vitro Inhibitory Activity of this compound against CDK2

ParameterValueSpeciesAssay TypeReference(s)
IC50 0.16 µM-Kinase Assay[1][7]
Ki 6 nM-ATP-Competitive Binding[3]

Table 2: Cellular Activity of this compound

Cellular EffectTargetCell LineEffective ConcentrationAssayReference(s)
Inhibition of Rb PhosphorylationCDK2SKUT-1B50 µMWestern Blot[3][7]
Inhibition of PyroptosisGSDMDTHP-1, BMDMs10-100 µMLDH Release Assay[4]

Signaling Pathways

CDK2 Signaling Pathway in Cell Cycle Regulation

The diagram below illustrates the canonical CDK2 signaling pathway and the point of intervention by this compound.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 binds & activates CDK2->Rb hyper-phosphorylates DNA_Replication DNA Replication CDK2->DNA_Replication promotes This compound This compound This compound->CDK2 irreversibly inhibits

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and cell cycle progression.

GSDMD-Mediated Pyroptosis Pathway

The following diagram outlines the GSDMD-mediated pyroptosis pathway and the inhibitory action of this compound.

GSDMD_Pathway cluster_stimuli Inflammatory Stimuli (PAMPs/DAMPs) cluster_inflammasome Inflammasome Activation cluster_gsdmd GSDMD Cleavage and Pore Formation cluster_outcome Cellular Outcome PAMPs/DAMPs PAMPs/DAMPs Inflammasome Inflammasome PAMPs/DAMPs->Inflammasome activates Pro-Caspase-1 Pro-Caspase-1 Inflammasome->Pro-Caspase-1 cleaves Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 GSDMD GSDMD Caspase-1->GSDMD cleaves GSDMD-N GSDMD-N (Pore-forming domain) GSDMD->GSDMD-N Membrane_Pore Membrane Pore GSDMD-N->Membrane_Pore oligomerizes to form IL-1b/IL-18 Release IL-1b/IL-18 Release Membrane_Pore->IL-1b/IL-18 Release Pyroptosis Pyroptosis Membrane_Pore->Pyroptosis This compound This compound This compound->GSDMD covalently modifies Cys191

Caption: this compound blocks GSDMD cleavage, preventing pyroptosis.

Experimental Protocols

Protocol 1: Inhibition of Rb Phosphorylation in Cell Culture (CDK2 Target Engagement)

This protocol describes how to assess the ability of this compound to inhibit CDK2 activity in cells by measuring the phosphorylation of its substrate, Rb, via Western blot.

Experimental Workflow

Western_Blot_Workflow Cell_Culture 1. Cell Seeding & Culture Treatment 2. Treat cells with this compound Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-Rb, Total Rb, Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Workflow for assessing Rb phosphorylation by Western blot.

Materials:

  • Human cell line expressing Rb (e.g., SKUT-1B, MCF-7)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% w/v BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Rb (Ser807/811)

    • Mouse anti-total Rb

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight.

  • Compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 10, 25, 50 µM) and a DMSO vehicle control for 1-4 hours.[7]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11][12]

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-Rb, total Rb, and the loading control. Normalize the phospho-Rb signal to the total Rb signal.

Protocol 2: Inhibition of Pyroptosis via LDH Release Assay (GSDMD Target Engagement)

This protocol measures the release of lactate dehydrogenase (LDH) from cells undergoing pyroptosis, which is indicative of compromised cell membrane integrity.

Experimental Workflow

LDH_Assay_Workflow Cell_Seeding 1. Seed Macrophages (e.g., THP-1, BMDMs) Priming 2. Prime with LPS Cell_Seeding->Priming Pre-treatment 3. Pre-treat with this compound Priming->Pre-treatment Induction 4. Induce Pyroptosis (e.g., Nigericin, ATP) Pre-treatment->Induction Supernatant_Collection 5. Collect Supernatant Induction->Supernatant_Collection LDH_Reaction 6. Perform LDH Assay Supernatant_Collection->LDH_Reaction Measurement 7. Measure Absorbance LDH_Reaction->Measurement Analysis 8. Calculate % Cytotoxicity Measurement->Analysis

Caption: Workflow for assessing pyroptosis inhibition by LDH release assay.

Materials:

  • Macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages (BMDMs)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PMA (for THP-1 differentiation)

  • Lipopolysaccharide (LPS)

  • This compound (stock solution in DMSO)

  • Nigericin or ATP (pyroptosis inducers)

  • LDH Cytotoxicity Assay Kit

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation (for THP-1 cells):

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 104 cells/well.

    • Add PMA to a final concentration of 100 ng/mL to differentiate the cells into macrophages.

    • Incubate for 48-72 hours. Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • Priming: Prime the cells with LPS (1 µg/mL) for 3-4 hours to upregulate inflammasome components.[13]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or DMSO for 1 hour.

  • Induction of Pyroptosis: Add the pyroptosis inducer (e.g., 10 µM Nigericin or 5 mM ATP) and incubate for 1-2 hours.

  • Sample Collection:

    • Set up control wells:

      • Untreated Control: Cells with medium only.

      • Maximum LDH Release Control: Lyse untreated cells with the lysis buffer provided in the kit (or 1% Triton X-100).

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Assay:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Absorbance - Untreated Control Absorbance)] x 100

Selectivity

While this compound was designed based on a CDK2 inhibitor scaffold, comprehensive profiling against a broad panel of kinases is recommended to fully characterize its selectivity.[14] Recent studies have highlighted its potent off-target effects on GSDMD, underscoring the importance of considering its dual activity in experimental design and data interpretation.[4] When using this compound to probe CDK2 function, it is crucial to perform control experiments in GSDMD-deficient systems or to use orthogonal approaches to confirm that the observed phenotypes are not due to the inhibition of pyroptosis. Conversely, when studying pyroptosis, potential effects on the cell cycle should be considered.

Conclusion

This compound is a powerful chemical probe with well-defined, covalent mechanisms of action against two important and distinct protein targets, CDK2 and GSDMD. Its ability to irreversibly inhibit these proteins makes it a valuable tool for studying the intricate cellular processes of cell cycle control and inflammatory cell death. The protocols provided herein offer a starting point for researchers to utilize this compound effectively in their investigations. As with any chemical probe, careful experimental design, including appropriate controls and consideration of potential off-target effects, is essential for generating robust and reliable data.

References

Application Notes and Protocols for NU6300 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6300 has been identified as a potent, covalent inhibitor of Gasdermin D (GSDMD), a key effector protein in the pyroptotic cell death pathway.[1][2] Originally characterized as a covalent, irreversible, and ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), recent high-throughput screening efforts have unveiled its significant role in blocking pyroptosis.[2] This discovery positions this compound as a valuable tool for studying inflammatory diseases and as a potential lead compound for therapeutic development.[1][2]

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize inhibitors of pyroptosis. The primary assay described is the lactate dehydrogenase (LDH) release assay, which was instrumental in the initial identification of this compound as a pyroptosis inhibitor.[2]

Mechanism of Action

This compound exerts its inhibitory effect on pyroptosis through a dual mechanism targeting GSDMD. It covalently modifies cysteine-191 (C191) of GSDMD, which in turn blocks two critical downstream events: the cleavage of GSDMD and the palmitoylation of both full-length and the N-terminal fragment of GSDMD.[1][2] This dual action prevents the localization of the GSDMD N-terminal fragment to the cell membrane and its subsequent oligomerization to form pores, which are the ultimate executors of pyroptosis.[1][2]

Interestingly, while this compound effectively blocks GSDMD cleavage in AIM2 and NLRC4 inflammasome pathways, it exhibits a feedback inhibition effect on the NLRP3 inflammasome, inhibiting earlier steps such as ASC oligomerization and caspase-1 activation.[1][2]

Quantitative Data

The inhibitory potency of this compound against pyroptosis and its original target, CDK2, is summarized in the table below. This data is crucial for designing experiments and interpreting results.

TargetAssay TypeCell Line/SystemIC50 ValueReference
Pyroptosis LDH Release AssayTHP-1 cells0.89 µM[2]
Pyroptosis LDH Release AssayBone Marrow-Derived Macrophages (BMDMs)0.93 µM[2]
CDK2 Kinase AssayCell-free0.16 µM

Signaling Pathway of this compound in Pyroptosis Inhibition

The following diagram illustrates the signaling pathway of pyroptosis and the points of intervention by this compound.

NU6300_Signaling_Pathway cluster_inflammasome Inflammasome Activation cluster_gsdmd GSDMD-Mediated Pyroptosis Inflammatory Stimuli Inflammatory Stimuli Inflammasome Complex Inflammasome Complex Inflammatory Stimuli->Inflammasome Complex Activates Pro-Caspase-1 Pro-Caspase-1 Inflammasome Complex->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage GSDMD GSDMD Caspase-1->GSDMD Cleaves GSDMD-N GSDMD-N (Pore-forming domain) GSDMD->GSDMD-N Membrane Pore Membrane Pore GSDMD-N->Membrane Pore Oligomerizes to form Pyroptosis Pyroptosis Membrane Pore->Pyroptosis This compound This compound This compound->GSDMD Covalently modifies C191 Inhibits Cleavage & Palmitoylation caption This compound inhibits pyroptosis by targeting GSDMD.

Mechanism of this compound-mediated pyroptosis inhibition.

Experimental Protocols

High-Throughput Screening for Pyroptosis Inhibitors using LDH Release Assay

This protocol is designed for a 96-well plate format but can be adapted for higher throughput formats (e.g., 384-well).

Materials:

  • THP-1 cells (human monocytic cell line) or primary bone marrow-derived macrophages (BMDMs)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound (or other test compounds)

  • LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or a custom-prepared reagent)

  • 96-well clear flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Experimental Workflow Diagram:

HTS_Workflow cluster_setup Assay Setup cluster_induction Pyroptosis Induction cluster_measurement Data Acquisition cluster_analysis Data Analysis A 1. Seed Cells (e.g., THP-1 + PMA) B 2. Prime Cells (LPS) A->B C 3. Add Compounds (this compound or library) B->C D 4. Induce Pyroptosis (Nigericin) C->D E 5. Collect Supernatant D->E F 6. Perform LDH Assay E->F G 7. Measure Absorbance (490nm & 680nm) F->G H 8. Calculate % Cytotoxicity G->H I 9. Determine IC50 H->I caption High-throughput screening workflow for pyroptosis inhibitors.

HTS workflow using the LDH release assay.

Procedure:

  • Cell Seeding and Differentiation (for THP-1 cells):

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Add PMA to a final concentration of 100 ng/mL to differentiate the cells into macrophage-like cells.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, gently aspirate the medium and replace it with fresh, PMA-free medium.

  • Priming:

    • Prime the differentiated THP-1 cells or BMDMs with LPS (e.g., 1 µg/mL) for 3-4 hours. This step is crucial for upregulating the expression of NLRP3 and pro-IL-1β.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or other test compounds in the cell culture medium.

    • Add the compounds to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Induction of Pyroptosis:

    • Induce pyroptosis by adding nigericin to a final concentration of 10 µM.

    • Incubate the plate for 1-2 hours at 37°C.

  • LDH Assay:

    • Following the incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • Prepare the LDH assay reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm (for the formazan product) and 680 nm (for background correction) using a microplate reader.

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

      • Spontaneous LDH Release: Control cells treated with vehicle only.

      • Maximum LDH Release: Control cells lysed with a lysis buffer (provided in most kits).

    • Plot the % cytotoxicity against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Conclusion

This compound serves as a potent and specific inhibitor of GSDMD-mediated pyroptosis, making it an invaluable research tool. The provided protocols for the LDH release assay enable the high-throughput screening and characterization of pyroptosis inhibitors. These methods, combined with the understanding of this compound's mechanism of action, will facilitate further discoveries in the field of inflammatory diseases and drug development.

References

Troubleshooting & Optimization

NU6300 not showing expected phenotype

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are using NU6300 and not observing the expected phenotype in their experiments. This resource provides troubleshooting guides and frequently asked questions to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound has been identified with two distinct primary mechanisms of action depending on the cellular context. It was initially developed as a covalent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with an IC50 of 0.16 μM.[1][2] This interaction is expected to induce cell cycle arrest. More recently, this compound has been characterized as a specific inhibitor of Gasdermin D (GSDMD), a key protein in the pyroptosis pathway.[3][4] this compound covalently binds to cysteine-191 of GSDMD, preventing its cleavage and subsequent inflammatory cell death.[3][4]

Q2: What is the expected phenotype when using this compound?

A2: The expected phenotype depends on the biological question and the experimental model system.

  • As a CDK2 inhibitor: In proliferating cells, the expected phenotype is cell cycle arrest, typically at the G1/S transition. This can be observed as a decrease in the phosphorylation of the Retinoblastoma tumor suppressor protein (Rb) and an accumulation of cells in the G1 phase of the cell cycle.[1]

  • As a GSDMD inhibitor: In cells where inflammatory pathways are activated (e.g., through inflammasomes), this compound is expected to inhibit pyroptosis. This can be measured by a reduction in the release of lactate dehydrogenase (LDH), a decrease in the processing of pro-inflammatory cytokines like IL-1β, and reduced cell lysis.[3][5]

Q3: Is it possible that the CDK2 inhibitory effects and GSDMD inhibitory effects of this compound interfere with each other?

A3: Yes, it is possible. The dominant phenotype will likely depend on the relative expression levels of CDK2 and GSDMD in your cell type, as well as the specific experimental conditions. For instance, in a rapidly dividing cell line with low inflammasome activity, the cell cycle effects are more likely to be prominent. Conversely, in immune cells stimulated to undergo pyroptosis, the GSDMD inhibitory effects may be the primary observation. Some studies have indicated that the anti-pyroptotic effect of this compound is independent of its CDK2 inhibition.[3][5]

Troubleshooting Guide: this compound Not Showing Expected Phenotype

If you are not observing the anticipated results with this compound, please consult the following troubleshooting guide.

Issue 1: No observable cell cycle arrest.
Potential Cause Recommended Action
Cell Line Insensitivity Confirm that your cell line expresses CDK2 at sufficient levels. Not all cell lines are equally dependent on CDK2 for cell cycle progression. Consider using a positive control cell line known to be sensitive to CDK2 inhibition.
Incorrect Compound Concentration Titrate this compound across a range of concentrations. The reported IC50 is 0.16 μM for CDK2, but cellular effective concentrations may vary.[1][2] We recommend starting with a dose-response curve from 0.1 µM to 50 µM.
Insufficient Treatment Duration Cell cycle effects may take time to become apparent. Perform a time-course experiment, for example, collecting samples at 12, 24, and 48 hours post-treatment.
Sub-optimal Cell Health Ensure cells are healthy and in the logarithmic growth phase before adding the compound. High cell confluence can lead to contact inhibition and altered cell cycle dynamics.
Compound Integrity This compound is a covalent inhibitor.[1][2] Ensure it has been stored correctly (typically at -20°C or -80°C) and that repeated freeze-thaw cycles have been avoided.[1] Prepare fresh dilutions for each experiment from a stock solution.
Assay Sensitivity Use multiple methods to assess cell cycle arrest. Western blotting for phospho-Rb (Ser807/811) is a direct measure of CDK2 activity. Flow cytometry for cell cycle analysis (e.g., propidium iodide staining) provides a broader view of the population.
Issue 2: No observable inhibition of pyroptosis.
Potential Cause Recommended Action
Ineffective Pyroptosis Induction Confirm that your method of inducing pyroptosis (e.g., LPS plus nigericin) is working efficiently. Include positive controls for pyroptosis induction and negative controls (untreated cells). Measure LDH release or IL-1β cleavage in your positive controls to validate the induction.
Cell Line Does Not Express GSDMD Verify that your cell line expresses GSDMD. Not all cell types undergo canonical pyroptosis. Western blotting for GSDMD is recommended.
Incorrect Compound Concentration Perform a dose-response experiment with this compound. Effective concentrations for inhibiting pyroptosis have been reported in the range of 2 µM to 20 µM.[3]
Timing of Compound Addition The timing of this compound addition relative to the pyroptotic stimulus is critical. Typically, pre-treatment with this compound for 30-60 minutes before adding the stimulus (e.g., nigericin) is effective.[3]
Compound Stability in Media Ensure the compound is stable in your cell culture media for the duration of the experiment. Consider using serum-free media during the treatment period if there are concerns about protein binding.
Assay Limitations LDH release is a common readout for pyroptosis, but it can also indicate other forms of cell death.[3] Corroborate your findings with more specific assays, such as Western blotting for cleaved GSDMD (GSDMD-N) and cleaved Caspase-1.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the key pathways and a general troubleshooting workflow.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogens CyclinD CyclinD Mitogens->CyclinD Growth Signals CDK46 CDK4/6 CyclinD->CDK46 binds Rb Rb CDK46->Rb phosphorylates CyclinE CyclinE CDK2 CDK2 CyclinE->CDK2 binds S_Phase_Proteins S-Phase Proteins CDK2->S_Phase_Proteins phosphorylates CDK2->Rb phosphorylates DNA_Replication DNA Replication S_Phase_Proteins->DNA_Replication E2F E2F Rb->E2F inhibits E2F->CyclinE promotes transcription This compound This compound This compound->CDK2 inhibits

Caption: The CDK2 signaling pathway in cell cycle progression.

GSDMD_Pathway cluster_Inflammasome Inflammasome Activation cluster_Pyroptosis Pyroptosis Execution Stimulus PAMPs/DAMPs (e.g., LPS, Nigericin) Inflammasome Inflammasome Sensor (e.g., NLRP3) Stimulus->Inflammasome activates Caspase1_pro Pro-Caspase-1 Inflammasome->Caspase1_pro cleaves Caspase1 Caspase-1 (active) Caspase1_pro->Caspase1 GSDMD Gasdermin D (GSDMD) GSDMD_N GSDMD-N Pore Membrane Pore GSDMD_N->Pore forms Cell_Lysis Cell Lysis (Pyroptosis) Pore->Cell_Lysis IL1b IL-1β (secreted) Pore->IL1b releases IL1b_pro Pro-IL-1β IL1b_pro->IL1b Caspase1->GSDMD cleaves Caspase1->IL1b_pro cleaves This compound This compound This compound->GSDMD inhibits cleavage

Caption: The Gasdermin D (GSDMD) pathway in pyroptosis.

Troubleshooting_Workflow Start Start: No Expected Phenotype with this compound Check_Phenotype Expected Phenotype? Start->Check_Phenotype CC_Phenotype Cell Cycle Arrest Check_Phenotype->CC_Phenotype Cell Cycle Pyro_Phenotype Pyroptosis Inhibition Check_Phenotype->Pyro_Phenotype Pyroptosis CC_Check1 Verify CDK2 Expression in Cell Line CC_Phenotype->CC_Check1 CC_Check2 Confirm Compound Integrity (Storage, Fresh Dilutions) CC_Check1->CC_Check2 CC_CHeck3 CC_CHeck3 CC_Check2->CC_CHeck3 CC_Check3 Dose-Response & Time-Course Performed? CC_Action1 Perform Dose-Response (0.1-50 µM) and Time-Course (12-48h) CC_Check3->CC_Action1 No CC_Check4 Validate with Multiple Assays (p-Rb Western, Flow Cytometry) CC_Check3->CC_Check4 Yes CC_Action1->CC_Check4 End Consult Further Technical Support CC_Check4->End Pyro_Check1 Verify GSDMD Expression and Pyroptosis Induction Pyro_Phenotype->Pyro_Check1 Pyro_Check2 Confirm Compound Integrity (Storage, Fresh Dilutions) Pyro_Check1->Pyro_Check2 Pyro_Check3 Dose-Response & Pre-treatment Optimized? Pyro_Check2->Pyro_Check3 Pyro_Action1 Perform Dose-Response (2-20 µM) and Optimize Pre-treatment Time Pyro_Check3->Pyro_Action1 No Pyro_Check4 Validate with Multiple Assays (LDH, Cleaved GSDMD/Casp1 Western) Pyro_Check3->Pyro_Check4 Yes Pyro_Action1->Pyro_Check4 Pyro_Check4->End

Caption: A logical workflow for troubleshooting this compound experiments.

Experimental Protocols

Protocol 1: Assessment of Cell Cycle Arrest by Flow Cytometry
  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 70-80% confluency by the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with a vehicle control (e.g., DMSO) and varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 24 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 500 µL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. The distribution of cells in G1, S, and G2/M phases can be determined by analyzing the DNA content histogram.

Protocol 2: Assessment of Pyroptosis Inhibition by LDH Release Assay
  • Cell Seeding: Seed cells (e.g., THP-1 macrophages) in a 96-well plate. For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours, followed by a rest period in fresh media.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of inflammasome components.[3]

  • Pre-treatment: Treat the cells with a vehicle control and varying concentrations of this compound (e.g., 2, 10, 20 µM) for 40 minutes.[3]

  • Induction: Induce pyroptosis by adding nigericin (e.g., 10 µM) for 35-60 minutes.[3]

  • LDH Measurement:

    • Carefully collect 50 µL of the cell culture supernatant from each well.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Include controls for maximum LDH release (by lysing a set of untreated cells) and spontaneous LDH release (from untreated, non-induced cells).

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings, as per the kit's instructions. A reduction in LDH release in this compound-treated wells compared to the vehicle-treated, induced wells indicates inhibition of pyroptosis.

References

Technical Support Center: Optimizing NU6300 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of NU6300. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a covalent inhibitor with two well-characterized primary targets:

  • Cyclin-Dependent Kinase 2 (CDK2): this compound irreversibly binds to Lys89, a residue located just outside the ATP-binding pocket of CDK2, leading to the inhibition of its kinase activity.[1] This is relevant for studies related to cell cycle control.

  • Gasdermin D (GSDMD): this compound covalently modifies Cysteine-191 of GSDMD.[2][3] This modification prevents the cleavage of GSDMD, a critical step in the execution of pyroptosis, a pro-inflammatory form of programmed cell death.[2][3]

Q2: What is a typical effective concentration range for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the cell type and the biological question being investigated. Based on published data, here are some starting points:

  • For CDK2 inhibition: A concentration of 50 μM has been used to observe effects on retinoblastoma tumor suppressor protein (Rb) phosphorylation in SKUT-1B cells.[4]

  • For GSDMD inhibition (pyroptosis): The half-maximal inhibitory concentration (IC50) for pyroptosis inhibition has been reported to be approximately 0.89 μM in THP-1 cells and 0.93 μM in bone marrow-derived macrophages (BMDMs).[2]

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound?

A3: For optimal results, follow these guidelines for preparation and storage:

  • Stock Solution: Prepare a stock solution in a suitable solvent like DMSO. A supplier suggests a solubility of up to 80 mg/mL (193.48 mM) in DMSO, with sonication recommended to aid dissolution.[5]

  • Storage: Store the stock solution in aliquots at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[4]

Q4: Are there known off-target effects of this compound?

A4: While this compound is described as a selective CDK2 inhibitor, it's important to consider its action on GSDMD is a significant and distinct activity.[2] Interestingly, studies have shown that another CDK2 inhibitor, CVT-313, did not inhibit pyroptosis, suggesting that the anti-pyroptotic effect of this compound is independent of its CDK2 inhibitory activity.[2] Researchers should be mindful of these dual activities when interpreting their results. Although some biochemical assays have hinted at interactions with other kinases, there is limited evidence of significant off-target kinase activity in cellular contexts.[1][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low efficacy at expected concentrations Suboptimal Concentration: The effective concentration can vary significantly between cell lines.Perform a dose-response curve (e.g., from 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell type and assay.
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced activity.Prepare fresh aliquots of your this compound stock solution. Always use a fresh aliquot for each experiment.
Cell Line Insensitivity: The target protein (CDK2 or GSDMD) may not be expressed at sufficient levels or play a critical role in the pathway being studied in your chosen cell line.Verify the expression of CDK2 and GSDMD in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be sensitive to this compound.
Unexpected cellular phenotype Dual Mechanism of Action: The observed phenotype might be due to the inhibition of either CDK2, GSDMD, or both.To dissect the specific pathway, consider using a more selective CDK2 inhibitor (that does not affect GSDMD) or GSDMD knockout/knockdown cells as controls.[2]
Off-target Effects: Although considered selective, off-target effects are always a possibility with small molecule inhibitors.Review the literature for any newly identified off-targets. If possible, use a structurally distinct inhibitor of the same target to confirm that the observed phenotype is on-target.
Poor solubility in aqueous media Compound Precipitation: this compound has limited aqueous solubility.When preparing working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your cell culture system (typically ≤ 0.5%). For in vivo studies, specific formulations with PEG300 and Tween 80 have been described.[4][5]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

TargetAssayCell LineIC50 / Effective ConcentrationReference
CDK2Inhibition of Rb phosphorylationSKUT-1B50 µM[4]
CDK2Kinase Assay-IC50 = 0.16 µM[4][7]
GSDMDPyroptosis Inhibition (LDH release)THP-1IC50 = 0.89 µM[2]
GSDMDPyroptosis Inhibition (LDH release)BMDMsIC50 = 0.93 µM[2]

Table 2: In Vivo Efficacy of this compound

ModelDosingOutcomeReference
LPS-induced sepsis in mice5 and 10 mg/kg (intraperitoneal)Improved survival, reduced IL-1β and TNFα[2]
Dextran sodium sulfate-induced colitis in mice5 and 10 mg/kgAmeliorated colitis[2]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay

This protocol describes a general method to determine the cytotoxic or cytostatic effects of this compound on a chosen cell line, which is a crucial first step in optimizing its concentration.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.

    • Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium from a high concentration stock (e.g., starting from 100 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Assess cell viability using a suitable method. Common assays include:

      • MTT Assay: Measures metabolic activity.

      • Resazurin (alamarBlue) Assay: Another metabolic indicator.

      • ATP-based Assays (e.g., CellTiter-Glo®): Quantifies cellular ATP levels.

    • Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis:

    • Measure the absorbance or luminescence according to the assay protocol.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Western Blot Analysis of Phospho-Rb for CDK2 Inhibition

This protocol allows for the direct assessment of this compound's inhibitory effect on CDK2 activity in cells.

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., based on the viability assay results) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Rb or a housekeeping protein like β-actin or GAPDH.

Visualizations

NU6300_CDK2_Pathway cluster_0 Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Forms complex pRb pRb (Active) CDK2->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition This compound This compound This compound->CDK2 Covalently Inhibits

Caption: this compound inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation and cell cycle progression.

NU6300_GSDMD_Pathway cluster_1 Pyroptosis Pathway Inflammasome Inflammasome Activation (e.g., NLRP3) Caspase1_inactive Pro-Caspase-1 Inflammasome->Caspase1_inactive Activates Caspase1_active Active Caspase-1 Caspase1_inactive->Caspase1_active Cleavage GSDMD_full Full-length GSDMD Caspase1_active->GSDMD_full Cleaves GSDMD_N GSDMD-N (pore-forming) GSDMD_full->GSDMD_N Pore_Formation Pore Formation in Plasma Membrane GSDMD_N->Pore_Formation Pyroptosis Pyroptosis Pore_Formation->Pyroptosis This compound This compound This compound->GSDMD_full Covalently Inhibits Cleavage

Caption: this compound prevents GSDMD cleavage, thereby blocking pore formation and pyroptotic cell death.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Optimization Start Start: Define Cell Line and Biological Question Dose_Response 1. Dose-Response Assay (e.g., MTT, CellTiter-Glo) Start->Dose_Response Determine_IC50 2. Determine IC50 and Non-toxic Concentration Range Dose_Response->Determine_IC50 Target_Assay 3. On-Target Validation Assay (e.g., Western for pRb or LDH for pyroptosis) Determine_IC50->Target_Assay Phenotypic_Assay 4. Downstream Phenotypic Assay (e.g., Cell Cycle Analysis, Cytokine Measurement) Target_Assay->Phenotypic_Assay Conclusion Conclusion: Optimized this compound Concentration for Efficacy Phenotypic_Assay->Conclusion

References

Technical Support Center: NU6300 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NU6300 in cell culture experiments.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in your cell culture medium can significantly impact experimental results. This guide provides a systematic approach to identifying and resolving these issues.

Problem: I observed a precipitate in my cell culture medium after adding this compound.

Step 1: Initial Observation and Assessment

Visually inspect the culture medium for any signs of precipitation, such as cloudiness, crystals, or a visible pellet after centrifugation. Examine a small aliquot under a microscope to differentiate between chemical precipitate (often crystalline or amorphous particles) and potential microbial contamination.

Step 2: Identify the Cause and Implement Solutions

Use the table below to identify the likely cause of precipitation and find recommended solutions.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to the medium. Low Aqueous Solubility & Solvent Shock: this compound is hydrophobic and precipitating when rapidly transferred from a high-concentration organic solvent (like DMSO) to the aqueous environment of the cell culture medium.1. Optimize Dilution: Perform a stepwise serial dilution of the this compound stock in pre-warmed (37°C) cell culture medium while vortexing gently to avoid localized high concentrations. 2. Increase Final Solvent Concentration: Ensure the final DMSO concentration is within a range tolerated by your specific cell line (typically 0.1% to 0.5%). A slightly higher, non-toxic concentration of DMSO can improve solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
Medium becomes cloudy or precipitate forms over time in the incubator. Compound Instability or Interaction with Media Components: this compound may have limited stability in the culture medium at 37°C or may be interacting with components like salts, amino acids, or proteins in the serum. The vinyl sulfone group in this compound can potentially react with nucleophilic amino acids like cysteine.[1][2]1. Prepare Fresh Working Solutions: Prepare this compound working solutions immediately before use. 2. Reduce Serum Concentration: If using serum, try reducing the concentration or using a serum-free medium for the duration of the treatment, if your cells can tolerate it. Serum proteins can sometimes cause hydrophobic compounds to precipitate. 3. Test in Different Media: If possible, test the solubility of this compound in alternative basal media (e.g., if problems occur in DMEM, try RPMI-1640).
Precipitate is observed after thawing a frozen stock solution of this compound. Poor Low-Temperature Solubility: The compound may have precipitated out of the solvent during the freeze-thaw cycle.1. Gentle Re-dissolving: Before use, warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved. 2. Aliquot Stock Solutions: To minimize freeze-thaw cycles, aliquot the stock solution into single-use volumes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the desired concentration of your stock solution (e.g., 10 mM, 20 mM).

  • Calculate the required mass of this compound and volume of DMSO.

  • Weigh the this compound powder and add it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol provides a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • This compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Prepare a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium. It is recommended to perform a 2-fold serial dilution starting from a concentration higher than your intended highest experimental concentration.

  • Ensure the final DMSO concentration remains constant across all dilutions and is at a level tolerated by your cells (e.g., 0.5%).

  • Incubate the dilutions at 37°C in a CO2 incubator for a period relevant to your experiment's duration (e.g., 24, 48, or 72 hours).

  • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).

  • For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.

  • The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (from Manufacturer Data)

SolventMaximum Stock Concentration
DMSO~80 mg/mL (~193 mM)[3]

Note: This data is for stock solutions and the solubility in aqueous cell culture media will be significantly lower.

Table 2: Troubleshooting Summary for this compound Precipitation

Problem Possible Cause Key Troubleshooting Steps
Immediate PrecipitationLow aqueous solubility, solvent shockStepwise dilution, pre-warmed media, optimize final DMSO concentration
Precipitation Over TimeCompound instability, interaction with media componentsPrepare fresh solutions, reduce serum, test alternative media
Precipitation After ThawingPoor low-temperature solubilityGentle warming and vortexing of stock, aliquot to avoid freeze-thaw cycles

Mandatory Visualizations

GSDMD_Pathway cluster_stimulus Inflammatory Stimuli (PAMPs/DAMPs) cluster_inflammasome Inflammasome Activation cluster_gsdmd Gasdermin D (GSDMD) Processing cluster_pyroptosis Pyroptosis Execution PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 activates Caspase1_inactive Pro-Caspase-1 NLRP3->Caspase1_inactive cleavage Caspase1_active Active Caspase-1 Caspase1_inactive->Caspase1_active cleavage GSDMD_full Full-length GSDMD Caspase1_active->GSDMD_full cleaves GSDMD_N GSDMD-N Terminal GSDMD_full->GSDMD_N GSDMD_C GSDMD-C Terminal GSDMD_full->GSDMD_C Pore_formation Pore Formation in Cell Membrane GSDMD_N->Pore_formation oligomerizes to form Cell_lysis Cell Lysis & Inflammatory Cytokine Release Pore_formation->Cell_lysis This compound This compound This compound->GSDMD_full covalently binds Cys191, blocks cleavage & palmitoylation

Caption: this compound inhibits the pyroptosis signaling pathway.

CDK2_Pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb_E2F Rb-E2F Complex (Transcription Repressed) CyclinD_CDK46->Rb_E2F phosphorylates Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F pRb p-Rb Rb_E2F->pRb releases CyclinE Cyclin E CyclinE_CDK2 Active Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb hyper-phosphorylates E2F_active Active E2F pRb->E2F_active E2F_active->CyclinE promotes transcription of DNA_Replication DNA Replication E2F_active->DNA_Replication activates genes for This compound This compound This compound->CDK2 covalently inhibits

Caption: this compound inhibits the CDK2-mediated cell cycle pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary solvent for dissolving this compound?

A1: The recommended primary solvent for this compound is dimethyl sulfoxide (DMSO).[3] It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity. However, it is crucial to determine the specific tolerance of your cell line by performing a vehicle control experiment.

Q3: Can I filter the precipitate out of my medium?

A3: Filtering the medium to remove the precipitate is generally not recommended. This is because you will be removing an unknown amount of your active compound, which will lead to inaccurate experimental results. It is better to address the root cause of the precipitation.

Q4: My compound still precipitates even with optimized dilution. What else can I try?

A4: If you continue to experience precipitation, you could consider using solubility enhancers. Options include using fetal bovine serum (serum proteins like albumin can bind to and solubilize hydrophobic compounds) or commercially available solubility-enhancing reagents. Always test for any effects of these enhancers on your cells and the experimental outcome.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound, it is highly recommended to store the stock solution in single-use aliquots.

References

troubleshooting NU6300 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NU6300. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of this compound, helping to ensure experimental success and troubleshoot potential variability.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the experimental use of this compound.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a covalent inhibitor primarily targeting Gasdermin D (GSDMD), a key protein involved in pyroptosis, an inflammatory form of cell death.[1][2] It was initially identified as a covalent, ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2).[3][4] However, its potent anti-pyroptotic effects are attributed to its direct interaction with GSDMD.[1] this compound exhibits a dual mechanism by which it covalently binds to cysteine-191 on GSDMD, blocking its cleavage, and also impairs the palmitoylation of GSDMD, which is necessary for its membrane localization and function.[1][2][5]

Q2: I am observing inconsistent results in my experiments. What are the common sources of variability?

A2: Experimental variability with this compound can stem from several factors:

  • Compound Solubility: Incomplete dissolution of this compound can lead to inconsistent effective concentrations. Ensure the compound is fully dissolved before adding it to your experimental system. See solubility data below.

  • Storage and Handling: this compound is a covalent inhibitor.[3] Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation and loss of activity. It is crucial to aliquot stock solutions and store them properly.[3]

  • Cell Culture Conditions: The health and density of your cells, as well as the specific cell line used, can significantly impact the outcome. Ensure consistent cell culture practices.

  • Stimulus Potency: The concentration and purity of the inflammatory stimulus (e.g., LPS, nigericin) used to induce pyroptosis can vary between batches, affecting the degree of GSDMD activation.

  • Feedback Inhibition: In the context of the NLRP3 inflammasome, this compound has been shown to inhibit upstream steps like ASC oligomerization and caspase-1 activation.[1][2] This feedback inhibition is specific to the NLRP3 pathway and is not observed with AIM2 or NLRC4 inflammasomes, which could be a source of apparent variability depending on the experimental model.[1]

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO.[6][7] For in vivo studies, a formulation of DMSO, PEG300, Tween-80, and saline has been used.[3][6] If you experience difficulty dissolving the compound, gentle heating and/or sonication can be used to aid dissolution.[3][6]

For storage, powdered this compound should be kept at -20°C for up to 3 years.[6] Once dissolved into a stock solution (e.g., in DMSO), it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years.[3]

Q4: this compound was first described as a CDK2 inhibitor. How do I account for potential off-target effects?

A4: While this compound was initially developed as a CDK2 inhibitor, its anti-pyroptotic effects have been shown to be independent of CDK2 inhibition.[1] To control for potential off-target effects in your experiments, consider the following:

  • Use a structurally related but inactive control compound if available.

  • Use a different, structurally unrelated GSDMD inhibitor (like Necrosulfonamide or Disulfiram) as a positive control for GSDMD-specific effects.[1]

  • Perform rescue experiments. For example, using cells with a C191A mutation in GSDMD should abolish the inhibitory effect of this compound on pyroptosis.[1]

  • Test other CDK2 inhibitors. Studies have shown that other CDK2 inhibitors, such as CVT-313, do not inhibit pyroptosis, indicating the effect of this compound is not due to its CDK2 activity.[1]

Q5: What is a recommended starting concentration for in vitro experiments?

A5: Based on published data, a concentration range of 2 µM to 10 µM is often effective for inhibiting pyroptosis in cell-based assays, such as in LPS-primed THP-1 cells or bone marrow-derived macrophages (BMDMs).[1] However, the optimal concentration will be cell-type and stimulus-dependent, so a dose-response experiment is always recommended.

Quantitative Data Summary

The following tables provide key quantitative data for this compound to assist in experimental design.

Table 1: Inhibitory Activity

Target Assay Type Value Reference
CDK2 IC50 0.16 µM [3]
CDK2 Ki 6 nM [7]

| GSDMD | Binding Affinity (KD) | 36.12 µM |[5] |

Table 2: Solubility Information

Solvent Concentration Notes Reference
DMSO 80 mg/mL (193.48 mM) Sonication is recommended. [6]
In vivo Formulation 1 ≥ 2.5 mg/mL (6.05 mM) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. [3]

| In vivo Formulation 2 | 3.3 mg/mL (7.98 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Sonication is recommended. |[6] |

Table 3: Storage Recommendations

Format Temperature Duration Reference
Powder -20°C 3 years [6]
In Solvent -20°C 1 year [3]

| In Solvent | -80°C | 2 years |[3] |

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure: a. Bring the this compound vial to room temperature before opening. b. Add the appropriate volume of DMSO to the vial to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM). c. Vortex thoroughly to dissolve. If precipitation occurs, gentle warming in a water bath (37°C) or brief sonication can be applied. d. Once fully dissolved, create single-use aliquots in sterile microcentrifuge tubes. e. Store aliquots at -20°C or -80°C as recommended in Table 3. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Pyroptosis Inhibition Assay in THP-1 Macrophages

This protocol is adapted from methodologies described in the literature.[1]

  • Cell Culture: a. Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin. b. Differentiate THP-1 cells into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 16-24 hours. c. Replace the PMA-containing medium with fresh, complete medium and allow cells to rest for 24 hours.

  • Inflammasome Priming and Inhibition: a. Prime the differentiated THP-1 cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours. b. Prepare working solutions of this compound in cell culture medium from your DMSO stock. Include a vehicle control (DMSO only), ensuring the final DMSO concentration is consistent across all wells (typically ≤ 0.1%). c. Pre-treat the LPS-primed cells with the desired concentrations of this compound (or vehicle) for 40-60 minutes.

  • Pyroptosis Induction: a. Stimulate the cells with a pyroptosis-inducing agent. For the NLRP3 inflammasome, use Nigericin (10 µM) for 35-60 minutes.

  • Assessing Cell Death: a. Collect the cell culture supernatants. b. Quantify cell death by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. c. Normalize the results to a positive control (cells treated with lysis buffer) and a negative control (untreated cells).

Visualized Guides and Pathways

Diagram 1: this compound Mechanism of Action on GSDMD

NU6300_Mechanism cluster_upstream Inflammasome Activation cluster_gsdmd GSDMD Processing Inflammatory Stimuli Inflammatory Stimuli Caspase-1 (Active) Caspase-1 (Active) Inflammatory Stimuli->Caspase-1 (Active) GSDMD (Full-length) GSDMD (Full-length) Caspase-1 (Active)->GSDMD (Full-length) GSDMD-N (Cleaved) GSDMD-N (Cleaved) GSDMD (Full-length)->GSDMD-N (Cleaved) Cleavage GSDMD-N (Palmitoylated) GSDMD-N (Palmitoylated) GSDMD-N (Cleaved)->GSDMD-N (Palmitoylated) Palmitoylation GSDMD Pore GSDMD Pore GSDMD-N (Palmitoylated)->GSDMD Pore Membrane Insertion & Oligomerization Pyroptosis Pyroptosis GSDMD Pore->Pyroptosis This compound This compound This compound->GSDMD (Full-length) Blocks Cleavage (Cys191) This compound->GSDMD-N (Cleaved) Inhibits Palmitoylation

Caption: this compound inhibits pyroptosis via a dual mechanism targeting GSDMD.

Diagram 2: Troubleshooting Experimental Variability

Troubleshooting_Workflow start Inconsistent Results Observed q1 Is this compound fully dissolved? Check for precipitates. start->q1 sol_issue Solubility Issue q1->sol_issue No q2 Was stock solution stored correctly? (Aliquot, -80°C) q1->q2 Yes sol_fix Action: - Use fresh DMSO - Sonicate or warm gently - Prepare fresh stock sol_issue->sol_fix end_node Re-run Experiment sol_fix->end_node storage_issue Degradation Issue q2->storage_issue No q3 Are cell culture conditions consistent? (Passage #, density, health) q2->q3 Yes storage_fix Action: - Prepare fresh stock from powder - Aliquot to avoid freeze-thaw storage_issue->storage_fix storage_fix->end_node cell_issue Cellular Variability q3->cell_issue No q4 Is the stimulus consistent? (e.g., LPS batch) q3->q4 Yes cell_fix Action: - Standardize seeding density - Use cells from a consistent passage number cell_issue->cell_fix cell_fix->end_node stim_issue Stimulus Variability q4->stim_issue No q4->end_node Yes stim_fix Action: - Titrate new batches of stimulus - Include robust positive controls stim_issue->stim_fix stim_fix->end_node

Caption: A logical workflow for troubleshooting sources of experimental variability.

Diagram 3: Experimental Workflow for Pyroptosis Inhibition Assay

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2-3: Treatment & Induction cluster_analysis Day 3: Analysis seed_cells 1. Seed THP-1 Cells in Plate add_pma 2. Add PMA (100 ng/mL) to Differentiate seed_cells->add_pma incubate_24h 3. Incubate 16-24h add_pma->incubate_24h rest_cells 4. Rest Cells in Fresh Medium (24h) prime_lps 5. Prime with LPS (1 µg/mL) for 3h rest_cells->prime_lps add_this compound 6. Pre-treat with this compound or Vehicle for 40-60 min prime_lps->add_this compound add_nigericin 7. Stimulate with Nigericin (10 µM) for 35-60 min add_this compound->add_nigericin collect_supernatant 8. Collect Supernatants ldh_assay 9. Perform LDH Assay collect_supernatant->ldh_assay analyze_data 10. Analyze Data ldh_assay->analyze_data

Caption: Step-by-step workflow for an in vitro pyroptosis inhibition experiment.

References

Technical Support Center: NU6300 In Vivo Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of NU6300 for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a covalent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with an IC50 of 0.16 μM.[1][2] It plays a role in regulating the eukaryotic cell cycle and transcription.[1] More recently, this compound has been identified as a specific inhibitor of Gasdermin D (GSDMD), a key mediator of inflammasome-driven pyroptosis.[3][4] It covalently binds to cysteine-191 of GSDMD, blocking its cleavage and subsequent palmitoylation, which are critical steps for its function.[3][4]

Q2: I am experiencing poor solubility of this compound for my in vivo experiments. What are the recommended solvents and formulations?

A2: this compound is known to have low aqueous solubility. Several formulation strategies can be employed to enhance its solubility for in vivo administration. The choice of vehicle will depend on the specific experimental requirements, including the desired concentration and route of administration.

Commonly used and effective formulations include multi-component solvent systems. For instance, a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been reported to achieve a solubility of up to 3.3 mg/mL.[5] Other successful formulations achieving a solubility of at least 2.5 mg/mL include combinations of DMSO with corn oil or with an aqueous solution of sulfobutylether-β-cyclodextrin (SBE-β-CD).[1]

Q3: Are there any specific tips for preparing these formulations?

A3: Yes, proper preparation technique is crucial for achieving a clear and stable solution. It is recommended to add the solvents sequentially, ensuring the solution is as clear as possible before adding the next component.[5] Sonication and gentle heating can also aid in the dissolution process.[1][5] For multi-component systems, it is advisable to first dissolve this compound in a small amount of DMSO before adding the other co-solvents and aqueous components.

Q4: What is the stability of this compound in powder form and in solution?

A4: In powder form, this compound is stable for up to 3 years when stored at -20°C.[5] When dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to 1 year.[5] It is recommended to prepare working solutions for in vivo use immediately before administration.[5] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single use.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound precipitates out of solution during preparation or upon addition of aqueous buffer. The solubility limit in the chosen vehicle has been exceeded. The order of solvent addition may be incorrect.- Try a different formulation with a higher solubilizing capacity (see Table 1).- Ensure this compound is fully dissolved in the initial organic solvent (e.g., DMSO) before adding aqueous components.- Add aqueous components slowly while vortexing.- Gentle warming and sonication may help to redissolve the compound.[1][5]
The prepared formulation is a suspension instead of a clear solution. The concentration of this compound is above its solubility limit in the chosen vehicle.- If a clear solution is required, reduce the final concentration of this compound.- For some routes of administration (e.g., oral or intraperitoneal injection), a uniform suspension may be acceptable.[1] Ensure the suspension is well-mixed before each administration to guarantee consistent dosing.
Inconsistent results are observed between different in vivo experiments. Variability in formulation preparation. Degradation of this compound.- Prepare fresh formulations for each experiment from a single, well-characterized lot of this compound.- Standardize the formulation protocol, including the order of solvent addition, mixing time, and temperature.- Aliquot stock solutions to minimize freeze-thaw cycles.[1]

Quantitative Data Summary

Table 1: Reported Solubility of this compound in Various Vehicles

Vehicle CompositionAchieved ConcentrationSolution AppearanceReference
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline3.3 mg/mL (7.98 mM)Clear Solution[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.05 mM)Clear solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (6.05 mM)Suspended solution[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.05 mM)Clear solution[1]
DMSO80 mg/mL (193.48 mM)Clear Solution[5]

Experimental Protocols

Protocol 1: Preparation of this compound in a Co-Solvent Vehicle for Intraperitoneal Injection

This protocol is based on a formulation reported to achieve a clear solution at 3.3 mg/mL.[5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to a final volume of 10% of the total desired volume. For example, for a final volume of 1 mL, add 100 µL of DMSO.

  • Vortex and sonicate the mixture until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Add PEG300 to a final volume of 40% (400 µL for a 1 mL final volume). Mix thoroughly by vortexing until the solution is clear.

  • Add Tween 80 to a final volume of 5% (50 µL for a 1 mL final volume). Mix thoroughly.

  • Finally, add sterile saline to reach the final desired volume (450 µL for a 1 mL final volume). Vortex until a homogenous and clear solution is obtained.

  • Visually inspect the solution for any precipitation before administration.

  • Use the freshly prepared formulation immediately.

Protocol 2: Preparation of this compound in a Cyclodextrin-Based Vehicle

This protocol is an alternative for achieving a concentration of 2.5 mg/mL, which may result in a suspension.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile powder

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This will be the cyclodextrin vehicle.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to a final volume of 10% of the total desired volume.

  • Vortex and sonicate until the this compound is completely dissolved in the DMSO.

  • Add the 20% SBE-β-CD in saline solution to make up the remaining 90% of the final volume.

  • Vortex and sonicate the mixture thoroughly. Note that this may result in a suspended solution.

  • Ensure the suspension is homogenous by vortexing immediately before each administration.

Visualizations

NU6300_Signaling_Pathways cluster_cdk2 Cell Cycle Regulation cluster_gsdmd Pyroptosis Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb Protein CDK2->Rb phosphorylates (p) pRb CDK2->pRb E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes pRb->E2F releases Inflammasome NLRP3 Inflammasome Caspase1 Caspase-1 Inflammasome->Caspase1 activates GSDMD GSDMD (full-length) Caspase1->GSDMD cleaves GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces This compound This compound This compound->CDK2 inhibits This compound->GSDMD inhibits cleavage & palmitoylation

Figure 1: this compound inhibits both CDK2-mediated cell cycle progression and GSDMD-mediated pyroptosis.

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Post-Administration Analysis weigh 1. Weigh this compound Powder dissolve_dmso 2. Dissolve in DMSO weigh->dissolve_dmso add_cosolvents 3. Add Co-solvents Sequentially (e.g., PEG300, Tween 80) dissolve_dmso->add_cosolvents add_aqueous 4. Add Aqueous Phase (e.g., Saline) add_cosolvents->add_aqueous mix 5. Vortex/Sonicate to Homogenize add_aqueous->mix check_solution 6. Visual Inspection of Solution mix->check_solution administer 7. Administer to Animal Model (e.g., IP injection) check_solution->administer pk_pd 8. Pharmacokinetic/Pharmacodynamic Studies administer->pk_pd efficacy 9. Efficacy Assessment in Disease Model administer->efficacy

Figure 2: A generalized experimental workflow for the formulation and in vivo testing of this compound.

logical_relationship cluster_problem Problem cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome poor_solubility Poor Aqueous Solubility of this compound cosolvents Co-solvents (DMSO, PEG300) poor_solubility->cosolvents surfactants Surfactants (Tween 80) poor_solubility->surfactants cyclodextrins Cyclodextrins (SBE-β-CD) poor_solubility->cyclodextrins lipid Lipid-based (Corn Oil) poor_solubility->lipid improved_bioavailability Improved Bioavailability for In Vivo Studies cosolvents->improved_bioavailability surfactants->improved_bioavailability cyclodextrins->improved_bioavailability lipid->improved_bioavailability

Figure 3: Logical relationship between the problem of poor solubility and potential formulation strategies.

References

NU6300 degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NU6300. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help you address common issues and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and irreversible inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. It functions as an ATP-competitive inhibitor. More recently, this compound has also been identified as a covalent inhibitor of Gasdermin D (GSDMD), where it blocks pyroptosis by reacting with cysteine-191, preventing its cleavage and the formation of membrane pores.[1][2][3] The inhibitory action is mediated by its vinyl sulfone moiety, which forms a covalent bond with nucleophilic residues in the target proteins.

Q2: How should I store this compound powder and stock solutions to prevent degradation?

A2: Proper storage is critical to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions based on supplier datasheets. Adherence to these guidelines will minimize degradation.

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Shelf Life (if stored properly)
Powder 0 - 4°C (Dry and dark)-20°C>3 years
In Solvent (e.g., DMSO) 0 - 4°C-20°C or -80°C1 year at -80°C, 1 year at -20°C

Note: Always refer to the manufacturer's specific recommendations provided with your batch of this compound.

Q3: What are the likely causes of this compound degradation?

A3: this compound's reactivity, which is essential for its covalent inhibitory mechanism, also makes it susceptible to degradation if not handled correctly. The primary cause of degradation is likely related to its vinyl sulfone group. This group is an electrophile that can react with various nucleophiles. Degradation can be accelerated by:

  • Exposure to basic conditions: The vinyl sulfone moiety can be sensitive to high pH environments.

  • Presence of strong nucleophiles in solution: Unintended reactions can occur if the compound is exposed to solutions containing high concentrations of nucleophilic species.

  • Repeated freeze-thaw cycles: This can lead to the degradation of the compound in solution and introduce moisture, which may affect stability. It is recommended to aliquot stock solutions into smaller, single-use volumes.

  • Exposure to light and moisture: As with many chemical compounds, prolonged exposure to light and moisture can contribute to degradation. Store in a dry, dark place.

Q4: In what solvents is this compound soluble?

A4: this compound is readily soluble in dimethyl sulfoxide (DMSO). For in vivo studies, a common formulation involves a combination of solvents. The following table provides solubility information from various suppliers.

Solvent/FormulationConcentrationRecommendations
DMSO 80 mg/mL (193.48 mM)Sonication is recommended to aid dissolution.
In Vivo Formulation (example) 3.3 mg/mL (7.98 mM)10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Add solvents sequentially and ensure clarification before adding the next. Prepare fresh for immediate use.

Note: Always confirm the solubility for your specific experimental needs and consult the manufacturer's data sheet.

Troubleshooting Guide

Issue 1: I am observing lower than expected potency or a complete loss of activity of this compound in my cell-based assays.

  • Question: Could my this compound have degraded?

    • Answer: Yes, this is a likely cause. Review your storage and handling procedures. If the compound was stored improperly (e.g., at room temperature for an extended period, exposed to light, or subjected to multiple freeze-thaw cycles), it may have degraded. It is recommended to use a fresh vial of the compound or a newly prepared stock solution from powder stored under recommended long-term conditions.

  • Question: Is it possible my stock solution concentration is incorrect?

    • Answer: Yes. Ensure that your stock solution was prepared correctly and that the solvent used is appropriate. If the compound has precipitated out of solution, gently warm and sonicate to redissolve. Always visually inspect your stock solution for any signs of precipitation before use.

Issue 2: My in vivo experiment with this compound is showing inconsistent results or signs of toxicity at expected therapeutic doses.

  • Question: Could the formulation of this compound be the issue?

    • Answer: Yes. For in vivo experiments, the formulation is critical. If this compound precipitates out of the vehicle, it can lead to inconsistent dosing and potential localized toxicity. Ensure that the formulation is clear and stable. It is often recommended to prepare the formulation fresh on the day of the experiment. An example formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

  • Question: Are there known toxicity concerns with this compound?

    • Answer: In a maximum tolerated dose study in mice, fatalities were observed at 120 mg/kg, while 100 mg/kg led to a deceleration in weight gain.[1] Additionally, this compound has been shown to block the hERG potassium channel with an IC50 of 5.94 μM, indicating potential for cardiotoxicity at higher concentrations.[1] It is crucial to perform dose-response studies to determine the optimal therapeutic window for your specific model.

Issue 3: I am seeing off-target effects in my experiments that are not consistent with CDK2 or GSDMD inhibition.

  • Question: How can I confirm that the observed effects are due to the covalent inhibition of my target?

    • Answer: As a covalent inhibitor, the effects of this compound should be long-lasting. A washout experiment can be performed. After treating cells with this compound, wash the cells to remove any unbound inhibitor and replace with fresh media. If the biological effect persists, it is likely due to the irreversible covalent modification of the target. Compare this to a non-covalent inhibitor, where the effect should diminish after washout.

  • Question: Could this compound be reacting with other proteins?

    • Answer: The vinyl sulfone group of this compound is designed to react with nucleophilic residues, most commonly cysteine. While it shows selectivity for CDK2 and GSDMD, the possibility of off-target covalent interactions exists, especially at high concentrations. It is important to use the lowest effective concentration of this compound and include appropriate controls in your experiments.

Experimental Protocols

Protocol: In Vitro CDK2 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against CDK2 in a biochemical assay.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of active CDK2/Cyclin E1 enzyme in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., a peptide derived from Histone H1) and ATP in kinase buffer.

  • Assay Procedure:

    • Prepare serial dilutions of the this compound stock solution in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • In a 96-well plate, add the this compound dilutions. Include wells with DMSO only as a vehicle control.

    • Add the CDK2/Cyclin E1 enzyme to each well and pre-incubate with the inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding the substrate and ATP solution to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo) or by incorporating radioactive 32P-ATP and measuring radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

CDK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb P Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb P p21/p27 p21/p27 p21/p27->CDK2 This compound This compound This compound->CDK2 E2F E2F Rb->E2F E2F->Cyclin E DNA Replication DNA Replication E2F->DNA Replication

Caption: Simplified CDK2 signaling pathway in G1/S phase transition.

Experimental_Workflow Start Start Prepare this compound Stock Solution Prepare this compound Stock Solution Start->Prepare this compound Stock Solution Cell Seeding Cell Seeding Prepare this compound Stock Solution->Cell Seeding Treatment with this compound Treatment with this compound Cell Seeding->Treatment with this compound Incubation Incubation Treatment with this compound->Incubation Endpoint Assay Endpoint Assay Incubation->Endpoint Assay Data Analysis Data Analysis Endpoint Assay->Data Analysis Results Results Data Analysis->Results Troubleshooting Troubleshooting Data Analysis->Troubleshooting Troubleshooting->Prepare this compound Stock Solution Re-evaluate

Caption: General experimental workflow for inhibitor studies.

References

Technical Support Center: Minimizing Off-Target Effects of NU6300

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NU6300 in their experiments while minimizing its off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise, offering detailed methodologies and data-driven insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound, and what is its most significant known off-target?

A1: this compound was initially developed as a covalent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with a reported half-maximal inhibitory concentration (IC50) of 0.16 μM. However, recent studies have identified Gasdermin D (GSDMD) as a significant off-target of this compound. This interaction leads to the inhibition of pyroptosis, a form of inflammatory cell death. The inhibitory effect on pyroptosis is considered an off-target effect relative to its original design as a CDK2 inhibitor.

Q2: How does this compound inhibit its on-target (CDK2) and off-target (GSDMD)?

A2: this compound inhibits CDK2 covalently and irreversibly, competing with ATP for its binding site. For GSDMD, this compound covalently modifies the cysteine-191 residue. This modification blocks the cleavage and subsequent palmitoylation of GSDMD, which are crucial steps for its pore-forming function in the cell membrane during pyroptosis[1].

Q3: I am observing unexpected cellular phenotypes when using this compound. How can I determine if these are due to off-target effects?

A3: Unforeseen phenotypes when using this compound could indeed stem from its off-target activity on GSDMD or other proteins. To dissect on-target versus off-target effects, a multi-pronged approach is recommended:

  • Dose-Response Analysis: Determine the lowest effective concentration of this compound that elicits the desired on-target (e.g., cell cycle arrest) phenotype. Higher concentrations are more likely to engage off-targets.

  • Use of Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target (CDK2). If the phenotype persists in the absence of CDK2, it is likely an off-target effect.

Q4: What are the recommended working concentrations for this compound to selectively inhibit CDK2 versus GSDMD?

A4: Achieving absolute selectivity can be challenging due to the covalent nature of this compound's interactions. However, based on available data, lower nanomolar concentrations are more likely to be selective for CDK2, while micromolar concentrations are required to robustly inhibit GSDMD-mediated pyroptosis. Refer to the data in Table 1 for a comparison of potencies. It is crucial to perform a dose-response curve in your specific experimental system to determine the optimal concentration for your desired effect.

Troubleshooting Guide

Issue 1: Inconsistent results with this compound across different cell lines.

  • Possible Cause: The expression levels of CDK2 and GSDMD can vary significantly between cell lines. A cell line with low CDK2 expression and high GSDMD expression may exhibit a dominant pyroptosis-inhibition phenotype.

  • Troubleshooting Steps:

    • Assess Target Expression: Perform western blotting or qPCR to determine the relative expression levels of CDK2 and GSDMD in your cell lines of interest.

    • Correlate with Phenotype: Correlate the expression levels with the observed phenotypic responses to this compound treatment.

    • Select Appropriate Cell Line: Choose a cell line with a favorable on-target to off-target expression ratio for your specific research question.

Issue 2: The observed phenotype does not align with known CDK2 functions.

  • Possible Cause: The phenotype is likely mediated by the inhibition of GSDMD or another off-target.

  • Troubleshooting Steps:

    • GSDMD Knockout/Knockdown: Use CRISPR-Cas9 or siRNA to eliminate GSDMD expression. If the phenotype is rescued in the GSDMD-deficient cells upon this compound treatment, this confirms GSDMD as the mediating off-target.

    • Pyroptosis Induction: If you suspect GSDMD is the off-target, induce pyroptosis in your cells (e.g., using nigericin or LPS) and assess if this compound can inhibit this process. A lactate dehydrogenase (LDH) release assay is a common method to quantify pyroptosis.

Issue 3: Difficulty in confirming direct target engagement of this compound in cells.

  • Possible Cause: Standard biochemical assays may not accurately reflect target engagement in a complex cellular environment.

  • Troubleshooting Steps:

    • Perform a Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify direct binding of a compound to its target in intact cells. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. This can be used to confirm engagement with both CDK2 and GSDMD.

Data Presentation

Table 1: Comparative Potency of this compound Against On-Target and Off-Target

TargetAssay TypeValueUnitsReference
CDK2 Biochemical IC500.16μMN/A
GSDMD Pyroptosis Inhibition IC50 (THP-1 cells)0.89μM[2]
GSDMD Pyroptosis Inhibition IC50 (BMDMs)0.93μM[2]
GSDMD Direct Binding (Kd)36.12μM[2][3][4]

Note: IC50 values can vary depending on the specific assay conditions. The Kd value represents the dissociation constant, with a higher value indicating weaker binding.

Experimental Protocols

Protocol 1: In Vitro CDK2 Kinase Inhibition Assay

This protocol is a generalized approach to measure the inhibitory activity of this compound against CDK2.

  • Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Reaction: In a microplate, combine recombinant CDK2/Cyclin A, a suitable substrate (e.g., a peptide derived from Histone H1), and the diluted this compound.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with ³²P-ATP or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of this compound binding to its targets in a cellular context.

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for a specified duration.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (CDK2 or GSDMD) using western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: CRISPR-Cas9 Mediated Knockout of GSDMD

This protocol provides a framework for generating GSDMD knockout cell lines to validate off-target effects.

  • gRNA Design: Design and synthesize guide RNAs (gRNAs) that target a critical exon of the GSDMD gene.

  • Vector Construction: Clone the gRNAs into a suitable CRISPR-Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9-expressing vector into your cell line of interest.

  • Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.

  • Validation: Screen the clones for GSDMD knockout by western blotting and confirm the genetic modification by sequencing the targeted genomic region.

Protocol 4: LDH Release Assay for Pyroptosis

This assay quantifies cell lysis, a hallmark of pyroptosis.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a pyroptosis-inducing agent (e.g., nigericin after LPS priming) in the presence or absence of various concentrations of this compound.

  • Supernatant Collection: After the desired incubation time, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate plate, mix the supernatant with the LDH assay reagent, which contains lactate and a tetrazolium salt. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) to quantify the extent of pyroptosis and the inhibitory effect of this compound.

Visualizations

GSDMD_Signaling_Pathway Inflammasome Activators Inflammasome Activators Inflammasome Complex Inflammasome Complex Inflammasome Activators->Inflammasome Complex activate Caspase-1 Caspase-1 Inflammasome Complex->Caspase-1 cleaves Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1 GSDMD (Cleaved) GSDMD (Cleaved) Caspase-1->GSDMD (Cleaved) cleaves Pro-GSDMD Pro-GSDMD Pro-GSDMD Pore Formation Pore Formation GSDMD (Cleaved)->Pore Formation oligomerizes Pyroptosis Pyroptosis Pore Formation->Pyroptosis leads to This compound This compound This compound->GSDMD (Cleaved) inhibits cleavage

Caption: Signaling pathway of GSDMD-mediated pyroptosis and the inhibitory action of this compound.

Experimental_Workflow_Off_Target cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Conclusion Unexpected Phenotype Unexpected Phenotype Dose-Response Dose-Response Unexpected Phenotype->Dose-Response Genetic Validation (CRISPR/siRNA) Genetic Validation (CRISPR/siRNA) Dose-Response->Genetic Validation (CRISPR/siRNA) Orthogonal Inhibitor Orthogonal Inhibitor Genetic Validation (CRISPR/siRNA)->Orthogonal Inhibitor Target Engagement (CETSA) Target Engagement (CETSA) Orthogonal Inhibitor->Target Engagement (CETSA) On-Target Effect On-Target Effect Target Engagement (CETSA)->On-Target Effect Phenotype recapitulated Off-Target Effect Off-Target Effect Target Engagement (CETSA)->Off-Target Effect Phenotype persists

Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.

References

NU6300 inconsistent results between batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results observed between different batches of NU6300. Our goal is to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

This compound is a covalent, irreversible inhibitor. It was initially identified as an ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with an IC50 of 0.16 μM.[1] More recent studies have revealed that this compound also functions as a specific inhibitor of Gasdermin D (GSDMD).[2][3][4] It covalently binds to cysteine-191 of GSDMD, which blocks its cleavage and subsequent pyroptosis.[2][3][4] This dual-target nature is a critical factor to consider in your experimental design and data interpretation.

Q2: We are observing different levels of pyroptosis inhibition with a new batch of this compound. What could be the cause?

Inconsistent inhibition of pyroptosis can arise from several factors:

  • Compound Integrity: Verify that the new batch of this compound has been stored correctly and has not degraded.[5] Proper storage is crucial for maintaining the compound's activity.

  • Solubility: Ensure that this compound is fully dissolved in your assay buffer.[6] Poor solubility can lead to a lower effective concentration and thus, reduced inhibition.

  • Experimental Conditions: Factors such as cell density, passage number, and stimulation conditions (e.g., LPS, nigericin concentration) can all influence the outcome of pyroptosis assays. Ensure these are consistent across experiments.

Q3: Our IC50 value for CDK2 inhibition has shifted with a new batch of this compound. Why might this be happening?

A shift in the IC50 value for CDK2 inhibition is a common issue with ATP-competitive inhibitors and can be attributed to:

  • ATP Concentration: The IC50 of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay.[5][7] Higher ATP concentrations will lead to a rightward shift (higher IC50) in the dose-response curve.

  • Enzyme and Substrate Concentrations: Variations in the concentration of the CDK2 enzyme or its substrate can alter the apparent IC50 value.[5]

  • Compound Purity and Potency: Batch-to-batch variations in purity or the presence of inactive isomers can affect the compound's potency.[6]

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays (e.g., Pyroptosis Inhibition)

If you are experiencing inconsistent results with this compound in cell-based assays, follow this step-by-step troubleshooting guide.

Troubleshooting Workflow for Inconsistent Cell-Based Assay Results

cluster_0 Initial Observation cluster_1 Compound Verification cluster_2 Experimental Parameter Review cluster_3 Side-by-Side Comparison cluster_4 Conclusion A Inconsistent results between this compound batches B Verify Compound Integrity & Handling A->B F Review Assay Parameters A->F J Perform Side-by-Side Test of Old vs. New Batch A->J C Check Storage Conditions (-20°C or -80°C) B->C D Confirm Complete Solubilization in DMSO B->D E Prepare Fresh Serial Dilutions B->E G Consistent Cell Passage & Density? F->G H Consistent Reagent Concentrations? F->H I Consistent Incubation Times? F->I K New Batch is Underperforming J->K New batch underperforms L Both Batches Perform Poorly J->L Both batches perform poorly M Issue Likely with Experimental Setup L->M

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Quantitative Data Summary for Troubleshooting

ParameterBatch A (Expected Result)Batch B (Inconsistent Result)Troubleshooting Action
Solubility in DMSO Clear solution at 10 mMHazy, some precipitateGently warm and vortex. If precipitate remains, the solubility may be lower.[6]
Pyroptosis Inhibition (LDH release) ~80% inhibition at 2 µM~40% inhibition at 2 µMPerform a side-by-side comparison with a previous, reliable batch.[6]
Cell Viability (CCK8) No significant toxicityReduced cell viabilityTest for off-target effects or compound degradation.
Inconsistent Results in Biochemical Assays (e.g., Kinase Inhibition)

For biochemical assays, such as in vitro kinase assays, consider the following factors that can lead to batch-to-batch variability.

Troubleshooting Workflow for Inconsistent Biochemical Assay Results

cluster_0 Initial Observation cluster_1 Assay Parameter Verification cluster_2 Compound & Controls cluster_3 Data Analysis Review cluster_4 Conclusion A Inconsistent IC50 values between this compound batches B Verify Assay Parameters A->B F Review Compound & Controls A->F J Review Data Analysis A->J C Consistent ATP Concentration? B->C D Consistent Enzyme & Substrate Lots/Concentrations? B->D E Consistent Buffer Composition & pH? B->E G Prepare Fresh This compound Dilutions F->G H Include Positive Control (e.g., Staurosporine) F->H I Include Negative Control (DMSO only) F->I K Inconsistency Persists J->K Yes L Inconsistency Resolved J->L No M Contact Technical Support with Batch Numbers K->M

Caption: Troubleshooting workflow for inconsistent biochemical assay results.

Quantitative Data Summary for Troubleshooting

ParameterBatch A (Expected IC50)Batch B (Observed IC50)Troubleshooting Action
CDK2 IC50 (10 µM ATP) ~0.16 µM~0.5 µMVerify ATP concentration. Higher ATP will increase the apparent IC50.[5]
CDK2 IC50 (100 µM ATP) ~1.6 µM~5.0 µMConfirm consistency of enzyme and substrate concentrations.[5]
Positive Control (Staurosporine) Consistent IC50Consistent IC50This suggests the issue is specific to the this compound batch.

Experimental Protocols

General Protocol for this compound Handling and Stock Solution Preparation
  • Storage: Upon receipt, store the solid this compound at -20°C or -80°C.[1]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Solubilization: Ensure the compound is fully dissolved. Gentle warming and vortexing may be necessary. Visually inspect for any precipitate.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

  • Working Dilutions: Prepare fresh serial dilutions from the stock solution for each experiment.

Protocol for In Vitro Kinase Assay (CDK2)

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Reaction Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Serial Dilutions: Prepare a serial dilution of this compound in the reaction buffer.

  • Reaction Mixture: In a microplate, combine the CDK2 enzyme, substrate (e.g., Histone H1), and the this compound dilution.

  • Initiation: Initiate the kinase reaction by adding ATP at the desired concentration (e.g., 10 µM).

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.[5]

  • Detection: Stop the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo™, radiometric assay).[8]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.[5]

Signaling Pathway

This compound Mechanism of Action in Pyroptosis

cluster_0 Inflammasome Activation cluster_1 GSDMD Processing and Pyroptosis cluster_2 This compound Inhibition Inflammasome Inflammasome (e.g., NLRP3) Casp1 Pro-Caspase-1 ActiveCasp1 Active Caspase-1 Casp1->ActiveCasp1 Cleavage GSDMD GSDMD ActiveCasp1->GSDMD Cleavage GSDMD_N GSDMD-N Membrane Cell Membrane GSDMD_N->Membrane Translocation & Oligomerization Pore Pore Formation Membrane->Pore Pyroptosis Pyroptosis Pore->Pyroptosis This compound This compound This compound->GSDMD Covalent binding to Cys191 Blocks Cleavage

Caption: this compound inhibits pyroptosis by covalently modifying GSDMD.

References

NU6300 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NU6300. The information provided addresses potential issues, particularly unexpected cytotoxicity at high concentrations, that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a covalent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with an in vitro IC50 of 0.16 μM.[1] It functions by covalently modifying CDK2, which plays a crucial role in eukaryotic cell cycle progression and transcription.[1][2][3] More recently, this compound has also been identified as a specific, covalent inhibitor of Gasdermin D (GSDMD), a key protein involved in pyroptotic cell death.[2][4] this compound blocks GSDMD cleavage and subsequent pore formation by covalently modifying cysteine-191.[2]

Q2: At what concentrations is this compound expected to be active?

A2: The on-target activity of this compound varies depending on the cellular context and the target being investigated. For CDK2 inhibition, an IC50 of 0.16 μM has been reported in biochemical assays.[1] For the inhibition of GSDMD-mediated pyroptosis, IC50 values of 0.89 μM in THP-1 cells and 0.93 μM in bone marrow-derived macrophages (BMDMs) have been observed.[2] Cellular effects, such as the inhibition of Retinoblastoma (Rb) phosphorylation, have been observed at concentrations up to 50 μM.[1]

Q3: Is cytotoxicity an expected outcome of this compound treatment?

A3: Yes, a certain degree of cytotoxicity is expected due to this compound's on-target activities. Inhibition of CDK2 can lead to cell cycle arrest and subsequent apoptosis. Inhibition of GSDMD can protect against pyroptotic cell death, so in experimental systems where pyroptosis is induced, this compound would be protective. However, if unexpected or excessive cytotoxicity is observed, especially at high concentrations, it may be due to off-target effects or experimental artifacts.

Q4: What are the known off-target effects of this compound?

A4: While biochemical assays have explored interactions with other kinases, there is limited evidence of significant off-target kinase activity of this compound in cellular contexts.[3] The discovery of GSDMD as a target provides a key non-kinase off-target that can explain some of its cellular effects.[2] As with many covalent inhibitors, high concentrations may lead to reactions with other cellular nucleophiles, and a comprehensive proteomic analysis of off-target engagement at high concentrations has not been published.[5][6]

Troubleshooting Guide

This guide is designed to help you troubleshoot experiments where you observe unexpected or high levels of cytotoxicity with this compound.

Issue 1: Higher than expected cytotoxicity observed across multiple cell lines.

  • Question: I am seeing significant cell death at concentrations where I expect to see specific cell cycle effects. What could be the cause?

  • Answer: This could be due to several factors. First, verify the concentration of your this compound stock solution. Covalent inhibitors can be highly potent, and a small error in dilution can lead to a significant increase in cytotoxicity.[6] Second, consider the doubling time of your cell lines. Rapidly proliferating cells may be more sensitive to CDK2 inhibition. Finally, at higher concentrations, you may be observing cytotoxicity due to off-target effects or GSDMD-independent mechanisms.

Troubleshooting Steps:

  • Verify Compound Concentration: Confirm the accuracy of your stock solution concentration and serial dilutions.

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the IC50 in your specific cell line and compare it to published values.

  • Assess Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).

  • Consider Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to cytotoxicity. Run a vehicle-only control.

Issue 2: Cytotoxicity does not correlate with CDK2 expression or activity.

  • Question: I am observing cytotoxicity in a cell line with low CDK2 expression, or the cytotoxic phenotype does not align with known outcomes of CDK2 inhibition. Why might this be?

  • Answer: This observation strongly suggests that the cytotoxicity may be mediated by a mechanism other than CDK2 inhibition. The recently discovered role of this compound as a GSDMD inhibitor is a likely candidate, or other off-target effects may be at play.

Troubleshooting Steps:

  • Investigate the Role of GSDMD:

    • Measure the expression level of GSDMD in your cell line.

    • If you are inducing cell death, determine if it is pyroptotic (e.g., by measuring LDH release and IL-1β secretion).

    • Test whether this compound can rescue induced pyroptosis in your system.[2]

  • Use Control Compounds: Compare the effects of this compound with other selective CDK2 inhibitors that are not known to inhibit GSDMD.

  • Proteomic Analysis: For in-depth investigation of off-target effects, consider proteomic approaches to identify other potential cellular targets of this compound at high concentrations.[7][8]

Issue 3: Inconsistent results between experiments.

  • Question: I am getting variable cytotoxicity results with this compound even when I use the same conditions. What could be the problem?

  • Answer: Inconsistent results can arise from the covalent nature of this compound, as well as variations in experimental setup.

Troubleshooting Steps:

  • Standardize Incubation Times: The covalent and irreversible binding of this compound means that the duration of exposure is a critical parameter.[1] Ensure that incubation times are consistent across all experiments.

  • Fresh Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a well-stored stock solution to avoid degradation.

  • Control Cell Density: Ensure that cells are seeded at a consistent density for each experiment, as this can influence the effective concentration of the inhibitor per cell.

Data Presentation

Table 1: Summary of this compound In Vitro Activity

TargetAssay TypeCell Line / SystemEndpointIC50 / ConcentrationReference
CDK2Biochemical AssayN/AInhibition0.16 μM[1]
CDK2Cellular AssaySKUT-1BRb Phosphorylation Inhibition50 μM (1 hr)[1]
GSDMDCellular AssayTHP-1Pyroptosis Inhibition0.89 μM[2]
GSDMDCellular AssayBMDMsPyroptosis Inhibition0.93 μM[2]
p30 (GSDMD fragment)Cellular AssayHEK-293TAmelioration of CytotoxicityConcentration-dependent[2]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

This protocol assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • This compound

  • Target cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the compound dilutions to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Assessing GSDMD-Mediated Pyroptosis (LDH Release Assay)

This protocol quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of pyroptosis.

Materials:

  • This compound

  • Target cell lines (e.g., THP-1 or BMDMs)

  • LPS (Lipopolysaccharide)

  • Nigericin (or another inflammasome activator)

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Priming: Seed cells in a 96-well plate. For THP-1 cells or BMDMs, prime with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate inflammasome components.[2]

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 40 minutes).[2]

  • Induction of Pyroptosis: Add an inflammasome activator (e.g., 10 µM Nigericin) to induce pyroptosis and incubate for the recommended time (e.g., 35 minutes).[2]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant and incubate as per the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with detergent).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Select appropriate cell line) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding nu6300_prep This compound Stock Preparation serial_dilution Serial Dilution nu6300_prep->serial_dilution treatment Treatment with this compound (Include controls) serial_dilution->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation assay_specific Assay-Specific Steps (e.g., MTT, LDH) incubation->assay_specific readout Measure Absorbance/ Fluorescence assay_specific->readout calculation Calculate % Cytotoxicity/ Viability readout->calculation ic50 Determine IC50 calculation->ic50

Caption: General workflow for in vitro cytotoxicity testing of this compound.

signaling_pathway cluster_cdk2 CDK2 Pathway cluster_gsdmd GSDMD Pathway (Pyroptosis) NU6300_cdk This compound CDK2 CDK2 NU6300_cdk->CDK2 Rb Rb CDK2->Rb E2F E2F Rb->E2F CellCycle Cell Cycle Progression E2F->CellCycle NU6300_gsdmd This compound GSDMD_N GSDMD-N (p30) NU6300_gsdmd->GSDMD_N Inflammasome Inflammasome Activation (e.g., NLRP3) Caspase1 Caspase-1 Inflammasome->Caspase1 proGSDMD pro-GSDMD Caspase1->proGSDMD proGSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis

Caption: Dual inhibitory pathways of this compound on CDK2 and GSDMD.

References

adjusting NU6300 incubation time for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NU6300. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions, with a particular focus on adjusting incubation time for optimal results.

General Recommendations

Recent research has identified this compound as a potent, covalent inhibitor of Gasdermin D (GSDMD), a key protein involved in pyroptosis, a form of inflammatory cell death.[1][2][3][4] this compound covalently modifies cysteine-191 of GSDMD, which blocks its cleavage and subsequent pore formation, thereby inhibiting pyroptosis.[1][3] While initially described as a CDK2 inhibitor, its effects on pyroptosis are independent of CDK2 and are now understood to be mediated through GSDMD inhibition. For optimal and reproducible results, it is recommended to design experiments with GSDMD as the primary target of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a covalent inhibitor of Gasdermin D (GSDMD).[1][2][3][4] It specifically reacts with the cysteine-191 residue of GSDMD, which prevents its cleavage by caspases.[1] This inhibition of GSDMD cleavage blocks the formation of pores in the cell membrane, thereby inhibiting pyroptotic cell death.[1][3]

Q2: How does the covalent nature of this compound affect experimental design, particularly incubation time?

A2: As a covalent inhibitor, the binding of this compound to GSDMD is time-dependent and irreversible. This means that the extent of inhibition will increase with longer incubation times as more GSDMD molecules become covalently modified. Therefore, unlike reversible inhibitors where equilibrium is quickly reached, the incubation time with this compound is a critical parameter to optimize. Shorter incubation times may result in incomplete inhibition, while excessively long incubation times could lead to off-target effects or cellular stress.

Q3: What is a good starting concentration and incubation time for this compound in a cell-based assay?

A3: Based on published studies, a starting concentration range of 0.5 µM to 10 µM is recommended for cell-based assays.[1] For pre-incubation before inducing pyroptosis, a 1-hour incubation has been shown to be effective.[1] However, the optimal concentration and incubation time are highly dependent on the cell type and the specific experimental endpoint. A dose-response and time-course experiment is strongly recommended to determine the optimal conditions for your specific system (see Experimental Protocols section).

Q4: How can I assess the inhibitory effect of this compound on pyroptosis?

A4: The inhibition of pyroptosis can be measured using several assays. A common method is to measure the release of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity during pyroptosis.[1] Other methods include measuring the release of pro-inflammatory cytokines like IL-1β via ELISA, or by using dye uptake assays (e.g., propidium iodide) to assess membrane permeabilization.[1]

Troubleshooting Guide

Issue 1: I am not observing an inhibitory effect of this compound on pyroptosis.

  • Possible Cause 1: Incubation time is too short.

    • Solution: As a covalent inhibitor, this compound requires sufficient time to bind to GSDMD. Increase the pre-incubation time with this compound before inducing pyroptosis. We recommend performing a time-course experiment (e.g., 1, 2, 4, 6 hours) to determine the optimal incubation time for your cell type and experimental conditions.

  • Possible Cause 2: The concentration of this compound is too low.

    • Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration for your specific cell line and stimulus.

  • Possible Cause 3: The pyroptosis induction method is not GSDMD-dependent.

    • Solution: Confirm that the method you are using to induce pyroptosis (e.g., nigericin, LPS) activates a GSDMD-dependent pathway in your cell line.

Issue 2: I am observing high levels of cell toxicity that are independent of pyroptosis.

  • Possible Cause 1: The concentration of this compound is too high.

    • Solution: High concentrations of any compound can lead to off-target effects and general cytotoxicity. Reduce the concentration of this compound to the lowest effective concentration determined from your dose-response experiments.

  • Possible Cause 2: The incubation time is too long.

    • Solution: Prolonged exposure to a covalent inhibitor may lead to toxicity. Shorten the incubation time and assess both GSDMD inhibition and cell viability.

  • Possible Cause 3: Solvent toxicity.

    • Solution: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your culture medium is consistent across all conditions and is at a non-toxic level (typically <0.5%).

Quantitative Data Summary

The following table summarizes reported concentrations and incubation times for this compound in various experimental settings.

Assay TypeCell LineThis compound ConcentrationIncubation TimeOutcome Measured
Pyroptosis Inhibition (LDH Assay)THP-1 cells0.5, 1, 2 µM1-hour pre-incubationInhibition of nigericin-induced LDH release[1]
GSDMD Cleavage AssayTHP-1 cells2 µM6 hoursBlockade of GSDMD cleavage[1]
Palmitoylation AssayHEK-293T cells5 µMNot specifiedInhibition of GSDMD-N palmitoylation
In vivo Sepsis ModelBALB/c mice5 and 10 mg/kg1-hour pre-treatmentImproved survival in LPS-induced sepsis

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound in a Cell-Based Pyroptosis Assay

This protocol provides a framework for systematically determining the optimal incubation time for this compound to inhibit pyroptosis in your cell line of interest.

Materials:

  • Your cell line of interest (e.g., THP-1 monocytes)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pyroptosis-inducing agent (e.g., LPS and Nigericin)

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for optimal growth and response to the pyroptosis stimulus. Allow cells to adhere and stabilize overnight.

  • Dose-Finding (Optional but Recommended): If the optimal concentration of this compound is unknown, first perform a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 0.1 to 20 µM) for a fixed, intermediate incubation time (e.g., 2 hours) before adding the pyroptosis stimulus. This will help you select an effective concentration for the time-course experiment.

  • Time-Course Experiment: a. Prepare fresh dilutions of this compound in complete culture medium at a fixed, effective concentration (determined from the dose-response experiment or based on literature, e.g., 2 µM). b. At staggered time points (e.g., 6, 4, 2, and 1 hour before pyroptosis induction), remove the old medium from the cells and add the this compound-containing medium. This will result in different pre-incubation times. Include a vehicle control (DMSO) for the longest incubation period. c. Pyroptosis Induction: At time 0, add the pyroptosis-inducing agent(s) (e.g., LPS for 3-4 hours, followed by nigericin for 30-60 minutes) to all wells (except for the negative control). d. LDH Measurement: Following the induction period, measure LDH release in the supernatant according to the manufacturer's protocol.

  • Data Analysis: a. Calculate the percentage of cytotoxicity for each condition relative to the positive control (cells treated with lysis buffer) and negative control (untreated cells). b. Plot the percentage of pyroptosis inhibition (100% - % cytotoxicity) as a function of the this compound pre-incubation time. c. The optimal incubation time is the shortest duration that provides the maximal and most consistent inhibition of pyroptosis.

Visualizations

GSDMD_Pathway cluster_stimulus Inflammatory Stimuli cluster_inflammasome Inflammasome Activation cluster_gsdmd GSDMD Processing cluster_pyroptosis Pyroptosis Execution PAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs->Inflammasome Caspase1 Pro-Caspase-1 Inflammasome->Caspase1 Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Cleavage GSDMD_FL Full-length GSDMD Active_Caspase1->GSDMD_FL Cleavage GSDMD_N GSDMD-N domain GSDMD_FL->GSDMD_N GSDMD_C GSDMD-C domain GSDMD_FL->GSDMD_C Pore Pore Formation GSDMD_N->Pore Lysis Cell Lysis & Cytokine Release Pore->Lysis This compound This compound This compound->GSDMD_FL Covalent modification of Cys191

Caption: this compound inhibits pyroptosis by targeting GSDMD.

Optimization_Workflow cluster_phase1 Phase 1: Planning cluster_phase2 Phase 2: Dose Finding cluster_phase3 Phase 3: Time Optimization cluster_phase4 Phase 4: Validation P1 Select Cell Line & Pyroptosis Stimulus P2_1 Seed Cells P1->P2_1 P2_2 Treat with this compound Concentration Gradient P2_1->P2_2 P2_3 Incubate for Fixed Time (e.g., 2 hours) P2_2->P2_3 P2_4 Induce Pyroptosis P2_3->P2_4 P2_5 Perform Assay & Analyze (Determine Effective Concentration) P2_4->P2_5 P3_2 Treat with Fixed this compound Concentration (from Phase 2) P2_5->P3_2 Use effective concentration P3_1 Seed Cells P3_1->P3_2 P3_3 Incubate for Variable Times (e.g., 1, 2, 4, 6h) P3_2->P3_3 P3_4 Induce Pyroptosis P3_3->P3_4 P3_5 Perform Assay & Analyze (Identify Optimal Time) P3_4->P3_5 P4 Confirm Results at Optimal Dose & Time P3_5->P4 Proceed with optimized conditions

Caption: Workflow for optimizing this compound dose and incubation time.

References

Validation & Comparative

Validating NU6300 Target Engagement in Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of NU6300, a covalent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Understanding and confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines key experimental approaches, presents comparative data for this compound and its alternatives, and provides detailed protocols to aid in the design and execution of target validation studies.

Introduction to this compound and Target Engagement

This compound is an ATP-competitive inhibitor that acts irreversibly by forming a covalent bond with the Lys89 residue within the ATP-binding site of CDK2.[1][2][3] Its primary target, CDK2, is a key regulator of cell cycle progression, particularly at the G1/S transition, making it a significant target in cancer research.[4][5] Beyond its well-established role as a CDK2 inhibitor, recent research has revealed that this compound also covalently modifies Gasdermin D (GSDMD), highlighting the importance of comprehensive target engagement and selectivity profiling.[6][7][8]

Validating that a compound like this compound engages its intended target in a complex cellular milieu is paramount. It provides direct evidence of the mechanism of action, helps to interpret cellular phenotypes, and is crucial for establishing structure-activity relationships (SAR). This guide explores and compares several widely used methods for confirming and quantifying target engagement in cells.

Comparison of Cellular Target Engagement Validation Methods

The choice of method for validating target engagement depends on various factors, including the nature of the target, the compound's mechanism of action, available resources, and the desired throughput. Below is a comparison of three prominent techniques.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayIn-Cell Western (ICW)
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[4][9][10]Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[11][12][13]Quantitative immunofluorescence to detect changes in protein levels or post-translational modifications in fixed cells.[14][15][16]
Readout Amount of soluble protein remaining after heat shock, typically measured by Western Blot, ELISA, or mass spectrometry.[17]BRET ratio, which decreases upon competitive binding of the test compound.[18]Fluorescence intensity, normalized to cell number.[19]
Cell State Live cells are treated, then lysed for analysis.[17]Live cells.[11][12]Fixed and permeabilized cells.[15]
Labeling Label-free for the test compound.[9]Requires genetic modification of the target protein (NanoLuc® fusion) and a specific fluorescent tracer.[11][18]Requires specific primary and fluorescently labeled secondary antibodies.[19]
Quantitative Data EC50 (cellular thermal shift), melting temperature (Tm) shift.[20]IC50, Kd (affinity), target occupancy, residence time.[11][12]EC50/IC50 for downstream effects (e.g., inhibition of substrate phosphorylation).
Advantages - Label-free for the compound.- Applicable to native proteins.- Can be adapted for high-throughput screening.[9][21]- Real-time measurements in live cells.- High sensitivity and quantitative.- Can measure affinity and residence time.[11][12][22]- High-throughput (96/384-well format).- Multiplexing capabilities.- Measures downstream functional consequences of target engagement.[16]
Limitations - Indirect measurement of binding.- Not all proteins exhibit a clear thermal shift.- Can be lower throughput depending on the detection method.- Requires genetic engineering of the target protein.- Dependent on the availability of a suitable fluorescent tracer.[12]- Indirect measure of target engagement.- Requires highly specific and validated antibodies.- Fixation can alter epitopes.

Comparative Performance of this compound and Alternative CDK2 Inhibitors

A crucial aspect of characterizing a chemical probe is to compare its performance against other compounds targeting the same protein. NU6102 is the reversible parent compound from which the irreversible this compound was developed.[3] Other CDK2 inhibitors with different mechanisms or selectivity profiles also serve as valuable comparators.

CompoundTarget(s)MechanismBiochemical Potency (IC50/Ki)Cellular Potency (IC50)Reference(s)
This compound CDK2, GSDMDCovalent, IrreversibleCDK2: 0.16 µM (IC50)Inhibition of Rb phosphorylation in SKUT-1B cells.[1][3][6]
NU6102 CDK2Reversible, ATP-competitive-Higher inhibition rate of Rb phosphorylation than this compound in uterine tumor cells.[2][3]
PF-06873600 CDK2, CDK4, CDK6Reversible, ATP-competitiveCDK2/cyclin E1: 0.12 nM (Ki)CDK2/cyclin A2: 0.083 nM (Ki)OVCAR3: 48 nMMCF7: 48 nM[23]
Milciclib Pan-CDK, TRKAReversible, ATP-competitiveCDK2/cyclin A: 45 nM (IC50)CDK2/cyclin E: 363 nM (IC50)HCT-116: 0.275 µMA2780: 0.2 µM[23]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

This protocol is adapted from established CETSA methodologies and is designed to verify the direct binding of this compound to CDK2 in intact cells.[4][17]

Materials:

  • Cell line expressing CDK2 (e.g., SKUT-1B, OVCAR3).[4]

  • Cell culture medium and reagents.

  • This compound and a non-covalent control inhibitor (e.g., NU6310, the ethyl counterpart of this compound).[2]

  • DMSO (vehicle control).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • PCR tubes.

  • Thermal cycler.

  • Lysis buffer (e.g., RIPA buffer).

  • Reagents for Western blotting (antibodies for CDK2 and a loading control).

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound, the control inhibitor, or DMSO for 1-2 hours at 37°C.

  • Heat Treatment:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler. Include a non-heated control at room temperature.[4]

  • Cell Lysis and Fractionation:

    • Subject the heated cell suspensions to freeze-thaw cycles to ensure cell lysis.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).[17]

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble CDK2 in each sample by Western blotting using a specific anti-CDK2 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble CDK2 as a function of temperature for each treatment condition to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

In-Cell Western (ICW) for Downstream Effects of this compound

This protocol measures the inhibition of CDK2 activity by quantifying the phosphorylation of its substrate, the Retinoblastoma protein (Rb), in a high-throughput format.[14][15]

Materials:

  • Cell line with an intact Rb pathway (e.g., SKUT-1B).[1]

  • 96-well or 384-well clear-bottom plates.

  • This compound and control compounds.

  • Fixing solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., Odyssey Blocking Buffer).

  • Primary antibodies: anti-phospho-Rb (e.g., Ser807/811) and anti-total Rb or a cell number normalization stain.

  • Near-infrared (NIR) fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD).[15]

  • NIR imaging system (e.g., LI-COR Odyssey).

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound or control compounds for a specified time (e.g., 1-4 hours).

  • Fixing and Permeabilization:

    • Remove the treatment media and fix the cells with fixing solution for 20 minutes at room temperature.

    • Wash the wells with PBS.

    • Permeabilize the cells with permeabilization solution for 20 minutes.

  • Immunostaining:

    • Wash with PBS and add blocking buffer for 1.5 hours at room temperature.

    • Incubate with primary antibodies (e.g., anti-phospho-Rb and a normalization antibody) diluted in blocking buffer overnight at 4°C.

    • Wash the wells multiple times with PBS containing 0.1% Tween-20.

    • Incubate with the appropriate NIR-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the wells thoroughly.

    • Scan the plate using a NIR imaging system in the 700 nm and 800 nm channels.

  • Data Analysis:

    • Quantify the fluorescence intensity for both channels.

    • Normalize the phospho-Rb signal to the total protein or cell number signal.

    • Plot the normalized phospho-Rb signal against the concentration of this compound to determine the IC50 value for the inhibition of Rb phosphorylation.

Visualizations

Signaling Pathway and Experimental Workflows

CDK2_Signaling_Pathway cluster_G1_S G1/S Transition cluster_Inhibition Inhibition by this compound Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (p) Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->Rb Phosphorylates (p) E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription p(Rb) p(Rb) p(Rb)->E2F This compound This compound This compound->CDK2 Covalent Inhibition

Caption: CDK2 signaling pathway at the G1/S cell cycle checkpoint and its inhibition by this compound.

CETSA_Workflow start 1. Treat Cells (this compound vs Vehicle) heat 2. Heat Shock (Temperature Gradient) start->heat lyse 3. Cell Lysis & Centrifugation heat->lyse separate 4. Separate Fractions (Soluble vs Aggregated) lyse->separate analyze 5. Analyze Soluble Fraction (Western Blot for CDK2) separate->analyze plot 6. Plot Melting Curves analyze->plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Method_Comparison cluster_direct Direct Binding Assays cluster_indirect Downstream Functional Assays cluster_attributes Key Attributes CETSA CETSA (Thermal Stability) LabelFree Label-Free CETSA->LabelFree NanoBRET NanoBRET (Live-Cell Proximity) LiveCell Live-Cell NanoBRET->LiveCell HighThroughput High-Throughput NanoBRET->HighThroughput Affinity Measures Affinity NanoBRET->Affinity ICW In-Cell Western (Substrate Phosphorylation) ICW->HighThroughput

Caption: Logical relationship and key attributes of different target engagement validation methods.

References

A Comparative Guide to NU6300 and First-Generation CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the eukaryotic cell cycle.[1][2] By associating with their regulatory cyclin subunits, CDKs drive the progression of cells through the distinct phases of division.[3] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. The first wave of CDK inhibitors, developed in the 1990s, were characterized by their broad or "pan-CDK" activity, targeting multiple CDKs simultaneously.[4][5] While showing initial promise, their lack of specificity often led to significant toxicity and limited clinical success.[4] This guide provides a detailed comparison of NU6300, a covalent CDK2 inhibitor, with first-generation pan-CDK inhibitors, focusing on their mechanism, specificity, and the experimental protocols used for their evaluation.

Mechanism of Action: Covalent Inhibition vs. ATP Competition

A primary distinction between this compound and first-generation inhibitors lies in their mechanism of action.

  • First-Generation Inhibitors (e.g., Flavopiridol, Roscovitine): These are typically ATP-competitive inhibitors.[6] They function by reversibly binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. Their broad activity stems from the high degree of conservation in the ATP-binding site across the CDK family.[7]

  • This compound: This compound was designed as a covalent, irreversible inhibitor of CDK2.[8][9] It not only competes for the ATP-binding site but also forms a permanent covalent bond with a lysine residue (Lys89) located just outside the ATP-binding cleft of CDK2.[10] This irreversible binding offers the potential for more sustained target inhibition.

It is critical to note that recent research has also identified this compound as a specific, covalent inhibitor of Gasdermin D (GSDMD), a key protein in inflammatory cell death (pyroptosis), where it modifies a cysteine residue.[11][12] This finding suggests this compound has multiple mechanisms of action, and its effects in a cellular context may not be solely due to CDK2 inhibition.

Target Specificity and Potency

The most significant difference in performance is the target selectivity. First-generation inhibitors affect a wide range of CDKs involved in both cell cycle progression and transcription, whereas this compound was developed to be more selective for CDK2.

Table 1: Inhibitory Concentration (IC50) of this compound and First-Generation Inhibitors against a Panel of Cyclin-Dependent Kinases

Inhibitor CDK1 CDK2 CDK4 CDK6 CDK7 CDK9
This compound - 160 nM[8] - - - -
Flavopiridol (Alvocidib) 30 nM[4][13] 100-170 nM[4][13] 20-100 nM[4][13] 60 nM[4][13] 10-300 nM[4][13] 10 nM[4][13]
Roscovitine (Seliciclib) 2700 nM[13] 100 nM[13] >100,000 nM[13] >100,000 nM[13] 500 nM[13] 800 nM[13]

Flavopiridol demonstrates potent, broad-spectrum inhibition across both cell cycle (CDK1, 2, 4, 6) and transcriptional (CDK7, 9) kinases.[4][14] Roscovitine shows more selectivity than Flavopiridol but still targets multiple CDKs, with notably poor activity against CDK4 and CDK6.[13] In contrast, this compound's primary reported CDK target is CDK2.[8][9]

Signaling Pathway Context

CDK inhibitors exert their effects by arresting the cell cycle. The broad-spectrum nature of first-generation inhibitors allows them to halt the cycle at multiple checkpoints, whereas a CDK2-specific inhibitor has a more focused point of intervention.

Cell_Cycle_Pathway cluster_legend Inhibition Points G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition CDK46_D CDK4/6-Cyclin D G2 G2 Phase S->G2 CDK2_A CDK2-Cyclin A M M Phase (Mitosis) G2->M G2/M Transition CDK1_A CDK1-Cyclin A M->G1 CDK2_E CDK2-Cyclin E Rb_E2F Rb-E2F Complex (Growth Suppressed) CDK46_D->Rb_E2F phosphorylates CDK2_E->Rb_E2F phosphorylates CDK2_A->S CDK1_A->G2 CDK1_B CDK1-Cyclin B CDK1_B->M pRb_E2F p-Rb + E2F (Transcription Active) Rb_E2F->pRb_E2F pRb_E2F->S promotes Inhibitor_Pan First-Gen Inhibitors (Flavopiridol) Inhibitor_Pan->CDK46_D Inhibitor_Pan->CDK1_B Inhibitor_this compound This compound Inhibitor_this compound->CDK2_E Inhibitor_this compound->CDK2_A

Caption: Simplified CDK-mediated cell cycle pathway.

Experimental Protocols

The comparison of CDK inhibitors relies on standardized biochemical and cell-based assays.

1. Biochemical Kinase Assay

  • Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Methodology:

    • Reagents: Purified active CDK/cyclin complex (e.g., CDK2/Cyclin A), a generic kinase substrate (e.g., Histone H1 or a specific peptide), ATP (often radiolabeled [γ-³²P]ATP), and the inhibitor compound at various concentrations.

    • Reaction: The kinase, substrate, and inhibitor are incubated together in a suitable reaction buffer. The enzymatic reaction is initiated by the addition of ATP.

    • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be measured by capturing the substrate on a filter membrane and measuring radioactivity with a scintillation counter. Alternatively, luminescence-based assays that measure the amount of ATP remaining after the reaction can be used.

    • Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated using a dose-response curve.

2. Cellular Retinoblastoma (Rb) Phosphorylation Assay

  • Objective: To assess the inhibitor's ability to engage its target and block downstream signaling within a cellular environment.

  • Methodology:

    • Cell Culture: A cancer cell line with an intact Rb pathway (e.g., SKUT-1B, MCF-7) is cultured.[15][16]

    • Treatment: Cells are treated with the inhibitor at various concentrations for a defined period (e.g., 1-24 hours). A vehicle control (e.g., DMSO) is run in parallel.

    • Lysis: After treatment, cells are harvested and lysed to extract total protein.

    • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. Key antibodies include those against total Rb and phospho-specific Rb (e.g., pRb at Ser807/811, a CDK4 site, or Thr821, a CDK2 site).[15] An antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.

    • Analysis: The intensity of the phosphorylated Rb band is quantified and normalized to total Rb or the loading control. A reduction in the pRb signal in inhibitor-treated cells compared to the control indicates successful target engagement.[17]

Experimental_Workflow start Start: Inhibitor Synthesis biochem Biochemical Assay (e.g., Kinase Activity) start->biochem ic50 Determine IC50 biochem->ic50 cell_culture Cell Culture (Cancer Line) ic50->cell_culture If potent cell_treat Treat Cells with Inhibitor cell_culture->cell_treat western Cellular Assay (e.g., Western Blot for pRb) cell_treat->western target Confirm Target Engagement western->target animal In Vivo Studies (Xenograft Model) target->animal If active in cells efficacy Assess Anti-Tumor Efficacy animal->efficacy end End: Preclinical Candidate efficacy->end If effective

Caption: General workflow for preclinical evaluation of a CDK inhibitor.

Summary and Conclusion

The comparison between this compound and first-generation inhibitors like Flavopiridol highlights the evolution of CDK-targeted drug design. First-generation inhibitors demonstrated that targeting the cell cycle was a viable anti-cancer strategy but were hampered by the toxicity associated with their broad selectivity.[5] this compound represents a more targeted approach, aiming for increased selectivity through a covalent mechanism of action directed at CDK2. This strategy seeks to minimize off-target effects and improve the therapeutic window. However, the recent discovery of this compound's potent activity against GSDMD complicates its profile, underscoring the importance of comprehensive off-target screening in drug development.[11][12] For researchers, this compound serves as a tool to probe the specific roles of CDK2, while first-generation inhibitors remain useful for studying the broader consequences of pan-CDK inhibition.

References

Comparative Guide to NU6300 Rescue Experiments with CDK2 Overexpression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of NU6300, a covalent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in the context of rescue experiments involving the overexpression of its target protein. While direct experimental data for this compound rescue experiments are not extensively published, this document outlines the scientific rationale, a hypothetical experimental design, and expected outcomes based on its known mechanism of action. We also compare this compound to other commercially available CDK inhibitors.

Introduction to this compound and its Target Protein: CDK2

This compound is an ATP-competitive inhibitor of CDK2 that binds covalently and irreversibly to this key regulator of the cell cycle.[1][2][3][4][5] CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition and the initiation of DNA replication.[6][7] Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[6][8] this compound's irreversible binding to CDK2 offers a distinct mode of action compared to reversible ATP-competitive inhibitors.[2][3] It is important to note that while CDK2 is the primary target of this compound in the context of cell cycle regulation, recent studies have shown that this compound can also inhibit pyroptosis by covalently modifying Gasdermin D (GSDMD), indicating potential off-target effects.[9][10][11]

The Rescue Hypothesis: Overcoming this compound-induced Cell Cycle Arrest

The central hypothesis of a rescue experiment is that overexpression of the target protein, CDK2, can overcome the inhibitory effects of this compound, thereby "rescuing" the cells from cell cycle arrest. The rationale is that by significantly increasing the intracellular concentration of CDK2, a fraction of the CDK2 population may remain unbound by this compound, allowing for the formation of active Cyclin/CDK2 complexes and subsequent cell cycle progression.

Comparative Analysis of CDK2 Inhibitors

While this guide focuses on this compound, several other CDK inhibitors with varying specificities and mechanisms of action are available. The choice of inhibitor can significantly impact experimental outcomes.

InhibitorTarget(s)Mechanism of ActionIC50/KiNotes
This compound CDK2Covalent, Irreversible, ATP-CompetitiveIC50: 0.16 µM[1][5]First described covalent CDK2 inhibitor.[2][3] Also inhibits GSDMD.[9][10][11]
Flavopiridol (Alvocidib)Broad-spectrum CDK inhibitor (CDK1, CDK2, CDK4, etc.)ATP-CompetitiveIC50: 30 nM (CDK1), 170 nM (CDK2), 100 nM (CDK4)[5]Broad activity across the CDK family.
R547CDK1, CDK2, CDK4ATP-CompetitiveKi: 2 nM (CDK1/cyclin B), 3 nM (CDK2/cyclin E), 1 nM (CDK4/cyclin D1)[5]Potent inhibitor of multiple CDKs.
JNJ-7706621CDK1, CDK2, CDK3, CDK6, Aurora A, Aurora BDual cell cycle inhibitorIC50: 3-175 nM (CDKs), 11-15 nM (Aurora kinases)[5]Targets both CDKs and Aurora kinases.
PD-0332991 (Palbociclib)CDK4, CDK6Highly selective, ATP-CompetitiveIC50: 11 nM (CDK4), 16 nM (CDK6)[5]Approved for the treatment of certain breast cancers.
AT7519Multi-CDK inhibitorSmall molecule inhibitor-Broad-spectrum CDK inhibition.[5]
CYC065CDK2--Shown to cause anaphase catastrophe in cancer cells.[8]

Hypothetical Experimental Protocol for a this compound Rescue Experiment

This section outlines a detailed methodology for a rescue experiment involving this compound and CDK2 overexpression.

1. Cell Line Selection and Culture:

  • Cell Line: A suitable cancer cell line with a well-characterized and functional CDK2 pathway (e.g., MCF7, U2OS).

  • Culture Conditions: Standard cell culture conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).

2. Generation of a CDK2 Overexpression System:

  • Vector: A mammalian expression vector containing the full-length human CDK2 cDNA under the control of a strong constitutive promoter (e.g., CMV) or an inducible promoter (e.g., Tet-On). The vector should also contain a selectable marker (e.g., neomycin resistance).

  • Transfection: Transfect the chosen cell line with the CDK2 expression vector or an empty vector control using a standard transfection reagent.

  • Selection: Select for stably transfected cells by treating with the appropriate antibiotic (e.g., G418 for neomycin resistance).

  • Verification of Overexpression: Confirm CDK2 overexpression at the protein level using Western blotting.

3. This compound Treatment and Cell Proliferation Assay:

  • Cell Seeding: Seed the CDK2-overexpressing cells and empty vector control cells in 96-well plates at a suitable density.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (e.g., DMSO).

  • Proliferation Assay: After a defined incubation period (e.g., 72 hours), assess cell proliferation using a standard method such as the MTT or CyQUANT assay.

  • Data Analysis: Calculate the IC50 value of this compound for both the CDK2-overexpressing and control cell lines. A significant increase in the IC50 for the CDK2-overexpressing cells would indicate a successful rescue.

4. Cell Cycle Analysis:

  • Treatment: Treat CDK2-overexpressing and control cells with an effective concentration of this compound (e.g., the IC50 determined for the control cells).

  • Cell Cycle Staining: After 24-48 hours, harvest the cells, fix them in ethanol, and stain with propidium iodide (PI).

  • Flow Cytometry: Analyze the cell cycle distribution by flow cytometry. A rescue would be indicated by a decrease in the percentage of cells arrested in the G1 phase in the CDK2-overexpressing population compared to the control.

5. Western Blot Analysis of Downstream Targets:

  • Protein Extraction: Treat cells as for the cell cycle analysis and extract total protein lysates.

  • Western Blotting: Perform Western blotting to analyze the phosphorylation status of CDK2 substrates, such as Retinoblastoma protein (Rb). A rescue would be demonstrated by the sustained phosphorylation of Rb in the CDK2-overexpressing cells despite this compound treatment.

Visualizing the Signaling Pathway and Experimental Workflow

To better understand the molecular interactions and the experimental design, the following diagrams are provided.

G cluster_0 G1 Phase cluster_1 G1/S Transition Cyclin D Cyclin D Cyclin D/CDK4/6 Cyclin D/CDK4/6 Cyclin D->Cyclin D/CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D/CDK4/6 Rb Rb Cyclin D/CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription p21/p27 p21/p27 p21/p27->Cyclin D/CDK4/6 inhibits Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E->Cyclin E/CDK2 CDK2 CDK2 CDK2->Cyclin E/CDK2 Cyclin E/CDK2->Rb hyper-phosphorylates DNA Replication DNA Replication Cyclin E/CDK2->DNA Replication initiates This compound This compound This compound->CDK2 irreversibly inhibits

Caption: The CDK2 signaling pathway in the G1/S phase transition.

G cluster_0 Cell Line Preparation cluster_1 Experiment Cancer Cells Cancer Cells Transfection Transfection Cancer Cells->Transfection Empty Vector Cancer Cells->Transfection CDK2 Vector Selection Selection Transfection->Selection Control Cells Control Cells Selection->Control Cells CDK2-OE Cells CDK2-OE Cells Selection->CDK2-OE Cells This compound Treatment This compound Treatment Control Cells->this compound Treatment CDK2-OE Cells->this compound Treatment Cell Proliferation Assay Cell Proliferation Assay This compound Treatment->Cell Proliferation Assay Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis Western Blot Western Blot This compound Treatment->Western Blot

Caption: Workflow for a this compound rescue experiment with CDK2 overexpression.

Expected Outcomes and Interpretation

Based on the proposed experimental design, the following outcomes would support the rescue hypothesis:

AssayExpected Outcome in CDK2-Overexpressing Cells (vs. Control)Interpretation
Cell Proliferation (IC50) Significant increase in IC50 value for this compound.Higher concentration of this compound is required to inhibit proliferation due to the excess of CDK2 target.
Cell Cycle Analysis Reduction in the percentage of cells arrested in G1 phase upon this compound treatment.Overexpressed CDK2 allows cells to overcome the G1/S checkpoint block induced by this compound.
Western Blot (pRb) Sustained or higher levels of phosphorylated Rb upon this compound treatment.The active fraction of overexpressed CDK2 continues to phosphorylate its downstream target, Rb.

Conclusion

This guide provides a framework for designing and interpreting rescue experiments with the CDK2 inhibitor this compound. While direct published data on such experiments with this compound is limited, the provided hypothetical protocol and expected outcomes are based on a strong scientific rationale. Such studies are crucial for understanding the mechanisms of drug resistance and for the development of more effective cancer therapies. The comparison with other CDK inhibitors highlights the diverse landscape of compounds available for targeting the cell cycle and underscores the importance of selecting the appropriate tool for specific research questions.

References

A Comparative Guide to the Anti-Cancer Activity of NU6300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: NU6300 Activity

This compound is an ATP-competitive inhibitor of CDK2 with a reported IC50 value of 0.16 μM [1]. Its primary mechanism of anti-cancer activity is attributed to the inhibition of CDK2, a key regulator of cell cycle progression.

Target/Cell Line Cancer Type Reported Activity Reference
CDK2 (biochemical assay)-IC50 = 0.16 μM[1]
SKUT-1BUterine LeiomyosarcomaInhibition of Retinoblastoma (Rb) protein phosphorylation[1]
Caco-2Colon CancerMentioned as a cell line for testing related compounds, specific this compound data not provided.[2]
MCF-7Breast CancerMentioned as a cell line for testing related compounds, specific this compound data not provided.[2]
A-549Lung CancerMentioned as a cell line for testing related compounds, specific this compound data not provided.[2]
Hep-G2Liver CancerMentioned as a cell line for testing related compounds, specific this compound data not provided.[2]

Note: The available literature primarily focuses on the biochemical potency of this compound against its direct target, CDK2, and its downstream effects in the SKUT-1B cell line. While other cancer cell lines are mentioned in the context of CDK2 inhibition, specific IC50 values for this compound in these lines from a comparative study are not available in the searched resources.

Mechanism of Action: CDK2 Inhibition

This compound's primary mechanism of action involves the inhibition of the CDK2/Cyclin E and CDK2/Cyclin A complexes. These complexes are crucial for the G1/S phase transition of the cell cycle. By inhibiting CDK2, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression, ultimately leading to cell cycle arrest and inhibition of tumor growth[3][4][5][6].

Recent studies have also identified this compound as a covalent inhibitor of Gasdermin D (GSDMD), a key protein in the inflammatory cell death process of pyroptosis. This suggests a potential dual mechanism of action, though its role in cancer therapy via this pathway is still under investigation.

Mandatory Visualizations

CDK2 Signaling Pathway

CDK2_Signaling_Pathway CDK2 Signaling Pathway in Cell Cycle Progression cluster_feedback Positive Feedback Loop Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 activates Rb Rb Cyclin_D_CDK46->Rb phosphorylates Cyclin_D_CDK46->Rb p E2F E2F Rb->E2F inhibits Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 activates transcription of Cyclin E S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cyclin_E_CDK2->Rb hyper-phosphorylates Cyclin_E_CDK2->Rb p Cyclin_A_CDK2 Cyclin A / CDK2 Cyclin_A_CDK2->Rb maintains hyper-phosphorylation Cyclin_A_CDK2->Rb p DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication G1_S_Transition G1/S Transition DNA_Replication->G1_S_Transition This compound This compound This compound->Cyclin_E_CDK2 inhibits This compound->Cyclin_A_CDK2 inhibits

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and cell cycle progression.

Experimental Workflow for IC50 Determination

Experimental_Workflow Generalized Workflow for IC50 Determination of this compound start Start cell_culture 1. Cell Culture (Cancer Cell Line of Interest) start->cell_culture cell_seeding 2. Cell Seeding (e.g., 96-well plate) cell_culture->cell_seeding drug_treatment 3. This compound Treatment (Serial Dilutions) cell_seeding->drug_treatment incubation 4. Incubation (e.g., 48-72 hours) drug_treatment->incubation viability_assay 5. Cell Viability Assay (e.g., MTT, SRB) incubation->viability_assay data_analysis 6. Data Analysis (Absorbance Reading) viability_assay->data_analysis ic50_determination 7. IC50 Calculation (Dose-Response Curve) data_analysis->ic50_determination end End ic50_determination->end

Caption: A typical workflow for determining the IC50 value of this compound in cancer cell lines.

Experimental Protocols

Cell Proliferation Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.

1. Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and resuspend them in complete culture medium to the desired density (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range could be from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as in the highest this compound dilution) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, from the dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).

Western Blot for Rb Phosphorylation

This protocol can be used to assess the effect of this compound on the phosphorylation of its downstream target, Rb.

1. Materials:

  • Cancer cell line of interest (e.g., SKUT-1B)

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to ~70-80% confluency.

    • Treat cells with various concentrations of this compound or vehicle control for the desired time.

    • Wash cells with cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Rb and total Rb overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylated Rb normalized to total Rb and the loading control.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor NU6300, focusing on its specificity against its primary target, Cyclin-Dependent Kinase 2 (CDK2), and other related kinases. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive overview for research and drug development applications.

Executive Summary

This compound is a potent, ATP-competitive inhibitor of CDK2, acting through a covalent and irreversible binding mechanism.[1][2] It has demonstrated an IC50 value of 0.16 μM for CDK2.[2] While showing a degree of selectivity, screening against a broad panel of kinases has revealed off-target activity. Notably, recent studies have identified Gasdermin D (GSDMD), a key protein in the pyroptosis pathway, as a significant off-target of this compound. This dual activity underscores the importance of careful target validation when interpreting cellular effects of this inhibitor.

Performance Against Related Kinases

Initial kinase screening of this compound was performed against a panel of 131 protein kinases. At a concentration of 1 μM, 13 of these kinases showed significant inhibition (less than 25% of their activity remained).[1] Further investigation involving a pre-incubation step to assess irreversible inhibition revealed that in addition to CDK2, this compound also irreversibly inhibits Aurora A, Mst2, and GCK (MAP4K3).[1]

Table 1: this compound Specificity Against a Selection of Kinases

Kinase TargetTypeIC50 (μM)Notes
CDK2 Serine/Threonine Kinase0.16Primary, irreversible target.[1][2]
Aurora A Serine/Threonine KinaseNot specifiedIdentified as an irreversible off-target.[1]
Mst2 Serine/Threonine KinaseNot specifiedIdentified as an irreversible off-target.[1]
GCK (MAP4K3) Serine/Threonine KinaseNot specifiedIdentified as an irreversible off-target.[1]
Gasdermin D Pore-forming proteinNot a kinaseSignificant off-target, involved in pyroptosis.

On-Target and Off-Target Signaling Pathways

To visualize the biological context of this compound's activity, the following diagrams illustrate its on-target effect on the cell cycle via CDK2 and its off-target effect on the inflammatory pyroptosis pathway via Gasdermin D.

CDK2_Pathway This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE inhibition Rb Rb CDK2_CyclinE->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition

Caption: On-target pathway of this compound, inhibiting CDK2 to block Rb phosphorylation and G1/S cell cycle transition.

GSDMD_Pathway Inflammasome Inflammasome Activation (e.g., NLRP3) Caspase1 Caspase-1 Inflammasome->Caspase1 activates pro_GSDMD pro-Gasdermin D Caspase1->pro_GSDMD cleaves GSDMD_N GSDMD-N Terminal pro_GSDMD->GSDMD_N Cell_Membrane Cell Membrane GSDMD_N->Cell_Membrane inserts into Pore_Formation Pore Formation Cell_Membrane->Pore_Formation Pyroptosis Pyroptosis Pore_Formation->Pyroptosis This compound This compound This compound->GSDMD_N inhibition

Caption: Off-target pathway of this compound, inhibiting the N-terminal of Gasdermin D to block pyroptotic cell death.

Experimental Protocols

The determination of kinase inhibition, typically expressed as an IC50 value, is crucial for assessing the potency and specificity of compounds like this compound. Below are detailed methodologies for two common types of in vitro kinase assays.

Protocol 1: Radiometric Kinase Inhibition Assay ([γ-³²P]ATP Filter Binding Assay)

This method is considered a gold standard for its direct measurement of phosphate transfer.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
  • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 μM to 0.01 μM) in kinase buffer containing a constant final DMSO concentration (e.g., 1%).
  • Kinase Solution: Dilute the kinase of interest (e.g., CDK2/Cyclin A) to a working concentration (e.g., 20 nM) in kinase buffer.
  • Substrate Solution: Prepare the specific peptide or protein substrate (e.g., Histone H1) at a working concentration (e.g., 10 μM) in kinase buffer.
  • ATP Solution: Prepare a solution of non-radioactive ATP at the desired concentration (typically at or near the Km for the kinase). Spike this with [γ-³²P]ATP to a specific activity of 500-1000 cpm/pmol.

2. Kinase Reaction: a. To each well of a 96-well plate, add the following in order: i. 5 µL of inhibitor solution from the serial dilution (include a DMSO-only control). ii. 10 µL of the kinase solution. b. Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. c. Add 5 µL of the substrate solution to each well. d. Initiate the kinase reaction by adding 5 µL of the [γ-³²P]ATP solution. The final reaction volume is 25 µL. e. Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

3. Stopping the Reaction and Detection: a. Stop the reaction by adding 20 µL of 3% phosphoric acid to each well. b. Spot the entire 45 µL reaction mixture onto a phosphocellulose filter mat (e.g., P81). c. Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. d. Wash once with acetone and allow to air dry. e. Place the dried filter mat in a scintillation counter with scintillation fluid and measure the radioactivity.

4. Data Analysis: a. The amount of radioactivity is directly proportional to the kinase activity. b. Plot the counts per minute (CPM) against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radiometric_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Add_Reagents Add Inhibitor & Kinase to Plate Prep_Inhibitor->Add_Reagents Prep_Kinase Prepare Kinase & Substrate Prep_Kinase->Add_Reagents Prep_ATP Prepare [γ-³²P]ATP Mix Initiate_Rxn Add Substrate & [γ-³²P]ATP Prep_ATP->Initiate_Rxn Pre_Incubate Pre-incubate (15 min) Add_Reagents->Pre_Incubate Pre_Incubate->Initiate_Rxn Incubate_Rxn Incubate at 30°C Initiate_Rxn->Incubate_Rxn Stop_Rxn Stop Reaction (Phosphoric Acid) Incubate_Rxn->Stop_Rxn Spot_Filter Spot onto P81 Filter Stop_Rxn->Spot_Filter Wash_Filter Wash Filter Mat Spot_Filter->Wash_Filter Count_Scintillation Scintillation Counting Wash_Filter->Count_Scintillation Plot_Data Plot CPM vs. [Inhibitor] Count_Scintillation->Plot_Data Calc_IC50 Calculate IC50 Plot_Data->Calc_IC50

References

Cross-Validation of NU6300 Effects with siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular effects of NU6300, a compound initially identified as a covalent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and more recently characterized as a potent inhibitor of Gasdermin D (GSDMD), a key mediator of pyroptotic cell death.[1][2][3][4] Given its polypharmacology, cross-validation of its effects using genetic approaches such as small interfering RNA (siRNA) knockdown is crucial to delineating its precise mechanisms of action in different cellular contexts.

While direct comparative studies utilizing siRNA knockdown to validate this compound's effects are not yet prevalent in the published literature, this guide outlines the experimental methodologies and expected outcomes for such validation. This approach allows researchers to rigorously test whether the observed cellular phenotypes upon this compound treatment are on-target effects.

Unraveling the Dual Roles of this compound

This compound was first described as a covalent, irreversible, and ATP-competitive inhibitor of CDK2, a key regulator of the eukaryotic cell cycle and transcription.[5][6] It was shown to covalently modify Lys 89 of CDK2.[1][7] This activity suggests a role for this compound in controlling cell proliferation and related processes.

More recent research has unveiled a novel and potent activity of this compound as a specific inhibitor of GSDMD.[2][3][4] this compound covalently modifies cysteine-191 of GSDMD, which blocks its cleavage and subsequent pore formation, a critical step in pyroptosis.[2][3][4] This discovery has positioned this compound as a promising lead compound for treating inflammatory diseases.[2][3]

The Imperative for Cross-Validation

The dual targeting of CDK2 and GSDMD by this compound necessitates a clear, evidence-based understanding of which target is responsible for a given biological effect. siRNA-mediated gene silencing offers a powerful tool for this purpose by specifically reducing the expression of the target protein, thereby allowing for a comparison of the pharmacological inhibition with the genetic knockdown.

Proposed Experimental Workflow for Cross-Validation

The following diagram outlines a typical workflow for cross-validating the effects of this compound using siRNA knockdown.

G cluster_0 Phase 1: Cell Line Selection & Baseline cluster_1 Phase 2: siRNA Transfection & Knockdown Validation cluster_2 Phase 3: Comparative Phenotypic Analysis A Select appropriate cell line(s) expressing CDK2 and GSDMD B Characterize baseline expression of CDK2 and GSDMD A->B C Determine optimal this compound concentration and treatment duration B->C F Treat transfected cells with this compound or vehicle C->F D Transfect cells with siRNAs: - Non-targeting control - siCDK2 - siGSDMD E Validate knockdown efficiency (qPCR and Western Blot) D->E E->F G Assess cellular phenotypes: - Cell Viability/Proliferation - Pyroptosis (LDH release, IL-1β secretion) - Cell Cycle Analysis F->G H Compare effects of this compound in control vs. knockdown cells G->H

Caption: Experimental workflow for this compound cross-validation with siRNA.

Signaling Pathways Targeted by this compound

The following diagrams illustrate the signaling pathways inhibited by this compound.

CDK2-Mediated Cell Cycle Progression:

CDK2_Pathway cluster_0 G1/S Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates (inhibits) E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription This compound This compound This compound->CDK2 inhibits

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and cell cycle progression.

GSDMD-Mediated Pyroptosis:

GSDMD_Pathway cluster_1 Pyroptosis Pathway Inflammasome Inflammasome Activation (e.g., NLRP3) Caspase1 Caspase-1 Inflammasome->Caspase1 activates GSDMD_FL Full-length GSDMD Caspase1->GSDMD_FL cleaves GSDMD_N GSDMD-N Terminal GSDMD_FL->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis & IL-1β Release Pore->Pyroptosis This compound This compound This compound->GSDMD_FL inhibits cleavage

Caption: this compound inhibits GSDMD cleavage, blocking pore formation and pyroptosis.

Experimental Protocols

1. Cell Culture and Reagents

  • Cell Lines: Select cell lines relevant to the phenotype of interest. For example, for studying pyroptosis, human monocytic THP-1 cells are a suitable model. For cell cycle analysis, cancer cell lines such as MCF-7 or A549 can be used.

  • Reagents:

    • This compound (stored as a stock solution in DMSO).

    • siRNAs: Non-targeting control, validated siRNAs targeting human CDK2 and GSDMD.

    • Transfection reagent suitable for the chosen cell line.

    • Antibodies for Western blotting: anti-CDK2, anti-GSDMD, anti-GAPDH (or other loading control).

    • Reagents for pyroptosis induction (e.g., LPS, Nigericin).

    • Cell cycle analysis reagents (e.g., Propidium Iodide).

    • LDH cytotoxicity assay kit.

    • ELISA kit for IL-1β quantification.

2. siRNA Transfection and Knockdown Validation

  • Seed cells to achieve 50-60% confluency on the day of transfection.

  • Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol.

  • Transfect cells with non-targeting control, siCDK2, or siGSDMD.

  • Incubate for 48-72 hours to allow for target protein depletion.

  • Validate knockdown efficiency:

    • Quantitative PCR (qPCR): Isolate RNA, reverse transcribe to cDNA, and perform qPCR to measure mRNA levels of CDK2 and GSDMD.

    • Western Blot: Lyse cells and perform Western blotting to assess protein levels of CDK2 and GSDMD.

3. Phenotypic Assays

  • For GSDMD-mediated effects (Pyroptosis):

    • After siRNA incubation, prime cells (e.g., THP-1) with LPS.

    • Pre-treat with this compound or vehicle (DMSO) for 1-2 hours.

    • Induce pyroptosis with a second stimulus (e.g., Nigericin).

    • Collect supernatant to measure LDH release (indicating cell lysis) and secreted IL-1β (via ELISA).

  • For CDK2-mediated effects (Cell Cycle):

    • After siRNA incubation, treat cells with this compound or vehicle for 24-48 hours.

    • Harvest cells and fix with cold ethanol.

    • Stain with Propidium Iodide and analyze cell cycle distribution by flow cytometry.

    • Alternatively, assess cell proliferation using a viability assay (e.g., MTT or CellTiter-Glo).

Data Presentation and Interpretation

The quantitative data from these experiments can be summarized in the following tables to facilitate comparison.

Table 1: Validation of this compound Effects on Pyroptosis

Treatment GroupLDH Release (% of Control)IL-1β Secretion (pg/mL)
Vehicle + Non-targeting siRNABaselineBaseline
This compound + Non-targeting siRNAReducedReduced
Vehicle + siGSDMDReducedReduced
This compound + siGSDMDReducedReduced

Expected Outcome: If this compound's anti-pyroptotic effect is on-target, its inhibitory effect will be phenocopied by siGSDMD. Furthermore, the addition of this compound to GSDMD-knockdown cells should not produce a significantly greater inhibitory effect, as the target is already depleted.

Table 2: Validation of this compound Effects on Cell Proliferation

Treatment GroupCell Viability (% of Control)% Cells in G1 Phase% Cells in S Phase
Vehicle + Non-targeting siRNA100%BaselineBaseline
This compound + Non-targeting siRNADecreasedIncreasedDecreased
Vehicle + siCDK2DecreasedIncreasedDecreased
This compound + siCDK2DecreasedIncreasedDecreased

Expected Outcome: If this compound's anti-proliferative effect is mediated by CDK2, siCDK2 will mimic this effect. The combination of this compound and siCDK2 should not result in a synergistic decrease in proliferation if the effect is solely on-target.

References

NU6300 vs. Vehicle Control in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the therapeutic candidate NU6300 against a standard vehicle control in preclinical xenograft models. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research. While direct comparative in vivo data for this compound in cancer xenograft models is not extensively published, this guide outlines a robust experimental framework for such a comparison based on its known mechanism of action as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor. The presented data is illustrative to guide experimental design and interpretation.

Introduction to this compound

This compound is a potent and specific covalent inhibitor of CDK2, a key regulator of cell cycle progression.[1][2] It acts as an ATP-competitive inhibitor, irreversibly binding to CDK2.[1][2] Dysregulation of the CDK2 pathway is a hallmark of various cancers, making it a compelling target for therapeutic intervention. More recently, this compound has also been identified as a specific inhibitor of Gasdermin D (GSDMD), playing a role in pyroptosis and inflammation. This guide, however, will focus on its application as a CDK2 inhibitor in cancer models.

Hypothetical Performance Data in a Xenograft Model

The following table summarizes hypothetical quantitative data from a study designed to compare the efficacy of this compound to a vehicle control in a human tumor xenograft model. This data is for illustrative purposes to demonstrate the expected outcomes of such an experiment.

Parameter Vehicle Control Group This compound Treatment Group Statistical Significance (p-value)
Tumor Growth Inhibition (TGI) 0%65%<0.01
Mean Tumor Volume at Day 21 (mm³) 1200 ± 150420 ± 90<0.01
Mean Body Weight Change (%) -2% ± 1.5%-5% ± 2.0%>0.05
CDK2 Target Engagement (in tumor tissue) Baseline>80% Inhibition<0.001
Ki-67 Proliferation Index (%) 85% ± 10%30% ± 8%<0.01

Experimental Protocols

A well-designed in vivo study is critical for evaluating the efficacy of a compound like this compound. Below is a detailed protocol for a typical xenograft study.

Cell Line and Animal Model
  • Cell Line: A human cancer cell line with a known dependency on CDK2 for proliferation (e.g., a Cyclin E1-amplified ovarian or breast cancer cell line).

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.

Experimental Procedure
  • Cell Culture and Implantation: The selected cancer cells are cultured under standard conditions. A suspension of 1 x 10^6 to 5 x 10^6 cells in a suitable medium (e.g., a 1:1 mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow, and their volumes are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, the mice are randomized into two groups: a vehicle control group and an this compound treatment group (n=8-10 mice per group).

  • Dosing and Administration:

    • This compound Group: this compound is administered at a predetermined dose and schedule (e.g., daily or twice daily) via an appropriate route (e.g., oral gavage or intraperitoneal injection). The formulation of this compound should be optimized for solubility and stability.

    • Vehicle Control Group: This group receives the same volume of the vehicle used to formulate this compound, administered on the same schedule.

  • Data Collection:

    • Tumor volumes and body weights are recorded throughout the study.

    • At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for CDK2 pathway proteins, immunohistochemistry for Ki-67).

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Visualizing the Experimental Workflow and Mechanism

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture Cell Culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation cell_harvest->implantation animal_acclimation Animal Acclimation animal_acclimation->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_this compound This compound Administration randomization->treatment_this compound treatment_vehicle Vehicle Administration randomization->treatment_vehicle data_collection Tumor Volume & Body Weight Measurement treatment_this compound->data_collection treatment_vehicle->data_collection endpoint Study Endpoint & Tissue Collection data_collection->endpoint analysis Pharmacodynamic & Statistical Analysis endpoint->analysis

Experimental workflow for a xenograft study.

G cluster_pathway CDK2 Signaling Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb Protein CDK2->Rb phosphorylates (inactivates) E2F E2F Transcription Factor Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes This compound This compound This compound->CDK2 irreversibly inhibits

This compound mechanism of action on the CDK2 pathway.

Conclusion

While published in vivo data for this compound in cancer xenograft models remains scarce, its well-defined mechanism as a covalent CDK2 inhibitor provides a strong rationale for its evaluation in relevant preclinical models. The experimental framework and illustrative data presented in this guide offer a clear path for researchers to conduct rigorous and meaningful studies to assess the anti-tumor efficacy of this compound. Such studies are essential to determine its potential as a novel cancer therapeutic.

References

Independent Validation of NU6300's Reported Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6300 has emerged as a molecule of significant interest due to its dual inhibitory roles targeting both Cyclin-Dependent Kinase 2 (CDK2) and Gasdermin D (GSDMD). Initially identified as a potent, irreversible, and ATP-competitive inhibitor of CDK2, it has since been characterized as a specific covalent inhibitor of GSDMD, a key effector of pyroptotic cell death. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data and detailed methodologies for independent validation.

Quantitative Comparison of Inhibitor Activity

The following tables summarize the inhibitory activities of this compound and its alternatives against their respective targets.

Table 1: Comparison of this compound and Alternative CDK Inhibitors

InhibitorCDK2 IC50Other Kinase IC50Mechanism of Action
This compound 0.16 µM [1]-Covalent, irreversible, ATP-competitive
Roscovitine (Seliciclib)0.1 µM[2]CDK1: 2.7 µM, CDK7: 0.5 µM, CDK9: 0.8 µM[2]ATP-competitive
Flavopiridol (Alvocidib)100 nM[2]CDK1: 30 nM, CDK4: 20 nM, CDK6: 60 nM, CDK7: 10 nM, CDK9: 10 nM[2]Broad-spectrum, ATP-competitive
AT751944 nM[2]CDK1: 190 nM, CDK4: 67 nM, CDK5: 18 nM, CDK9: <10 nM[2]Broad-spectrum, ATP-competitive
Palbociclib>1000 nM[3]CDK4: 11 nM, CDK6: 16 nMSelective CDK4/6 inhibitor
Dinaciclib1 nM[3]Pan-CDK inhibitor (CDK1, 5, 9)ATP-competitive

Table 2: Comparison of this compound and Alternative GSDMD Inhibitors

InhibitorGSDMD Inhibition (Cellular IC50)GSDMD Binding (KD)Mechanism of Action
This compound ~0.9 µM (Pyroptosis) [4]36.12 µM [5]Covalent modification of Cys191, inhibits cleavage and palmitoylation[4][5]
Disulfiram0.41 ± 0.02 µM (Pyroptosis, with Cu(II))[6]Not ReportedCovalent modification of Cys191/192, inhibits pore formation[6]
Necrosulfonamide (NSA)< 0.2 µM (Necroptosis)Not ReportedCovalent modification of Cys191, inhibits oligomerization

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and validation processes, the following diagrams illustrate the key signaling pathways and experimental workflows.

CDK2_Signaling_Pathway CDK2 Signaling Pathway in G1/S Transition Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 promotes transcription S_Phase_Entry S-Phase Entry (DNA Replication) E2F->S_Phase_Entry Cyclin_E_CDK2->Rb hyper-phosphorylates p21_p27 p21 / p27 p21_p27->Cyclin_E_CDK2 This compound This compound This compound->Cyclin_E_CDK2 inhibits

CDK2 signaling at the G1/S checkpoint.

GSDMD_Signaling_Pathway GSDMD-Mediated Pyroptosis Pathway PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Activation (e.g., NLRP3, AIM2) PAMPs_DAMPs->Inflammasome Caspase1 Pro-Caspase-1 Inflammasome->Caspase1 Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 cleavage GSDMD Full-length GSDMD Active_Caspase1->GSDMD cleaves GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N GSDMD_C GSDMD-C (autoinhibitory) GSDMD->GSDMD_C Palmitoylation Palmitoylation GSDMD_N->Palmitoylation Pore_Formation Pore Formation Palmitoylation->Pore_Formation enables membrane translocation Pyroptosis Pyroptosis Pore_Formation->Pyroptosis This compound This compound This compound->GSDMD inhibits cleavage This compound->Palmitoylation inhibits

This compound inhibits GSDMD cleavage and palmitoylation.

Experimental_Workflow_CDK2 Experimental Workflow for CDK2 Inhibitor Validation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination Determine IC50 Biochemical_Assay->IC50_Determination Cell_Culture Cancer Cell Lines Treatment Treat with Inhibitor Cell_Culture->Treatment Western_Blot Western Blot Analysis (p-Rb, total Rb) Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Downstream_Effects Assess Downstream Effects Western_Blot->Downstream_Effects GI50_Determination Determine GI50 Cell_Viability->GI50_Determination Cell_Cycle_Arrest Quantify Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest

Workflow for characterizing a CDK2 inhibitor.

Experimental_Workflow_GSDMD Experimental Workflow for GSDMD Inhibitor Validation Cell_Culture Immune Cells (e.g., THP-1, BMDMs) Stimulation Inflammasome Stimulation (e.g., LPS + Nigericin) Cell_Culture->Stimulation Treatment Treat with Inhibitor Stimulation->Treatment LDH_Assay LDH Release Assay (Pyroptosis) Treatment->LDH_Assay Western_Blot Western Blot Analysis (GSDMD Cleavage) Treatment->Western_Blot Palmitoylation_Assay Acyl-Biotin Exchange (ABE) Assay (GSDMD Palmitoylation) Treatment->Palmitoylation_Assay IC50_Determination Determine IC50 LDH_Assay->IC50_Determination Cleavage_Inhibition Assess Cleavage Inhibition Western_Blot->Cleavage_Inhibition Palmitoylation_Inhibition Assess Palmitoylation Inhibition Palmitoylation_Assay->Palmitoylation_Inhibition

Workflow for characterizing a GSDMD inhibitor.

Experimental Protocols

Biochemical CDK2 Kinase Assay (Luminescence-based)

This protocol provides a general guideline for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the biochemical potency of CDK2 inhibitors.

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

    • Prepare serial dilutions of the CDK2 inhibitor in Kinase Buffer with a constant final DMSO concentration (e.g., 1%).

    • Prepare a solution of CDK2/Cyclin E or A substrate (e.g., Histone H1) and ATP in Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle control (DMSO).

    • Add 2 µl of active CDK2/Cyclin E or A enzyme to each well.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Western Blot for Phospho-Rb

This protocol assesses the ability of a CDK2 inhibitor to block the phosphorylation of its downstream substrate, Retinoblastoma protein (Rb), in a cellular context.

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., SKUT-1B) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the CDK2 inhibitor or vehicle control for a predetermined time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Rb (a specific CDK2 phosphorylation site, e.g., Ser807/811) and total Rb overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for phospho-Rb and total Rb.

    • Normalize the phospho-Rb signal to the total Rb signal to determine the extent of inhibition.

GSDMD Cleavage Assay (Western Blot)

This protocol is designed to visualize the inhibition of GSDMD cleavage in cells treated with an inhibitor.

  • Cell Culture and Stimulation:

    • Culture immune cells such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs).

    • Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to induce pro-caspase-1 and GSDMD expression.

    • Pre-treat the cells with the GSDMD inhibitor or vehicle control for 1 hour.

    • Stimulate inflammasome activation with an appropriate agent (e.g., Nigericin or ATP).

  • Protein Extraction and Western Blotting:

    • Lyse the cells and perform protein quantification as described in the phospho-Rb protocol.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the N-terminal fragment of GSDMD. An antibody against a loading control (e.g., GAPDH or β-actin) should also be used.

    • Proceed with secondary antibody incubation and chemiluminescent detection.

  • Data Analysis:

    • The appearance of the cleaved GSDMD-N fragment (p30) indicates GSDMD cleavage.

    • Compare the intensity of the p30 band in inhibitor-treated samples to the vehicle control to assess the degree of inhibition.

Pyroptosis Assessment (LDH Release Assay)

This colorimetric assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of pyroptosis.

  • Cell Culture, Stimulation, and Treatment:

    • Plate cells and induce pyroptosis as described in the GSDMD cleavage assay protocol.

  • LDH Measurement:

    • After the desired incubation time, carefully collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of LDH release for each condition relative to a positive control (lysed cells) and a negative control (untreated cells).

    • Plot the percentage of LDH release against the inhibitor concentration to determine the IC50 for pyroptosis inhibition.

GSDMD Palmitoylation Assay (Acyl-Biotin Exchange - ABE)

This assay is used to detect the S-palmitoylation of GSDMD.

  • Cell Lysis and Protein Preparation:

    • Lyse cells under conditions that preserve post-translational modifications.

    • Block free thiol groups with N-ethylmaleimide (NEM).

  • Thioester Cleavage and Biotinylation:

    • Cleave the palmitoyl-cysteine thioester bonds with hydroxylamine.

    • Label the newly exposed thiol groups with a biotinylating reagent (e.g., HPDP-Biotin).

  • Streptavidin Pulldown and Detection:

    • Capture the biotinylated (formerly palmitoylated) proteins using streptavidin-agarose beads.

    • Elute the captured proteins and analyze by Western blotting using an anti-GSDMD antibody.

  • Data Analysis:

    • The presence of a GSDMD band in the final eluate indicates that the protein was palmitoylated.

    • Compare the band intensity in inhibitor-treated samples to the control to assess the effect of the inhibitor on GSDMD palmitoylation.[5][7]

References

Comparative Analysis: NU6300 vs. Standard-of-Care CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of NU6300, a covalent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), and the current standard-of-care CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This document outlines the distinct mechanisms of action, presents available preclinical data, and provides detailed experimental protocols for key assays relevant to the evaluation of these compounds.

Executive Summary

This compound is distinguished as a covalent and irreversible inhibitor of CDK2. In contrast, the established standard-of-care drugs, Palbociclib, Ribociclib, and Abemaciclib, are reversible inhibitors that primarily target CDK4 and CDK6. This fundamental difference in target and mechanism of action suggests that this compound could play a role in overcoming resistance to CDK4/6 inhibitors, a significant challenge in the clinical setting. While direct head-to-head comparative studies are not yet available, this guide synthesizes existing data to facilitate an informed understanding of their respective profiles.

Data Presentation

Table 1: Biochemical Potency of this compound and Standard-of-Care CDK4/6 Inhibitors
CompoundPrimary Target(s)Mechanism of ActionIC50 (CDK2)IC50 (CDK4)IC50 (CDK6)
This compound CDK2Covalent, Irreversible0.16 µM[1]--
Palbociclib CDK4, CDK6Reversible, ATP-competitive-9-11 nM[2]15 nM[2]
Ribociclib CDK4, CDK6Reversible, ATP-competitive-10 nM[2]39 nM[2]
Abemaciclib CDK4, CDK6Reversible, ATP-competitive10- to 100-fold less potent than against CDK4/6[3]2 nM[2]9.9 nM[2]

Note: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Cellular Activity and Toxicity Profiles of Standard-of-Care CDK4/6 Inhibitors
CompoundCell Cycle ArrestCommon Adverse EventsDosing Schedule
Palbociclib G1Neutropenia, Fatigue[4]3 weeks on, 1 week off[5]
Ribociclib G1Neutropenia, Nausea[4]3 weeks on, 1 week off[5]
Abemaciclib G1, G2Diarrhea, Neutropenia[3][4]Continuous[5]

Note: Cellular activity data for this compound in direct comparison with these agents in relevant cell lines is not extensively published.

Mechanism of Action and Signaling Pathways

CDK4/6 inhibitors block the progression of the cell cycle from the G1 to the S phase by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein. This prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for DNA synthesis.

This compound, by targeting CDK2, also impacts the G1/S transition, as CDK2/cyclin E complexes are crucial for the hyperphosphorylation of Rb. The development of resistance to CDK4/6 inhibitors can be mediated by the upregulation of cyclin E, which activates CDK2 and bypasses the CDK4/6 blockade. This makes CDK2 an attractive target for second-line therapies.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitors Inhibitors Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis drives p16 p16 p16->CDK4_6 inhibits CDK2 CDK2 Cyclin_E->CDK2 activates CDK2->Rb hyperphosphorylates CDK4_6_Inhibitors Palbociclib Ribociclib Abemaciclib CDK4_6_Inhibitors->CDK4_6 inhibit This compound This compound This compound->CDK2 inhibits

Caption: Simplified CDK signaling pathway in the G1/S phase transition of the cell cycle.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the independent evaluation and comparison of these inhibitors.

Biochemical Kinase Activity Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific CDK.

Methodology:

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP solution at a concentration close to the Km for the specific CDK, and the appropriate substrate.

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound, Palbociclib) in the kinase buffer.

  • Kinase Reaction: In a 384-well plate, combine the test compound, the CDK/cyclin enzyme complex, and the substrate. Initiate the reaction by adding the ATP solution. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction to ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a compound in a cancer cell line.

Methodology:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., MCF-7 for HR+/HER2- breast cancer) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Viability Assessment (MTT):

    • Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Viability Assessment (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value using non-linear regression.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of a compound on cell cycle distribution.

Methodology:

  • Cell Treatment: Treat the selected cancer cell line with the test compound at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells (including any detached cells in the medium), wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

  • Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G1 phase would be indicative of CDK4/6 or CDK2 inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a CDK inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (GI50 in Cancer Cell Lines) Biochemical_Assay->Cell_Viability Potency Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Cellular Effect Western_Blot Western Blot Analysis (Rb Phosphorylation) Cell_Cycle->Western_Blot Mechanism Confirmation Xenograft_Models Tumor Xenograft Models (Efficacy Studies) Western_Blot->Xenograft_Models Candidate Selection PD_Biomarkers Pharmacodynamic Biomarkers (Target Engagement) Xenograft_Models->PD_Biomarkers In Vivo Validation

Caption: A typical experimental workflow for the evaluation of a CDK inhibitor.

Conclusion

This compound represents a distinct approach to cell cycle inhibition by targeting CDK2 covalently. This mechanism holds promise for addressing acquired resistance to the standard-of-care CDK4/6 inhibitors. The provided data and protocols offer a framework for the comparative evaluation of this compound against Palbociclib, Ribociclib, and Abemaciclib. Further direct comparative studies are warranted to fully elucidate the relative potency and efficacy of this compound and to define its potential role in the therapeutic landscape of HR+/HER2- breast cancer and other malignancies.

References

Safety Operating Guide

Proper Disposal Procedures for NU6300

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of NU6300, a covalent, irreversible, and ATP-competitive CDK2 inhibitor.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal practices in a laboratory setting.

Chemical and Physical Properties of this compound

For safe handling and disposal, it is crucial to be aware of the chemical and physical properties of this compound. The following table summarizes key quantitative data.

PropertyValue
Molecular Formula C20H23N5O3S
Molecular Weight 413.50 g/mol [2]
CAS Number 2070015-09-5[1]
IC50 0.16 μM for CDK2[1][3]
Ki 6 nM for CDK2[2]
Solubility DMSO: 80 mg/mL (193.48 mM)[4]
Appearance Powder[4]
Storage (Solid) -20°C for 3 years[4]
Storage (In Solvent) -80°C for 1 year[4]

Disposal Workflow

The proper disposal of this compound, like any laboratory chemical, must be carried out in a manner that ensures the safety of personnel and minimizes environmental impact. The following workflow outlines the general procedure for the disposal of this compound waste.

NU6300_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal unopened_product Unused/Expired this compound (Solid) solid_waste_container Solid Chemical Waste Container unopened_product->solid_waste_container Place in original or properly labeled container solutions This compound Solutions (e.g., in DMSO) liquid_waste_container Liquid Chemical Waste Container (Halogenated/Non-halogenated) solutions->liquid_waste_container Collect in a compatible, sealed container contaminated_labware Contaminated Labware (e.g., tips, tubes, glassware) contaminated_labware->solid_waste_container Non-sharps sharps_container Contaminated Sharps Container contaminated_labware->sharps_container Sharps ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_waste_container->ehs_pickup liquid_waste_container->ehs_pickup sharps_container->ehs_pickup final_disposal Incineration or other approved disposal method ehs_pickup->final_disposal Follow institutional and local regulations

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.